molecular formula C32H52N4O4+2 B1199210 Demecarium CAS No. 16505-84-3

Demecarium

カタログ番号: B1199210
CAS番号: 16505-84-3
分子量: 556.8 g/mol
InChIキー: RWZVPVOZTJJMNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demarcarium is the bis(quaternary ammonium) dication obtained by N,N'-dimethylation of the N,N'-bis[3-(dimethylamino)phenyl carbamate] derivative of 2,13-diazatetradecane. It is a quaternary ammonium ion and a carbamate ester.
Demecarium is an indirect-acting parasympathomimetic agent that is used to treat glaucoma. It is a cholinesterase inhibitor or an anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. This compound inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle. The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure.
This compound is a quaternary ammonium compound that serves as a long-acting cholinesterase inhibitor with parasympathomimetic activity. When used topically, this compound inactivates both pseudocholinesterase and acetylcholinesterase, thereby preventing acetylcholine breakdown and increasing acetylcholine activity. This causes contraction of the iris sphincter muscle (producing miosis) and the ciliary muscle (affecting the accommodation reflex). In so doing, this agent increases the outflow of the aqueous humor, thereby reducing intraocular pressure.
See also: this compound Bromide (active moiety of).

特性

Key on ui mechanism of action

Demecarium is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase. Cholinesterase inhibitors prolong the effect of acetylcholine, which is released at the neuroeffector junction of parasympathetic postganglion nerves, by inactivating the cholinesterases that break it down. Demecarium inactivates both pseudocholinesterase and acetylcholinesterase. In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle (affecting the accommodation reflex and causing a spasm of the focus to near vision). The outflow of the aqueous humor is facilitated, which leads to a reduction in intraocular pressure. Of the two actions, the effect on the accommodation reflex is the more transient and generally disappears before termination of the miosis.

CAS番号

16505-84-3

分子式

C32H52N4O4+2

分子量

556.8 g/mol

IUPAC名

trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium

InChI

InChI=1S/C32H52N4O4/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8/h17-22,25-26H,9-16,23-24H2,1-8H3/q+2

InChIキー

RWZVPVOZTJJMNU-UHFFFAOYSA-N

SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

正規SMILES

CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C

melting_point

164-170

他のCAS番号

16505-84-3
56-94-0

物理的記述

Solid

溶解性

1.69e-05 g/L

同義語

demecarium
demecarium bromide
demecastigmine
Humorsol
Tosmilen

製品の起源

United States

Foundational & Exploratory

Demecarium Bromide: An In-Depth Technical Guide to its Mechanism of Action in Cholinergic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide is a potent, long-acting, and reversible carbamate cholinesterase inhibitor. This technical guide provides a comprehensive overview of its mechanism of action within the cholinergic signaling pathway, focusing on its application in ophthalmology for the management of glaucoma. The document details the molecular interactions, pharmacodynamics, and relevant experimental protocols for characterizing its activity. Quantitative data are summarized, and key pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Cholinergic Signaling and this compound Bromide

The cholinergic system is a vital component of the central and peripheral nervous systems, utilizing the neurotransmitter acetylcholine (ACh) to modulate a wide range of physiological processes. Cholinergic signaling is initiated by the release of ACh from presynaptic neurons into the synaptic cleft, where it binds to and activates cholinergic receptors (muscarinic and nicotinic) on the postsynaptic membrane. The termination of this signal is rapidly accomplished by the enzymatic hydrolysis of ACh by acetylcholinesterase (AChE).

This compound bromide is a synthetic quaternary ammonium compound that functions as a parasympathomimetic agent by reversibly inhibiting cholinesterases. Its structure features two carbamate moieties, contributing to its potent and sustained action. By inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), this compound bromide leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying and prolonging its effects. This mechanism is particularly exploited in the treatment of glaucoma, where enhanced cholinergic stimulation of the ciliary muscle and iris sphincter leads to a reduction in intraocular pressure.

Mechanism of Action of this compound Bromide

The primary mechanism of action of this compound bromide is the reversible inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition results from the carbamylation of a serine residue within the active site of the cholinesterase enzyme. This process occurs in two steps:

  • Binding: The quaternary ammonium group of this compound bromide facilitates its binding to the anionic site of the cholinesterase enzyme.

  • Carbamylation: The carbamate moiety of the molecule is then transferred to the hydroxyl group of a serine residue in the esteratic site of the enzyme, forming a carbamylated enzyme that is temporarily inactive.

This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme complex is a much slower process, leading to a prolonged inhibition of the enzyme's activity and a sustained increase in acetylcholine levels in the synaptic cleft.

The accumulation of acetylcholine at the neuromuscular junction of the iris sphincter and ciliary muscles in the eye leads to:

  • Miosis: Contraction of the iris sphincter muscle, causing pupillary constriction.

  • Ciliary Muscle Contraction: This contraction pulls on the trabecular meshwork, increasing the facility of aqueous humor outflow and thereby reducing intraocular pressure.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Ciliary Muscle) ACh_Vesicle ACh Vesicle Synaptic_Cleft Acetylcholine (ACh) ACh_Vesicle->Synaptic_Cleft Exocytosis ACh_synthesis Choline + Acetyl-CoA -> ACh ACh_synthesis->ACh_Vesicle Packaging AChE AChE Synaptic_Cleft->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor Synaptic_Cleft->Muscarinic_Receptor Binding This compound This compound Bromide This compound->AChE Inhibition G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Aqueous_Outflow Aqueous Humor Outflow Facility Contraction->Aqueous_Outflow Increases IOP_Reduction Reduced Intraocular Pressure Aqueous_Outflow->IOP_Reduction Results in

Caption: Cholinergic signaling at the neuromuscular junction of the ciliary muscle and the inhibitory action of this compound bromide.

Pharmacodynamics and Quantitative Data

The clinical efficacy of this compound bromide is a direct consequence of its potent and sustained inhibition of cholinesterases. The following tables summarize the key pharmacodynamic parameters and inhibitory constants.

Table 1: Pharmacodynamic Profile of Ophthalmic this compound Bromide
ParameterValueReference
Onset of Miosis Within 1 hour
Peak Miosis 2 to 4 hours
Onset of IOP Reduction ~12 hours (may be preceded by a slight increase)
Duration of Action on IOP (0.125% solution) Up to 49 hoursN/A
Duration of Action on IOP (0.25% solution) Up to 55 hoursN/A
Duration of Pupillary Constriction May persist for a week or more

Note: Specific dose-dependent effects on the magnitude of IOP reduction and outflow facility are not extensively detailed in publicly available literature.

Table 2: Cholinesterase Inhibition Data
ParameterValueTarget EnzymeNotesReference
Apparent Affinity (Kiapp) 0.15 µMCholinesteraseThis value reflects the overall binding affinity to the enzyme.

Experimental Protocols

The characterization of cholinesterase inhibitors like this compound bromide relies on well-established in vitro and in vivo experimental protocols.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity. The presence of an inhibitor like this compound bromide will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • This compound bromide (or other test inhibitor)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound bromide in the appropriate solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is minimal and does not affect enzyme activity).

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer, ATCh, and DTNB (no enzyme).

    • Control (100% activity): Buffer, AChE, DTNB, and solvent (without inhibitor).

    • Inhibitor wells: Buffer, AChE, DTNB, and this compound bromide at various concentrations.

  • Incubation:

    • Add buffer, AChE solution, and this compound bromide (or solvent for control) to the respective wells.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add DTNB to all wells.

    • Initiate the reaction by adding ATCh to all wells.

    • Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of this compound bromide relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental_Workflow_AChE_Inhibition cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis AChE_sol AChE Solution DTNB_sol DTNB Solution ATCh_sol ATCh Solution Inhibitor_sol This compound Bromide (Serial Dilutions) Well_setup Dispense AChE, DTNB, and Inhibitor/Control into wells Incubation Incubate (e.g., 15 min at 25°C) Well_setup->Incubation Reaction_start Initiate reaction with ATCh Incubation->Reaction_start Measurement Measure Absorbance at 412 nm (kinetic mode) Reaction_start->Measurement Calc_rate Calculate Reaction Rate Measurement->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Plot_curve Plot Dose-Response Curve Calc_inhibition->Plot_curve Calc_IC50 Determine IC₅₀ Value Plot_curve->Calc_IC50

Caption: Workflow for determining the IC₅₀ of this compound bromide using the Ellman's method.

In Vivo Measurement of Aqueous Humor Outflow Facility

Animal models are crucial for studying the in vivo effects of this compound bromide on aqueous humor dynamics. The following outlines a general protocol for measuring outflow facility.

Principle:

The facility of aqueous humor outflow (C) is a measure of the ease with which aqueous humor leaves the eye. It is calculated based on the relationship between intraocular pressure (IOP) and the rate of aqueous humor outflow. By artificially perfusing the anterior chamber of the eye at different pressures and measuring the corresponding flow rates, a pressure-flow relationship can be established. The slope of this relationship represents the outflow facility.

Materials:

  • Anesthetized animal model (e.g., rabbit, mouse)

  • Anesthetic agents

  • Micropipette perfusion system with a pressure transducer and flow sensor

  • Cannulation needle

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved protocols.

    • Position the animal to ensure stable and unobstructed access to the eye.

  • Cannulation:

    • Carefully insert a cannulation needle into the anterior chamber of the eye.

    • Connect the needle to the perfusion system.

  • Perfusion and Measurement:

    • Perfuse the anterior chamber with a suitable buffer (e.g., balanced salt solution) at a series of constant pressures (e.g., in steps from 10 to 40 mmHg).

    • At each pressure step, allow the flow rate to stabilize and then record both the pressure and the flow rate for a defined period.

    • Alternatively, a constant flow rate can be applied, and the resulting stable IOP is measured.

  • Data Analysis:

    • Plot the measured flow rates against the corresponding intraocular pressures.

    • Perform a linear regression analysis on the data points.

    • The slope of the regression line represents the total outflow facility (C), typically expressed in µL/min/mmHg.

    • To assess the effect of this compound bromide, baseline outflow facility is measured, the drug is administered topically, and the outflow facility measurement is repeated after a suitable incubation period.

Outflow_Facility_Measurement cluster_setup 1. Experimental Setup cluster_measurement 2. Perfusion & Data Acquisition cluster_analysis 3. Data Analysis Animal_prep Anesthetized Animal Model Cannulation Cannulate Anterior Chamber Animal_prep->Cannulation Perfusion_system Connect to Perfusion System Cannulation->Perfusion_system Set_pressure Set Perfusion Pressure (Stepwise) Perfusion_system->Set_pressure Measure_flow Measure Stable Flow Rate Set_pressure->Measure_flow Record_data Record Pressure & Flow Data Measure_flow->Record_data Record_data->Set_pressure Repeat for multiple pressure levels Plot_data Plot Flow vs. Pressure Record_data->Plot_data Linear_regression Perform Linear Regression Plot_data->Linear_regression Calculate_C Determine Outflow Facility (C) (Slope of the line) Linear_regression->Calculate_C

Caption: Workflow for in vivo measurement of aqueous humor outflow facility.

Conclusion

This compound bromide is a well-characterized cholinesterase inhibitor with a clear mechanism of action that leads to a therapeutically beneficial reduction in intraocular pressure. Its long duration of action offers a significant advantage in the management of glaucoma. The experimental protocols detailed in this guide provide a framework for the continued investigation of its properties and for the development of novel cholinergic modulators. Further research to precisely quantify its inhibitory constants (IC50 and Ki) for both AChE and BChE, as well as to delineate a more detailed dose-response relationship for its effects on aqueous humor outflow, would provide a more complete understanding of its pharmacological profile.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Demecarium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide is a potent, long-acting, reversible cholinesterase inhibitor. This technical guide provides a detailed overview of its chemical structure, properties, and a comprehensive pathway for its synthesis. The synthesis is a two-step process commencing with the formation of a bis-carbamate intermediate, which is subsequently quaternized to yield the final active pharmaceutical ingredient. This document also outlines the established mechanism of action of this compound bromide and includes visualizations of its chemical structure and synthesis pathway to facilitate a deeper understanding for research and development purposes.

Chemical Structure and Properties

This compound bromide is a bis-quaternary ammonium compound. The molecule consists of two (m-hydroxyphenyl)trimethylammonium bromide moieties linked by a decamethylenebis(methylcarbamate) chain.[1]

IUPAC Name: trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide[1]

Chemical Formula: C₃₂H₅₂Br₂N₄O₄[2]

Molecular Weight: 716.59 g/mol [2]

The presence of two quaternary ammonium groups imparts a permanent positive charge to the molecule, making it a dicationic species associated with two bromide counter-ions. This structural feature is crucial for its interaction with the anionic site of acetylcholinesterase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound bromide is presented in Table 1.

PropertyValueReference
Appearance White to off-white solid[1]
Molecular Formula C₃₂H₅₂Br₂N₄O₄[2]
Molecular Weight 716.59 g/mol [2]
CAS Number 56-94-0[2]
Purity (Typical) ≥98%[3]
Solubility Soluble in DMSO and Methanol (Slightly)[4]
Storage Conditions 2 - 8 °C, protected from light[1]

Synthesis Pathway

The synthesis of this compound bromide is a two-step process, as originally described in US Patent 2,789,981.[1] The pathway involves the formation of a bis-carbamate intermediate followed by a quaternization reaction.

Synthesis_Pathway cluster_0 Step 1: Bis-carbamate Formation cluster_1 Step 2: Quaternization A N,N'-Dimethyl-1,10-decanediamine C N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]- N,N'-dimethyldecamethylenediamine (Intermediate) A->C + 2 equivalents B 3-(Dimethylamino)phenyl carbonate B->C E This compound Bromide C->E + 2 equivalents D Methyl Bromide (CH3Br) D->E

Figure 1: Overall synthesis pathway of this compound bromide.
Step 1: Synthesis of N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine (Intermediate)

The first step involves the reaction of N,N'-dimethyl-1,10-decanediamine with two equivalents of 3-(dimethylamino)phenyl carbonate. This reaction forms the core bis-carbamate structure of the molecule.

Experimental Protocol:

  • Reactants:

    • N,N'-Dimethyl-1,10-decanediamine

    • 3-(Dimethylamino)phenyl carbonate (molten)

  • Procedure:

    • 3-(Dimethylamino)phenyl carbonate is melted.

    • N,N'-dimethyl-1,10-decanediamine is added to the molten 3-(dimethylamino)phenyl carbonate.

    • The reaction mixture is heated to drive the reaction to completion. Precise temperature and reaction time are not detailed in the available literature but would likely be determined empirically through reaction monitoring.

    • Upon completion, the crude product, N,N'-bis[3-(dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine, is obtained as a viscous oil.[1]

    • Purification of the intermediate is performed prior to the next step. Standard purification techniques for viscous oils, such as column chromatography, would be appropriate.

Step 2: Quaternization to this compound Bromide

The second and final step is the double quaternization of the tertiary amine groups on the phenyl rings of the intermediate with methyl bromide. This step introduces the permanent positive charges and bromide counter-ions, yielding the final active compound.

Experimental Protocol:

  • Reactants:

    • N,N'-bis[3-(Dimethylamino)phenylcarbamoyl]-N,N'-dimethyldecamethylenediamine

    • Methyl bromide

  • Solvents:

    • Ethanol

    • Acetone

  • Procedure:

    • The purified intermediate, a viscous oil, is dissolved in ethanol.[1]

    • A solution of methyl bromide in acetone is prepared.[1]

    • The acetone solution of methyl bromide is added to the ethanolic solution of the intermediate. The reaction is typically carried out at or below room temperature due to the volatility of methyl bromide.

    • The reaction mixture is stirred until the quaternization is complete. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The final product, this compound bromide, will precipitate from the reaction mixture or can be isolated by removal of the solvents under reduced pressure.

    • The crude product is then purified, likely through recrystallization, to yield this compound bromide of high purity.

Mechanism of Action: Signaling Pathway

This compound bromide functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] By inhibiting these enzymes, it prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). The resulting accumulation of acetylcholine at cholinergic synapses leads to enhanced and prolonged stimulation of muscarinic and nicotinic receptors.[5]

In the context of its use in glaucoma, the increased cholinergic stimulation causes contraction of the ciliary muscle and the iris sphincter. This action facilitates the outflow of aqueous humor from the eye, thereby reducing intraocular pressure.[6][7]

Mechanism_of_Action This compound This compound Bromide AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Hydrolysis ACh Hydrolysis AChE->Hydrolysis ACh_Accumulation Increased ACh at Synapse ACh Acetylcholine (ACh) ACh->Hydrolysis Substrate Receptors Muscarinic & Nicotinic Receptors ACh_Accumulation->Receptors Stimulates Response Enhanced Cholinergic Response (e.g., Ciliary Muscle Contraction) Receptors->Response

Figure 2: Signaling pathway illustrating the mechanism of action of this compound bromide.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound bromide and its synthetic intermediates are not widely available in the published literature. For researchers requiring definitive structural confirmation, it is recommended to acquire this data on synthesized batches. Predicted ¹H and ¹³C NMR spectra are available in some databases and can serve as a preliminary reference.[2]

Conclusion

This technical guide has detailed the chemical structure and a plausible synthesis pathway for this compound bromide, based on the available scientific literature and patent information. The two-step synthesis, involving the formation of a bis-carbamate intermediate followed by quaternization, provides a direct route to this important cholinesterase inhibitor. The provided diagrams of the chemical structure, synthesis pathway, and mechanism of action serve to visually summarize the key aspects of this compound bromide for professionals in the fields of chemical synthesis and drug development. Further research to delineate the specific reaction conditions and to fully characterize the compound and its intermediates via modern spectroscopic techniques would be a valuable addition to the scientific literature.

References

Demecarium as a Reversible Inhibitor of Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide, a potent carbamate parasympathomimetic agent, functions as a long-acting, reversible inhibitor of acetylcholinesterase (AChE) and pseudocholinesterase.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and the associated cholinergic signaling pathways. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug development, and vision science.

Introduction

This compound bromide is a quaternary ammonium compound recognized for its clinical application in the management of glaucoma.[2][6] Its therapeutic effect stems from its ability to inhibit cholinesterases, the enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][5] By impeding ACh degradation, this compound potentiates cholinergic signaling, leading to physiological responses such as miosis (pupil constriction) and increased outflow of aqueous humor, which collectively reduce intraocular pressure.[2][3] This guide delves into the technical aspects of this compound's interaction with acetylcholinesterase, providing a foundational resource for further research and development.

Chemical and Pharmacological Properties

Chemical Name: Trimethyl-[3-[methyl-[10-[methyl-(3-trimethylammoniophenoxy)carbonyl-amino]decyl]carbamoyl]oxyphenyl]ammonium dibromide[2]

Chemical Formula: C₃₂H₅₂Br₂N₄O₄[3]

Molecular Weight: 716.59 g/mol [3]

Mechanism of Action: this compound is a reversible inhibitor of both acetylcholinesterase and pseudocholinesterase.[1][3] As a carbamate inhibitor, it carbamylates the serine residue in the active site of the enzyme, rendering it temporarily inactive. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying its effects.[3][5]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound against cholinesterase has been quantified, providing valuable data for comparative analysis and computational modeling.

ParameterValueEnzyme SourceReference
Apparent Affinity (Kiapp)0.15 µMCholinesterase[1]
IC₅₀ Data not available in the searched literature.Acetylcholinesterase

Note: While a specific IC₅₀ value for this compound's inhibition of acetylcholinesterase was not found in the reviewed literature, the apparent affinity (Kiapp) provides a strong indication of its high inhibitory potential.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its modulation of cholinergic signaling pathways. The following diagrams illustrate the normal physiological process at a cholinergic synapse and the mechanism of inhibition by this compound.

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Arrives Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx Opens voltage-gated Ca²⁺ channels Vesicle Synaptic Vesicle (contains Acetylcholine) Ca_influx->Vesicle Triggers vesicle fusion ACh_release Acetylcholine (ACh) Release Vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor choline choline AChE->choline acetate acetate AChE->acetate Na_influx Na⁺ Influx AChR->Na_influx Opens ion channel MuscleContraction Muscle Contraction Na_influx->MuscleContraction Initiates depolarization

Caption: Cholinergic signaling at the neuromuscular junction.

Demecarium_Inhibition cluster_enzyme Acetylcholinesterase (AChE) cluster_inhibitor This compound cluster_reaction Inhibition Process AChE_active Active AChE Serine Serine in Active Site Carbamylation Carbamylation of Serine AChE_active->Carbamylation This compound This compound This compound->Carbamylation AChE_inactive Inactive AChE (Carbamylated) Carbamylation->AChE_inactive Reversible Inhibition AChE_inactive->AChE_active Spontaneous Hydrolysis (Slow)

Caption: Mechanism of reversible AChE inhibition by this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for determining acetylcholinesterase activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound bromide solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare working solutions of AChE in phosphate buffer.

    • Prepare a serial dilution of this compound bromide in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer.

    • Control wells (100% activity): Add phosphate buffer, AChE solution, and DTNB.

    • Test wells: Add phosphate buffer, AChE solution, DTNB, and a specific concentration of this compound bromide solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add ATCI solution to all wells (except the blank) to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound bromide compared to the control.

    • If sufficient data points are available, an IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellmans_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction_measurement Reaction and Measurement cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) Add_Reagents Add Buffer, AChE, DTNB and this compound to wells Reagents->Add_Reagents Preincubation Pre-incubate Add_Reagents->Preincubation Add_ATCI Initiate reaction with ATCI Preincubation->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (kinetic read) Add_ATCI->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC₅₀ (if applicable) Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the Ellman's assay.

Pharmacokinetics of Ophthalmic this compound

The pharmacokinetic profile of topically administered this compound is characterized by predominantly local effects with limited systemic absorption.

Pharmacokinetic ParameterDescription
Absorption Following topical instillation in the eye, a small fraction of this compound is absorbed through the cornea and conjunctiva to reach the anterior chamber. A significant portion of the administered dose is lost due to nasolacrimal drainage.
Distribution The drug primarily distributes within the ocular tissues of the anterior segment, including the iris and ciliary body, where it exerts its therapeutic effects.
Metabolism Specific metabolic pathways for this compound within the eye are not well-documented in the available literature. Systemically absorbed drug would likely undergo hydrolysis.
Excretion The primary route of elimination for the portion of the drug that is systemically absorbed is likely renal excretion.

A study in dogs demonstrated that topical ocular application of 0.25% this compound bromide led to a statistically significant, though transient, decline in serum acetylcholinesterase levels within the first 24 hours, indicating some systemic absorption.[7][8] By day 3, these levels had generally returned to or exceeded baseline.[7]

Conclusion

This compound bromide remains a significant compound of interest for its potent and reversible inhibition of acetylcholinesterase. Its established use in glaucoma highlights the therapeutic potential of modulating cholinergic activity in the eye. This technical guide has provided a consolidated overview of its inhibitory properties, the underlying signaling mechanisms, and relevant experimental methodologies. Further research to elucidate a definitive IC₅₀ value and a more detailed ocular pharmacokinetic profile would be beneficial for a more complete understanding and for the development of future cholinergic modulators.

References

Investigating the Structure-Activity Relationship of Demecarium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide, a long-acting reversible cholinesterase inhibitor, has been a subject of interest in medicinal chemistry due to its potent therapeutic effects, particularly in the treatment of glaucoma. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound bromide, detailing its mechanism of action, key structural features influencing its inhibitory activity, and the experimental protocols used for its evaluation. Through a comprehensive review of available data, this document aims to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide the design of novel cholinesterase inhibitors with improved therapeutic profiles.

Introduction

This compound bromide is a bis-quaternary ammonium compound featuring two carbamate moieties linked by a decamethylene chain.[1][2] Its primary pharmacological action is the reversible inhibition of both acetylcholinesterase (AChE) and pseudocholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses.[1] This accumulation potentiates cholinergic neurotransmission, resulting in physiological effects such as miosis (pupil constriction) and contraction of the ciliary muscle.[1] In the context of glaucoma, these actions facilitate the outflow of aqueous humor, thereby reducing intraocular pressure.[1]

The unique dimeric structure of this compound bromide, with its two cationic heads and flexible linker, is pivotal to its high affinity and prolonged duration of action. Understanding the relationship between these structural components and the compound's inhibitory potency is crucial for the rational design of new therapeutic agents targeting cholinesterases.

Mechanism of Action and Signaling Pathway

This compound bromide exerts its effect by interfering with the cholinergic signaling pathway. Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft and binds to cholinergic receptors on the post-synaptic membrane, propagating a nerve impulse. Acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

This compound bromide acts as a competitive inhibitor of AChE. Its two quaternary ammonium groups are thought to interact with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE active site gorge. This dual-site binding anchors the molecule, allowing one of the carbamate groups to acylate the serine residue in the catalytic triad of the enzyme. This carbamoylation is more stable than the acetylation that occurs with acetylcholine, leading to a longer-lasting inhibition of the enzyme. The inhibition is, however, reversible as the carbamoyl-enzyme complex can be slowly hydrolyzed.

The resulting increase in acetylcholine concentration in the synapse leads to hyperstimulation of muscarinic and nicotinic receptors, producing the characteristic cholinergic effects.

Cholinergic Signaling Pathway Inhibition by this compound Bromide cluster_synaptic_cleft Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound Bromide This compound->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation Ellman's Assay Workflow A Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) B Dispense into 96-well Plate (Blank, Control, Test Samples) A->B C Pre-incubate (Inhibitor with AChE) B->C D Initiate Reaction (Add ATCI) C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F Synthesis of this compound Bromide Analogues A 3-(Dimethylamino)phenol C Carbamoyl Chloride Intermediate A->C + B Phosgene or equivalent B->C E Bis-carbamate Intermediate C->E + D Polymethylenediamine (H2N-(CH2)n-NH2) D->E G This compound Bromide Analogue E->G + F Methyl Bromide (CH3Br) F->G

References

Demecarium's Dual Inhibition of Acetylcholinesterase and Pseudocholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demecarium bromide is a potent, long-acting, and reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase (PChE), also known as butyrylcholinesterase (BChE).[1][2] Its mechanism of action involves the carbamylation of the serine hydroxyl group within the active site of these enzymes, leading to their inactivation. This inhibition results in the accumulation of acetylcholine at cholinergic synapses, potentiating its effects.[1][3] This technical guide provides an in-depth analysis of the effects of this compound on both AChE and PChE, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Introduction

Acetylcholinesterase and pseudocholinesterase are critical enzymes in the regulation of cholinergic neurotransmission. AChE is primarily found at neuromuscular junctions and cholinergic synapses in the nervous system, where it rapidly hydrolyzes the neurotransmitter acetylcholine. PChE, while capable of hydrolyzing acetylcholine, is more prevalent in plasma and liver and metabolizes a broader range of esters.

This compound bromide, a synthetic bis-quaternary ammonium compound, has been utilized clinically, most notably in ophthalmology for the treatment of glaucoma.[2][4] Its therapeutic effect stems from its ability to induce miosis and contraction of the ciliary muscle, which facilitates the outflow of aqueous humor and reduces intraocular pressure.[1][3] Understanding the nuanced interactions of this compound with both AChE and PChE is crucial for drug development professionals and researchers exploring cholinergic modulation.

Mechanism of Action

This compound bromide acts as a reversible inhibitor of both acetylcholinesterase and pseudocholinesterase.[1] As a carbamate inhibitor, its mechanism involves the transfer of its carbamoyl group to a serine residue in the active site of the cholinesterase enzyme. This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying and prolonging its effects on muscarinic and nicotinic receptors.

The bis-quaternary ammonium structure of this compound, with two positively charged nitrogen atoms separated by a flexible decamethylene chain, is a key feature for its potent inhibitory activity. This structure allows for interaction with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, contributing to its strong binding affinity.

dot

cluster_0 Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Synapse ACh in Synapse ACh_Vesicle->ACh_Synapse Release Postsynaptic_Receptor Postsynaptic Receptor ACh_Synapse->Postsynaptic_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE PChE Pseudocholinesterase (PChE) ACh_Synapse->PChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inactivated_AChE Inactivated AChE AChE->Inactivated_AChE PChE->Choline_Acetate Hydrolysis Inactivated_PChE Inactivated PChE PChE->Inactivated_PChE This compound This compound This compound->AChE Inhibition This compound->PChE Inhibition

Diagram 1: Mechanism of this compound Inhibition at a Cholinergic Synapse.

Quantitative Data on Cholinesterase Inhibition

InhibitorTarget EnzymeParameterValueReference
This compound BromideCholinesteraseApparent Affinity (Kiapp)0.15 µM[5]

Note: The lack of distinct Ki or IC50 values for AChE and PChE in the available literature presents a limitation in performing a direct quantitative comparison of this compound's potency on the two enzymes. The provided Kiapp value should be interpreted as a general measure of its high affinity for cholinesterases.

Experimental Protocols

The following is a detailed protocol for a key experiment to determine the in vitro inhibition of acetylcholinesterase and pseudocholinesterase by this compound bromide, based on the widely used Ellman's method.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of this compound bromide for acetylcholinesterase and pseudocholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Pseudocholinesterase (from equine serum or human recombinant)

  • This compound bromide

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for PChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of AChE and PChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare a stock solution of ATCI and BTCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound bromide solution at various concentrations (or vehicle for control)

      • AChE or PChE solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for PChE) to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound bromide.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound bromide concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the resulting dose-response curve.

dot

cluster_0 Experimental Workflow: In Vitro Cholinesterase Inhibition Assay Prep_Reagents 1. Prepare Reagents (Enzyme, Inhibitor, Substrate, DTNB) Plate_Setup 2. Plate Setup in 96-well Plate (Buffer, this compound, Enzyme) Prep_Reagents->Plate_Setup Pre_incubation 3. Pre-incubation (e.g., 15 min at 37°C) Plate_Setup->Pre_incubation Reaction_Start 4. Initiate Reaction (Add DTNB and Substrate) Pre_incubation->Reaction_Start Measurement 5. Kinetic Measurement (Absorbance at 412 nm over time) Reaction_Start->Measurement Data_Analysis 6. Data Analysis (Calculate % Inhibition and IC50) Measurement->Data_Analysis Result IC50 Value Data_Analysis->Result

Diagram 2: Workflow for Determining IC50 of this compound Bromide.

Signaling Pathways

The inhibition of AChE and PChE by this compound bromide directly impacts cholinergic signaling pathways by increasing the concentration of acetylcholine at the neuromuscular junction and in the central and peripheral nervous systems. This leads to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

dot

cluster_0 Cholinergic Signaling Pathway Modulation by this compound This compound This compound AChE_PChE AChE & PChE Inhibition This compound->AChE_PChE ACh_Increase Increased Acetylcholine Concentration AChE_PChE->ACh_Increase Muscarinic_R Muscarinic Receptor Activation ACh_Increase->Muscarinic_R Nicotinic_R Nicotinic Receptor Activation ACh_Increase->Nicotinic_R Physiological_Effects Physiological Effects (e.g., Miosis, Ciliary Muscle Contraction, Increased Glandular Secretions) Muscarinic_R->Physiological_Effects Nicotinic_R->Physiological_Effects

Diagram 3: Signaling Cascade Following Cholinesterase Inhibition by this compound.

Conclusion

This compound bromide is a potent dual inhibitor of both acetylcholinesterase and pseudocholinesterase. Its long-acting and reversible carbamate-based mechanism of inhibition leads to a significant accumulation of acetylcholine, resulting in pronounced cholinergic effects. While quantitative data specifically differentiating its inhibitory potency against AChE and PChE is limited in recent literature, its high affinity for cholinesterases is well-established. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound and other cholinesterase inhibitors. Further research to elucidate the specific kinetics of this compound's interaction with both AChE and PChE would be valuable for a more complete understanding of its pharmacological profile.

References

The Role of Demecarium in Elucidating Parasympathetic Nervous System Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecarium bromide, a potent and long-acting reversible cholinesterase inhibitor, serves as a critical pharmacological tool for the investigation of the parasympathetic nervous system.[1][2] By preventing the degradation of acetylcholine (ACh), the primary neurotransmitter of the parasympathetic nervous system, this compound effectively amplifies and prolongs cholinergic signaling.[2] This targeted action allows researchers to meticulously study the physiological and pathophysiological roles of parasympathetic pathways in a variety of organ systems. This technical guide provides an in-depth overview of the application of this compound in parasympathetic research, with a focus on its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound bromide exerts its effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating the action of ACh on its postsynaptic receptors.[2] The parasympathetic nervous system utilizes two main types of cholinergic receptors: nicotinic and muscarinic receptors, which are located in autonomic ganglia and on effector organs, respectively.[3][4][5] The prolonged presence of acetylcholine in the synapse due to this compound administration leads to sustained activation of these receptors, resulting in classic parasympathomimetic effects.[2]

Signaling Pathways

The parasympathetic nervous system's effects are mediated through a cascade of intracellular signaling events initiated by the binding of acetylcholine to its receptors.

Cholinergic Signaling Pathway

The following diagram illustrates the generalized signaling pathway of the parasympathetic nervous system, highlighting the points of action for acetylcholine and the inhibitory effect of this compound on acetylcholinesterase.

Parasympathetic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Effector Cell Action_Potential Action Potential ACh_Vesicle Acetylcholine Vesicle Action_Potential->ACh_Vesicle Triggers release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Exocytosis AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to This compound This compound This compound->AChE Inhibits G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Cholinergic signaling at the neuroeffector junction.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound bromide to investigate its effects on various physiological parameters.

Table 1: Ocular Effects of this compound Bromide in a Canine Model
ParameterConcentrationTime to Peak EffectMagnitude of EffectCitation
Intraocular Pressure (IOP)0.125%49 hoursSignificant Decrease[6]
Intraocular Pressure (IOP)0.5%55 hoursSignificant Decrease[6]
Pupil Size0.125% and 0.5%Parallel to IOP decreaseMiosis (constriction)[6]
Table 2: Systemic Effects of Topical this compound Bromide in a Canine Model
ParameterDosageTime PointObservationCitation
Serum Acetylcholinesterase (AChE) Levels0.25% every 8 hours24 hoursStatistically significant decline[7]
Serum Acetylcholinesterase (AChE) Levels0.25% every 8 hours3 daysRise to above baseline levels[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. The following are representative protocols for studying the effects of this compound.

In Vivo Assessment of Acetylcholinesterase Inhibition

This protocol is adapted from a study evaluating the systemic effects of topical this compound bromide in dogs.[7]

Objective: To quantify the change in serum acetylcholinesterase (AChE) activity following the administration of this compound bromide.

Materials:

  • This compound bromide solution (e.g., 0.25%)

  • Experimental subjects (e.g., healthy adult dogs)

  • Blood collection supplies (syringes, tubes)

  • Centrifuge

  • Spectrophotometer

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (substrate)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Baseline Blood Collection: Collect a baseline blood sample from each subject prior to the administration of this compound.

  • This compound Administration: Administer a precise dose of this compound bromide as per the experimental design (e.g., 50 µL of 0.25% solution topically to one eye).

  • Serial Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 45 minutes, 1 hour 45 minutes, 4 hours 45 minutes, 24 hours, 3 days, and 7 days).

  • Serum Preparation: Centrifuge the blood samples to separate the serum.

  • AChE Activity Assay (Ellman's Method):

    • Prepare a reaction mixture containing phosphate buffer and DTNB.

    • Add a small volume of serum to the reaction mixture.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the AChE activity for each time point and compare it to the baseline values to determine the extent and duration of inhibition.

Experimental Workflow for In Vivo AChE Inhibition Study

Experimental_Workflow Start Start Baseline Baseline Blood Sample Collection Start->Baseline Administration This compound Bromide Administration Baseline->Administration Serial_Sampling Serial Blood Sample Collection at Timed Intervals Administration->Serial_Sampling Serum_Prep Serum Preparation via Centrifugation Serial_Sampling->Serum_Prep AChE_Assay AChE Activity Assay (Ellman's Method) Serum_Prep->AChE_Assay Data_Analysis Data Analysis and Comparison to Baseline AChE_Assay->Data_Analysis End End Data_Analysis->End

Workflow for an in vivo acetylcholinesterase inhibition study.
Inferred Protocol for Studying Effects on Gastrointestinal Motility

While specific studies utilizing this compound for this purpose are limited, a protocol can be inferred from studies using other long-acting cholinesterase inhibitors like pyridostigmine.[5][8]

Objective: To assess the effect of this compound on colonic transit time.

Materials:

  • This compound bromide

  • Experimental subjects (e.g., animal models with constipation)

  • Radio-opaque markers or scintigraphy equipment

  • Imaging equipment (X-ray or gamma camera)

Procedure:

  • Baseline Transit Measurement: Administer radio-opaque markers orally and track their progression through the gastrointestinal tract via serial imaging to establish a baseline colonic transit time.

  • This compound Administration: Administer this compound bromide at a predetermined dose and schedule.

  • Repeat Transit Measurement: Following a treatment period, repeat the administration of radio-opaque markers and track their transit time.

  • Data Analysis: Compare the colonic transit times before and after this compound treatment to determine its effect on gastrointestinal motility.

Applications in Parasympathetic Research

The primary utility of this compound in a research setting is to create a state of heightened and prolonged parasympathetic activity. This allows for the investigation of:

  • Receptor Function and Density: By observing the exaggerated response to endogenous acetylcholine, researchers can infer the functionality and relative density of muscarinic and nicotinic receptors in various tissues.

  • Autonomic Control of Organ Systems: this compound can be used to study the parasympathetic regulation of cardiovascular function, glandular secretion, and smooth muscle contraction.[2][9] For instance, systemic side effects of this compound, such as gastrointestinal distress and potential cardiac symptoms, point to its influence on these systems.[2][9]

  • Pathophysiological Models: In models of diseases characterized by decreased cholinergic signaling, this compound can be used to explore the potential therapeutic benefits of enhancing parasympathetic tone.

  • Drug Discovery: As a potent cholinesterase inhibitor, this compound can serve as a reference compound in the development and screening of new drugs targeting the cholinergic system.

Conclusion

This compound bromide is a valuable and potent tool for researchers and drug development professionals studying the parasympathetic nervous system. Its well-defined mechanism of action and long-lasting effects provide a reliable method for potentiating cholinergic neurotransmission. By carefully designing experimental protocols and accurately interpreting the resulting physiological data, investigators can leverage this compound to gain deeper insights into the intricate workings of parasympathetic pathways in both health and disease.

References

Preliminary Studies on the Neuroprotective Effects of Demecarium Bromide: A Technical Overview and Future Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide based on currently available scientific literature. Extensive searches for preliminary studies specifically investigating the neuroprotective effects of Demecarium bromide have yielded no direct experimental evidence. The information presented herein is based on its established mechanism of action as a cholinesterase inhibitor and the theoretical neuroprotective potential of this drug class as a whole.

Introduction

This compound bromide is a long-acting, reversible carbamate inhibitor of acetylcholinesterase (AChE) and pseudocholinesterase.[1][2][3] Its primary and well-established clinical application is in the treatment of glaucoma, where it reduces intraocular pressure by inducing miosis and increasing the outflow of aqueous humor.[1][2][3] While the neuroprotective effects of other cholinesterase inhibitors used in the management of neurodegenerative diseases like Alzheimer's are an active area of research, there is a notable absence of similar investigations into this compound bromide.

This guide summarizes the known pharmacology of this compound bromide, explores the putative neuroprotective mechanisms of cholinesterase inhibitors, and proposes a hypothetical framework for future preliminary studies into the potential neuroprotective effects of this compound bromide.

Established Pharmacology of this compound Bromide

The primary mechanism of action of this compound bromide is the inhibition of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][3] This leads to an accumulation of ACh at cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.

Mechanism in Glaucoma

In the eye, the accumulation of acetylcholine causes:

  • Miosis: Constriction of the pupil.

  • Ciliary Muscle Contraction: This leads to an increase in the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[1][2][3]

The following diagram illustrates the established mechanism of action of this compound bromide in the eye.

Demecarium_Glaucoma_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron (Iris Sphincter / Ciliary Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Binds This compound This compound bromide This compound->AChE Inhibits Miosis &\nIncreased Aqueous Outflow Miosis & Increased Aqueous Outflow Muscarinic_R->Miosis &\nIncreased Aqueous Outflow Activates

Figure 1: Mechanism of this compound Bromide in Glaucoma.
Quantitative Data from Veterinary Studies

While no neuroprotective data is available, some quantitative data exists from studies in dogs related to its use in glaucoma.

Study ParameterAnimal ModelDosageObservationCitation
Intraocular Pressure (IOP) Reduction Beagles with normotensive and glaucomatous eyes0.125% and 0.5% topical solutionsDecreased IOP for 49 and 55 hours, respectively.[4]
Systemic Acetylcholinesterase (AChE) Levels Normal adult mixed-breed dogs50 µL of 0.25% solution topically every 8 hours for 6 daysStatistically significant decline in serum AChE levels within 24 hours, returning to above baseline by day 3.[4]

Theoretical Neuroprotective Mechanisms of Cholinesterase Inhibitors

Several studies on other cholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, suggest neuroprotective effects that are independent of their primary enzymatic inhibition.[1][2] A central hypothesis involves the modulation of cell survival signaling pathways through nicotinic acetylcholine receptors (nAChRs).

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis.[1][2][5] The proposed mechanism for its activation by some cholinesterase inhibitors is as follows:

  • nAChR Stimulation: Increased acetylcholine levels or direct interaction with nAChRs (specifically α4 and α7 subtypes) by the cholinesterase inhibitor activates these receptors.[1][3][6]

  • Kinase Activation: This receptor activation is thought to trigger downstream non-receptor tyrosine kinases like Fyn and Janus-activated kinase 2 (JAK2).[2][6]

  • PI3K Activation: These kinases then activate PI3K.

  • Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as protein kinase B).

  • Anti-apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins (e.g., BAD, GSK-3β) and promotes the expression of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to increased neuronal survival.[6]

The following diagram illustrates this theoretical neuroprotective signaling pathway.

ChEI_Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α4/α7 nAChR Fyn_JAK2 Fyn / JAK2 nAChR->Fyn_JAK2 Activates PI3K PI3K Fyn_JAK2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt GSK3b GSK-3β (Pro-apoptotic) pAkt->GSK3b Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Expression Survival Neuronal Survival GSK3b->Survival Inhibits Bcl2->Survival ChEI Cholinesterase Inhibitor ChEI->nAChR Activates

Figure 2: Theoretical Neuroprotective Pathway of Cholinesterase Inhibitors.

Proposed Experimental Protocols for Investigating Neuroprotective Effects of this compound Bromide

To address the current gap in knowledge, the following hypothetical experimental workflow is proposed to conduct preliminary studies on the neuroprotective effects of this compound bromide.

In Vitro Neuronal Viability Assay
  • Objective: To determine if this compound bromide protects neuronal cells from excitotoxicity-induced cell death.

  • Cell Line: SH-SY5Y human neuroblastoma cell line or primary cortical neurons.

  • Methodology:

    • Culture cells in 96-well plates.

    • Pre-treat cells with varying concentrations of this compound bromide (e.g., 0.1 µM to 100 µM) for 24 hours.

    • Induce neurotoxicity by exposing cells to a neurotoxin such as glutamate or amyloid-beta peptide for a specified duration.

    • Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Data Presentation:

This compound Bromide ConcentrationNeurotoxin% Cell Viability (Mean ± SD)% LDH Release (Mean ± SD)
Control (no drug)-1000
Control (no drug)+
0.1 µM+
1 µM+
10 µM+
100 µM+
Western Blot Analysis of Signaling Pathways
  • Objective: To investigate if this compound bromide activates the PI3K/Akt signaling pathway in neuronal cells.

  • Cell Line: SH-SY5Y or primary cortical neurons.

  • Methodology:

    • Culture cells to confluency.

    • Treat cells with an effective concentration of this compound bromide (determined from the viability assay) for various time points (e.g., 0, 15, 30, 60 minutes).

    • Lyse the cells and collect protein extracts.

    • Perform Western blot analysis using primary antibodies against total Akt, phosphorylated Akt (p-Akt), total GSK-3β, and phosphorylated GSK-3β.

  • Data Presentation:

TreatmentTime (min)p-Akt / Total Akt Ratiop-GSK-3β / Total GSK-3β Ratio
Vehicle Control60
This compound Bromide15
This compound Bromide30
This compound Bromide60

The following diagram outlines this proposed experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Studies cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with this compound Bromide ± Neurotoxin (e.g., Glutamate) cell_culture->treatment viability_assay Cell Viability Assay (MTT / LDH) treatment->viability_assay western_blot Western Blot Analysis (p-Akt, p-GSK-3β) treatment->western_blot Quantitative Data on Neuroprotection Quantitative Data on Neuroprotection viability_assay->Quantitative Data on Neuroprotection Mechanistic Insight\n(Signaling Pathway Activation) Mechanistic Insight (Signaling Pathway Activation) western_blot->Mechanistic Insight\n(Signaling Pathway Activation)

Figure 3: Proposed Experimental Workflow.

Conclusion and Future Directions

Currently, there is no direct scientific evidence to support a neuroprotective role for this compound bromide. Its established clinical use is limited to the treatment of glaucoma. However, the broader class of cholinesterase inhibitors has demonstrated neuroprotective properties in various experimental models, primarily through the modulation of the PI3K/Akt signaling pathway.

Future research, following the proposed experimental protocols, is necessary to determine if this compound bromide shares these neuroprotective characteristics. Such studies would be the essential first step in exploring its potential repurposing for neurodegenerative diseases. Further investigations could then progress to animal models of neurodegeneration to assess efficacy and safety in a more complex biological system.

References

Demecarium Bromide: An In-depth Technical Guide on its Impact on Muscarinic and Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of demecarium bromide on the cholinergic system, with a specific focus on its impact on muscarinic and nicotinic acetylcholine receptors. This compound bromide primarily functions as a potent, long-acting, and reversible carbamate inhibitor of acetylcholinesterase (AChE). Its effects on muscarinic and nicotinic receptors are predominantly indirect, resulting from the accumulation of acetylcholine (ACh) in the synaptic cleft. This guide details the molecular interactions, downstream signaling pathways, and methodologies for studying these effects. Quantitative data on this compound's interaction with AChE is presented, and while direct receptor binding data is not extensively available in public literature, standard experimental protocols for its determination are provided.

Introduction

This compound bromide is a quaternary ammonium compound recognized for its parasympathomimetic properties.[1][2] Historically, it has been utilized as a topical medication for glaucoma to reduce intraocular pressure.[2] The therapeutic and physiological effects of this compound bromide are rooted in its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[3][4] By impeding AChE activity, this compound bromide elevates the concentration of ACh at cholinergic synapses, thereby amplifying and prolonging the action of endogenous ACh on its receptors.[5] This guide elucidates the consequential impact of this increased cholinergic tone on both muscarinic and nicotinic acetylcholine receptors.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound bromide's primary mechanism of action is the reversible inhibition of both acetylcholinesterase and pseudocholinesterase.[6] As a carbamate inhibitor, it carbamylates the serine hydroxyl group within the active site of the cholinesterase enzyme. This carbamylated enzyme is significantly more stable than the acetylated intermediate formed during the normal hydrolysis of acetylcholine, leading to a prolonged inactivation of the enzyme.[7] The reversible nature of this inhibition allows for the eventual regeneration of the enzyme.[1] This sustained increase in acetylcholine levels at the neuromuscular junction and other cholinergic synapses leads to the persistent stimulation of both muscarinic and nicotinic receptors.[5]

Impact on Muscarinic Acetylcholine Receptors

The elevated levels of acetylcholine resulting from this compound bromide administration lead to the activation of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and various functions within the central nervous system. The five subtypes of mAChRs (M1-M5) exhibit distinct signaling pathways and physiological roles.

  • M1, M3, and M5 Receptors (Gq/11-coupled): Predominantly coupled to the Gq/11 family of G-proteins, the activation of these receptors by acetylcholine stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors (Gi/o-coupled): These receptors are coupled to the Gi/o family of G-proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and various downstream effectors. Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization and a decrease in cellular excitability, which is notably observed in the heart, leading to bradycardia.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling ACh_m135 Acetylcholine M135 M1, M3, M5 Receptors ACh_m135->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Response_m135 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Response_m135 PKC->Response_m135 ACh_m24 Acetylcholine M24 M2, M4 Receptors ACh_m24->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase Gio->AC inhibits GIRK GIRK Channel Gio->GIRK activates (βγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response_m24 Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Response_m24 K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Response_m24

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways.

Impact on Nicotinic Acetylcholine Receptors

The accumulation of acetylcholine due to this compound bromide also leads to the activation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. These receptors are critical for neurotransmission in the central and peripheral nervous systems, as well as at the neuromuscular junction.

  • Neuromuscular Junction: At the neuromuscular junction, acetylcholine binds to nAChRs on the motor endplate, causing a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+). This influx of positive charge depolarizes the muscle cell membrane, generating an end-plate potential. If this potential reaches the threshold, it triggers a muscle action potential, leading to muscle contraction.

  • Autonomic Ganglia: In both the sympathetic and parasympathetic nervous systems, acetylcholine released from preganglionic neurons activates nAChRs on postganglionic neurons, leading to their depolarization and the propagation of the nerve impulse.

  • Central Nervous System: Neuronal nAChRs are composed of various subunit combinations (e.g., α4β2, α7) and are widely distributed in the brain. They are involved in a multitude of functions, including cognitive processes, learning, and memory. The activation of these receptors by acetylcholine leads to the influx of cations, primarily Na+ and Ca2+. The influx of Ca2+ is particularly significant as it can act as a second messenger, activating various intracellular signaling cascades, including those involving protein kinases and gene expression, which can have neuroprotective effects.

nicotinic_signaling cluster_nmj Neuromuscular Junction cluster_cns Central Nervous System ACh_nmj Acetylcholine nAChR_nmj Nicotinic Receptor (Muscle-Type) ACh_nmj->nAChR_nmj Ion_influx_nmj Na⁺ Influx, K⁺ Efflux nAChR_nmj->Ion_influx_nmj opens Depolarization_nmj Depolarization (End-Plate Potential) Ion_influx_nmj->Depolarization_nmj Contraction Muscle Contraction Depolarization_nmj->Contraction triggers ACh_cns Acetylcholine nAChR_cns Nicotinic Receptor (Neuronal, e.g., α7) ACh_cns->nAChR_cns Ion_influx_cns Na⁺ and Ca²⁺ Influx nAChR_cns->Ion_influx_cns opens Depolarization_cns Neuronal Depolarization Ion_influx_cns->Depolarization_cns Ca_signaling Ca²⁺-dependent Signaling Cascades Ion_influx_cns->Ca_signaling Neurotransmission Modulation of Neurotransmitter Release Depolarization_cns->Neurotransmission Neuroprotection Neuroprotective Effects Ca_signaling->Neuroprotection

Figure 2: Nicotinic Acetylcholine Receptor Signaling Pathways.

Quantitative Data

The primary quantitative data available for this compound bromide pertains to its potent inhibitory activity on acetylcholinesterase. There is a notable lack of comprehensive, publicly accessible data on the direct binding affinities (Ki) or functional potencies (EC50/IC50) of this compound bromide at specific muscarinic and nicotinic receptor subtypes. Its actions on these receptors are widely considered to be a secondary consequence of AChE inhibition.

ParameterValueTargetComments
Apparent Affinity (Kiapp)0.15 µMAcetylcholinesteraseThis value reflects the potent inhibitory effect of this compound on the enzyme responsible for acetylcholine breakdown.[5]
Direct Receptor Binding (Ki)Not AvailableMuscarinic Receptor SubtypesData on direct interaction is not readily found in public literature.
Direct Receptor Potency (EC50/IC50)Not AvailableMuscarinic Receptor SubtypesFunctional data on direct receptor activation or inhibition is not readily available.
Direct Receptor Binding (Ki)Not AvailableNicotinic Receptor SubtypesData on direct interaction is not readily found in public literature.
Direct Receptor Potency (EC50/IC50)Not AvailableNicotinic Receptor SubtypesFunctional data on direct receptor activation or inhibition is not readily available.

Table 1: Quantitative Pharmacological Data for this compound Bromide

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the pharmacological profile of a cholinesterase inhibitor like this compound bromide and to assess its potential direct effects on cholinergic receptors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant human)

  • Acetylthiocholine iodide (ATCI)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • This compound bromide (or other test inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound bromide in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 200 µL of phosphate buffer.

    • Control (100% activity): 140 µL of buffer, 20 µL of AChE solution, and 20 µL of buffer (or vehicle for the inhibitor).

    • Test Compound: 140 µL of buffer, 20 µL of AChE solution, and 20 µL of this compound bromide at various concentrations.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of DTNB solution, followed by 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Determine the percentage of inhibition for each concentration of this compound bromide: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ache_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare AChE, ATCI, DTNB, and this compound Bromide Solutions Plate_Setup Set up 96-well plate with Blank, Control, and Test Compound wells Reagents->Plate_Setup Preincubation Pre-incubate plate (e.g., 15 min at 25°C) Plate_Setup->Preincubation Reaction_Start Add DTNB and ATCI to initiate reaction Preincubation->Reaction_Start Measurement Measure absorbance at 412 nm kinetically Reaction_Start->Measurement Calculate_Rate Calculate reaction rates (V) Measurement->Calculate_Rate Calculate_Inhibition % Inhibition Calculation Calculate_Rate->Calculate_Inhibition IC50 Plot dose-response curve and determine IC50 Calculate_Inhibition->IC50

References

Methodological & Application

Application Notes and Protocols for Topical Administration of Demecarium Bromide in Canine Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Demecarium bromide in experimental canine glaucoma models. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound bromide is a long-acting, reversible acetylcholinesterase inhibitor.[1] By inhibiting the breakdown of acetylcholine (ACh) at the neuromuscular junction of the ciliary body, it leads to sustained parasympathetic stimulation.[1] This results in the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[1][2] In canine models of glaucoma, this compound bromide is primarily investigated for its potential to prevent or delay the onset of glaucoma in high-risk animals and to manage IOP in established cases.[3]

Mechanism of Action: Cholinergic Signaling in the Ciliary Muscle

This compound bromide's therapeutic effect in glaucoma is a direct consequence of its potentiation of cholinergic signaling within the eye. The diagram below illustrates the key steps in this pathway.

Acetylcholine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Muscarinic Receptor (M3) ACh->ACh_Receptor Binds to This compound This compound Bromide This compound->AChE Inhibits Ciliary_Muscle Ciliary Muscle Cell ACh_Receptor->Ciliary_Muscle Activates Contraction Muscle Contraction Ciliary_Muscle->Contraction Outflow Increased Aqueous Humor Outflow Contraction->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP Experimental_Workflow Animal_Selection Animal Selection (e.g., Beagles with hereditary glaucoma) Baseline Baseline Measurements - IOP (Tonometry) - Pupil Diameter - Electroretinography (ERG) Animal_Selection->Baseline Randomization Randomization (Treatment vs. Control Groups) Baseline->Randomization Treatment_Admin Topical Administration (this compound Bromide or Vehicle) Randomization->Treatment_Admin Monitoring Regular Monitoring - IOP, Pupil Size (daily/weekly) - ERG (monthly) Treatment_Admin->Monitoring Endpoint Study Endpoint (e.g., predetermined time point or glaucoma onset) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

References

Application Note: Quantification of Demecarium Bromide in Ophthalmic Solutions using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-024

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demecarium Bromide in aqueous ophthalmic solutions. This compound Bromide, a quaternary ammonium compound, is a long-acting cholinesterase inhibitor used in the treatment of glaucoma.[1][2] The described isocratic, reverse-phase method provides a reliable and efficient means for quality control and formulation analysis.

Introduction

This compound Bromide is a parasympathomimetic agent that reduces intraocular pressure by inhibiting acetylcholinesterase.[1] Accurate quantification is crucial for ensuring the safety and efficacy of ophthalmic formulations. This document provides a detailed protocol for the determination of this compound Bromide using a reverse-phase HPLC method with UV detection, based on established analytical principles for quaternary ammonium compounds.[3][4]

Experimental Workflow

The overall process from sample receipt to final quantification is outlined in the workflow diagram below. This procedure ensures consistency and accuracy in the analytical results.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting a Receive Sample (Ophthalmic Solution) d Prepare Sample (Dilution) a->d b Prepare Mobile Phase & Reagents e System Equilibration b->e c Prepare Standard Solutions (Stock & Working) f Inject Blank (Mobile Phase) e->f g Inject Standards (Calibration Curve) f->g h Inject Samples g->h i Integrate Peaks g->i h->i j Generate Calibration Curve (Linear Regression) i->j k Calculate Concentration j->k l Review & Verify Data k->l m Generate Report l->m

Caption: Experimental workflow for this compound Bromide quantification.

Instrumentation and Materials

Instrumentation
  • HPLC System with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Data Acquisition and Analysis Software (e.g., OpenLab CDS, Empower)

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, Nylon or PVDF)

Chemicals and Reagents
  • This compound Bromide Reference Standard (USP grade)[5]

  • Acetonitrile (HPLC grade)

  • Sodium Acetate (Analytical grade)

  • Glacial Acetic Acid (Analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Experimental Protocols

Preparation of Solutions

Mobile Phase (40:60 Acetonitrile:Acetate Buffer)

  • Acetate Buffer (pH 5.0): Dissolve an appropriate amount of sodium acetate in deionized water to make a 50 mM solution. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.

  • Mobile Phase: Mix Acetonitrile and the prepared Acetate Buffer in a 40:60 (v/v) ratio.

  • Degas the mobile phase by sonicating for 15-20 minutes before use.

Standard Stock Solution (500 µg/mL)

  • Accurately weigh approximately 25 mg of this compound Bromide Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with deionized water. Mix thoroughly.

Working Standard Solutions (5 - 100 µg/mL)

  • Prepare a series of at least five working standards by serial dilution of the Standard Stock Solution with deionized water.

  • These solutions will be used to construct the calibration curve.

Sample Preparation
  • Transfer a volume of the ophthalmic solution equivalent to 2.5 mg of this compound bromide into a 50 mL volumetric flask.[5]

  • Dilute to volume with deionized water and mix well. This yields a theoretical concentration of 50 µg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Conditions

A reverse-phase HPLC method is described for the analysis of this compound bromide.[3] The conditions provided in the table below are based on established methods for similar quaternary ammonium compounds and should be optimized as needed.[6]

ParameterCondition
Column µBondapak CN, (e.g., 300 mm x 3.9 mm, 10 µm) or equivalent CN/C18 column
Mobile Phase 40:60 (v/v) Acetonitrile : 50 mM Sodium Acetate Buffer (pH 5.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25 °C)
UV Detection 254 nm
Run Time Approximately 10 minutes
Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (deionized water) to ensure no carryover or contamination.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Inject a standard solution after every 6-10 sample injections to monitor system suitability.

Data Analysis and Calculations

  • Calibration Curve: Plot the peak area response of the this compound Bromide standards against their corresponding concentrations (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound Bromide in the prepared sample solution using the regression equation.

    Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

  • Final Concentration: Adjust the calculated concentration for the dilution performed during sample preparation to determine the final concentration in the original ophthalmic solution.

Method Performance Characteristics

The following table summarizes typical method validation parameters. These values are representative and should be verified by the end-user.

ParameterTypical Specification / Result
Linearity (R²) ≥ 0.999
Range 5 - 100 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL

Note: Data is based on typical performance for similar HPLC methods and should be established during formal method validation as per ICH guidelines.[7][8][9]

Conclusion

The HPLC method described provides a specific, accurate, and precise tool for the quantification of this compound Bromide in ophthalmic solutions. The protocol is suitable for routine quality control testing and formulation development activities.

References

Application Notes and Protocols for Compounding Demecarium Bromide Ophthalmic Solutions for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Demecarium bromide, its mechanism of action, and detailed protocols for the preparation of ophthalmic solutions for research purposes. The information is intended to guide researchers in the formulation and experimental application of this potent, long-acting cholinesterase inhibitor.

Introduction

This compound bromide is a quaternary ammonium compound that functions as a reversible inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase.[1][2] Its inhibition of these enzymes leads to an accumulation of acetylcholine (ACh) at cholinergic synapses, potentiating the effects of ACh.[2][3] In ophthalmology, this mechanism is harnessed to induce miosis (pupil constriction) and contraction of the ciliary muscle.[1][4] These actions increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP).[1][2]

Historically, this compound bromide was commercially available under the trade name Humorsol® for the treatment of glaucoma.[4][5] However, this product has been discontinued, necessitating the compounding of this compound bromide solutions for both clinical and research applications.[4] These application notes provide essential information for researchers working with compounded this compound bromide ophthalmic solutions.

Mechanism of Action

This compound bromide's primary pharmacological effect is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[2] By preventing the breakdown of acetylcholine, this compound bromide effectively increases the concentration and prolongs the action of this neurotransmitter at muscarinic receptors in the eye.[2][3]

The key ocular tissues affected are the iris sphincter and the ciliary muscle, which are rich in M3 muscarinic receptors.[6] The binding of acetylcholine to these Gq protein-coupled receptors activates the phospholipase C (PLC) signaling pathway. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels lead to the contraction of the smooth muscle cells in the iris sphincter and ciliary body.[6]

Contraction of the iris sphincter muscle results in miosis.[1] Contraction of the ciliary muscle pulls on the trabecular meshwork, which increases the outflow of aqueous humor and consequently lowers intraocular pressure.[2]

Signaling Pathway

Demecarium_Bromide_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_cell Ocular Smooth Muscle Cell (Iris Sphincter / Ciliary Muscle) ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_Receptor M3 Muscarinic Receptor ACh->Muscarinic_Receptor Binding & Activation This compound This compound Bromide This compound->AChE Inhibition Gq Gq Protein Muscarinic_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Release Contraction Muscle Contraction (Miosis / Increased Aqueous Outflow) Ca2->Contraction Induces

Caption: Signaling pathway of this compound bromide in ocular smooth muscle cells.

Quantitative Data Summary

The following tables summarize quantitative data from research studies on this compound bromide ophthalmic solutions.

Table 1: Effect of this compound Bromide on Intraocular Pressure (IOP) and Pupil Size in Beagles [7]

ConcentrationMaximum IOP ReductionDuration of IOP ReductionOnset of MiosisPeak Miosis
0.125%SignificantUp to 49 hoursWithin 1 hour2 to 4 hours
0.25%SignificantUp to 55 hoursWithin 1 hour2 to 4 hours
0.5%SignificantUp to 55 hoursWithin 1 hour2 to 4 hours

Table 2: Comparative Efficacy of Prophylactic Glaucoma Therapy in Dogs [8]

TreatmentMedian Time to Glaucoma Onset in Fellow Eye
0.25% this compound bromide + topical corticosteroid (sid)31 months
0.5% Betaxolol (bid)30.7 months
Untreated Control8 months

Experimental Protocols

Protocol for Compounding a Sterile 0.25% this compound Bromide Ophthalmic Solution

This protocol is a representative formulation based on available literature. Researchers should perform their own stability and sterility testing.

Materials:

  • This compound bromide powder, USP grade

  • Benzalkonium chloride (as a 50% solution)

  • Sodium chloride, USP grade

  • Sterile water for injection (WFI)

  • Hydrochloric acid (HCl) and/or Sodium hydroxide (NaOH) (for pH adjustment)

  • Sterile 0.22 µm syringe filters

  • Sterile ophthalmic dropper bottles

Equipment:

  • Calibrated analytical balance

  • Sterile glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bar

  • pH meter

  • Laminar flow hood or other aseptic environment

Procedure:

  • Preparation of Vehicle:

    • In a sterile beaker within a laminar flow hood, add approximately 80% of the final volume of sterile WFI.

    • While stirring, add sodium chloride to achieve a final concentration that will result in an isotonic solution (approximately 0.9%).

    • Add benzalkonium chloride to a final concentration of 0.01% (e.g., for a 10 mL final volume, add 2 µL of a 50% benzalkonium chloride solution). This is a common preservative concentration in ophthalmic solutions.[9][10]

    • Mix until all components are fully dissolved.

  • pH Adjustment:

    • Measure the pH of the vehicle. Ophthalmic solutions of this compound bromide typically have a pH between 5.0 and 7.5.[11]

    • Adjust the pH to within this range using small additions of sterile HCl or NaOH solution.

  • Addition of this compound Bromide:

    • Accurately weigh the required amount of this compound bromide powder to achieve a final concentration of 0.25% (2.5 mg/mL).

    • Slowly add the this compound bromide powder to the stirring vehicle.

    • Continue stirring until the powder is completely dissolved.

  • Final Volume and Sterilization:

    • Add sterile WFI to reach the final desired volume.

    • Mix thoroughly.

    • Aseptically draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile ophthalmic dropper bottle.

    • Securely cap the bottle.

  • Labeling and Storage:

    • Label the bottle with the compound name, concentration, date of preparation, and a beyond-use date. Compounded this compound bromide solutions typically have a beyond-use date of 60 to 90 days.[1]

    • Store at room temperature or as recommended, protected from light.[3] Do not freeze.[3]

Experimental Workflow for Evaluating IOP and Pupil Size in an Animal Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis Animal_Selection Select Animal Model (e.g., Beagles) Acclimatization Acclimatize Animals Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (IOP, Pupil Size) Acclimatization->Baseline_Measurements Grouping Randomize into Groups (Control, Vehicle, this compound) Baseline_Measurements->Grouping Administration Topical Administration of Ophthalmic Solution Grouping->Administration Time_Points Measure IOP and Pupil Size at Predetermined Time Points Administration->Time_Points Data_Analysis Statistical Analysis (e.g., ANOVA, t-test) Time_Points->Data_Analysis Results Report Findings Data_Analysis->Results

Caption: Workflow for in vivo evaluation of this compound bromide ophthalmic solution.

Safety Precautions

This compound bromide is a potent cholinesterase inhibitor and should be handled with care.

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling this compound bromide powder and solutions.

  • Handling: Avoid inhalation of the powder and contact with skin and eyes.

  • Administration: When administering the solution to animals, wear gloves.[6]

  • Spills: In case of a spill, clean the area thoroughly.

  • Toxicity: Be aware of the signs of systemic cholinergic toxicity, which can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

Conclusion

Compounded this compound bromide ophthalmic solutions are valuable tools for ophthalmic research, particularly in studies related to glaucoma and miosis. The protocols and data presented in these application notes provide a foundation for researchers to prepare and utilize these solutions effectively and safely. It is imperative that researchers adhere to strict aseptic techniques during compounding and follow appropriate safety precautions when handling this potent compound. Further research into the long-term stability of compounded this compound bromide solutions is warranted.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Demecarium in Lowering Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo models and experimental protocols for evaluating the efficacy of Demecarium bromide in reducing intraocular pressure (IOP). The information is intended to guide researchers in designing and executing preclinical studies for glaucoma therapy.

Introduction

This compound bromide is a long-acting, reversible acetylcholinesterase inhibitor that functions as a parasympathomimetic agent.[1][2] By inhibiting the breakdown of acetylcholine in the eye, this compound enhances cholinergic stimulation of the iris sphincter and ciliary muscles.[3][4] This action leads to pupillary constriction (miosis) and contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor through the trabecular meshwork, ultimately lowering intraocular pressure.[3][4][5] These characteristics make this compound a subject of interest for the management of glaucoma, particularly in veterinary medicine.

Signaling Pathway of this compound-Induced IOP Reduction

This compound's mechanism of action is centered on the cholinergic signaling pathway within the anterior segment of the eye. By inhibiting acetylcholinesterase, it prolongs the effect of acetylcholine on muscarinic receptors of the ciliary muscle and iris sphincter. The contraction of the ciliary muscle is the primary driver of IOP reduction in open-angle glaucoma. This contraction pulls on the scleral spur and trabecular meshwork, which widens the spaces within the meshwork and dilates Schlemm's canal, thereby decreasing resistance to aqueous humor outflow.[5][6][7]

This compound This compound Bromide AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_Receptors Muscarinic Receptors (M3) on Ciliary Muscle & Iris Sphincter ACh->Muscarinic_Receptors Activates Ciliary_Muscle Ciliary Muscle Contraction Muscarinic_Receptors->Ciliary_Muscle Iris_Sphincter Iris Sphincter Contraction (Miosis) Muscarinic_Receptors->Iris_Sphincter TM_SC Trabecular Meshwork (TM) Spreading & Schlemm's Canal (SC) Dilation Ciliary_Muscle->TM_SC Pulls on Aqueous_Outflow Increased Aqueous Humor Outflow TM_SC->Aqueous_Outflow IOP Decreased Intraocular Pressure (IOP) Aqueous_Outflow->IOP

Caption: Signaling pathway of this compound in lowering IOP.

In Vivo Models for Efficacy Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-glaucoma drugs. While this compound has been extensively studied in canines with naturally occurring glaucoma, other induced models in species like rabbits are also valuable for broader screening purposes.

Canine Model: Inherited Glaucoma in Beagles

Beagles with a genetic predisposition to primary angle-closure glaucoma are a well-established model for studying glaucoma and the effects of therapeutic agents.[8][9] This model closely mimics the progression of the disease in humans and is particularly useful for long-term efficacy and safety studies.

Canine Model: Normotensive Dogs

Studies in normotensive dogs, often Beagles, are useful for characterizing the pharmacological effects of this compound on IOP and pupil size without the confounding factors of a diseased state.[8][9] These studies help establish dose-response relationships and duration of action.

Rabbit Model: Induced Ocular Hypertension

Rabbits are a commonly used model in ophthalmic research due to their large eyes and ease of handling.[10] Ocular hypertension can be induced through several methods to create a model for screening anti-glaucoma drugs.

  • Steroid-Induced Glaucoma: Topical administration of corticosteroids like dexamethasone over several weeks can induce a sustained elevation in IOP, mimicking a key feature of human glaucoma.[10][11]

  • Laser-Induced Ocular Hypertension: Photocoagulation of the trabecular meshwork using an argon laser can obstruct aqueous outflow and raise IOP.[9][10]

  • Injection of Viscous Substances: Injecting substances like methylcellulose into the anterior chamber can physically obstruct the trabecular meshwork and lead to elevated IOP.[10]

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the efficacy of this compound in vivo.

Protocol 1: IOP and Pupil Size Measurement in Dogs

Objective: To measure intraocular pressure and pupil size in dogs following topical administration of this compound bromide.

Materials:

  • Tonometer (rebound tonometer like TonoVet® or applanation tonometer like Tono-Pen®)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), if using applanation tonometry

  • Calipers or a ruler for measuring pupil diameter

  • This compound bromide ophthalmic solution (e.g., 0.125%, 0.25%)

  • Control vehicle solution (e.g., saline)

  • Calm and comfortable environment for the animal

Procedure:

  • Animal Preparation: Acclimatize the dog to the experimental setting to minimize stress, as this can artificially elevate IOP. Gently restrain the dog in a comfortable position.[1]

  • Baseline Measurements:

    • Measure the baseline IOP in both eyes. For rebound tonometry, the device takes multiple readings and provides an average.[3] For applanation tonometry, apply a drop of topical anesthetic and wait for it to take effect before gently touching the tonometer to the cornea.[1] Normal IOP in dogs ranges from 10 to 25 mmHg.[3][12]

    • Measure the baseline pupil diameter in a dimly lit, standardized environment.

  • Drug Administration:

    • Administer a single drop of the this compound bromide solution to one eye (the treated eye).

    • Administer a single drop of the vehicle solution to the contralateral eye (the control eye).

  • Post-Treatment Measurements:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 36, 48, and 55 hours post-instillation), measure the IOP and pupil diameter in both eyes using the same techniques as for baseline measurements.

  • Data Analysis:

    • Calculate the change in IOP from baseline for both the treated and control eyes at each time point.

    • Compare the IOP and pupil diameter between the treated and control eyes.

    • Plot the mean IOP and pupil diameter over time to visualize the drug's effect and duration of action.

Protocol 2: Induction of Ocular Hypertension in Rabbits (Steroid Model)

Objective: To create a rabbit model of ocular hypertension for screening the IOP-lowering effects of this compound.

Materials:

  • New Zealand White rabbits

  • 0.1% dexamethasone ophthalmic solution

  • Tonometer suitable for rabbits

  • Slit-lamp for ocular health examination

Procedure:

  • Animal Selection and Baseline: Select healthy adult rabbits and measure their baseline IOP daily for one week to establish a stable baseline.

  • Induction of Ocular Hypertension:

    • Instill one drop of 0.1% dexamethasone solution into one eye of each rabbit, three to four times daily.[10] The contralateral eye can serve as a control.

    • Continue the dexamethasone administration for 2 to 4 weeks.

  • Monitoring IOP: Measure the IOP in both eyes two to three times per week during the induction period. A significant and stable increase in IOP (e.g., >5 mmHg above baseline) in the dexamethasone-treated eye indicates the successful induction of ocular hypertension.[11]

  • Efficacy Testing: Once ocular hypertension is established, the rabbits can be used to test the IOP-lowering effect of this compound using a protocol similar to Protocol 1.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound.

cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Post-Study Phase Animal_Selection Animal Selection (e.g., Beagles with inherited glaucoma or normotensive rabbits) Acclimatization Acclimatization to Handling and Environment Animal_Selection->Acclimatization Baseline Baseline Measurements (IOP, Pupil Size) Acclimatization->Baseline Randomization Randomization into Treatment & Control Groups Baseline->Randomization Treatment Topical Administration (this compound or Vehicle) Randomization->Treatment Monitoring Serial Measurements (IOP, Pupil Size) at defined time points Treatment->Monitoring Data_Analysis Data Analysis (Change from baseline, Comparison between groups) Monitoring->Data_Analysis Reporting Reporting of Results (Tables, Figures) Data_Analysis->Reporting

Caption: General experimental workflow for in vivo this compound studies.

Data Presentation

Quantitative data from efficacy studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Efficacy of this compound Bromide on Intraocular Pressure in Beagles
ConcentrationAnimal ModelDuration of IOP Reduction (hours)Peak Effect TimeReference
0.125%Normotensive & Glaucomatous Beagles49Not specified[8][9][13]
0.25%Normotensive BeaglesNot specified31 hours[14]
0.5%Normotensive & Glaucomatous Beagles55Not specified[8][9][13]
Table 2: Comparative Effects of this compound Bromide and Pilocarpine in Normotensive Dogs
Parameter0.25% this compound Bromide2% PilocarpineTime to Peak EffectReference
IOP Reduction Observed decreaseObserved decrease31 hours7 hours
Aqueous Flare Increase to 28 pc/msIncrease to 167 pc/ms31 hours7 hours

*pc/ms = photon counts per millisecond (a measure of aqueous flare)

Safety and Precautions

  • When using this compound, it is important to be aware of potential side effects, which can include local eye inflammation.[2]

  • Systemic side effects, though less common, can occur and are typically related to gastrointestinal distress.[2]

  • This compound should be used with caution in conjunction with other cholinesterase inhibitors to avoid systemic toxicity.[2]

  • The drug is contraindicated in cases of secondary glaucoma due to anterior uveitis.[2]

Conclusion

The in vivo models and protocols described provide a robust framework for evaluating the efficacy of this compound bromide in lowering intraocular pressure. The Beagle model of inherited glaucoma offers a clinically relevant system for long-term studies, while induced ocular hypertension models in rabbits are suitable for initial screening. Consistent and accurate measurement of IOP and pupil size, coupled with careful data analysis, are essential for characterizing the pharmacological profile of this compound and its potential as a therapeutic agent for glaucoma.

References

In Vitro Measurement of Acetylcholinesterase Inhibition by Demecarium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecarium bromide is a potent, long-acting, and reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase.[1][2] Its mechanism of action involves the carbamoylation of the serine hydroxyl group within the active site of the cholinesterase enzymes, leading to their inactivation. This inhibition results in the accumulation of acetylcholine at cholinergic synapses, potentiating its effects. Due to its miotic and intraocular pressure-reducing properties, this compound has been utilized in the treatment of glaucoma.[1][3]

Accurate in vitro measurement of AChE inhibition is crucial for understanding the potency and mechanism of action of compounds like this compound. The most widely accepted and utilized method for this purpose is the spectrophotometric assay developed by Ellman. This document provides detailed application notes and protocols for measuring the inhibition of acetylcholinesterase by this compound in vitro using the Ellman's method.

Principle of the Assay

The Ellman's assay is a colorimetric method that quantifies acetylcholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation.

Quantitative Data Summary

The inhibitory potency of this compound bromide against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. While extensive in vitro IC50 data for this compound is not widely available in publicly accessible literature, its high potency is well-recognized.

ParameterValueEnzyme SourceReference
Kiapp (Apparent Affinity) 0.15 µMNot Specified[MedChemExpress]

Note: The Kiapp value provides an indication of the inhibitor's binding affinity to the enzyme. Further in-house determination of the IC50 value under specific experimental conditions is highly recommended.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound bromide

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipettes

  • Incubator

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration used in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.

  • ATChI Solution (10 mM): Dissolve an appropriate amount of ATChI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer. Protect from light.

  • This compound Bromide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., deionized water or DMSO).

  • This compound Bromide Working Solutions: Prepare a series of dilutions of the this compound bromide stock solution in phosphate buffer to cover a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).

Assay Procedure (96-well plate format)
  • Assay Plate Setup:

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DTNB solution.

    • Inhibitor Wells: 120 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of this compound bromide working solution (at various concentrations).

  • Pre-incubation:

    • Add the respective components (excluding ATChI) to the wells of the 96-well plate.

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the ATChI solution to all wells except the blank to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every 60 seconds for a period of 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbsorbance/minute).

  • Calculate the percentage of inhibition for each concentration of this compound bromide using the following formula:

    where:

    • V_control is the rate of reaction in the absence of the inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound bromide concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition, which can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Signaling Pathway of Acetylcholine and Inhibition by this compound

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_vesicle Acetylcholine (ACh) Vesicles Ca_influx->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Choline + Acetate Choline + Acetate AChE->Choline + Acetate This compound This compound This compound->AChE Inhibition Muscle_contraction Muscle Contraction ACh_receptor->Muscle_contraction start Start prep_reagents Prepare Reagents (AChE, DTNB, ATChI, this compound dilutions) start->prep_reagents plate_setup Set Up 96-Well Plate (Blank, Control, Inhibitor wells) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (Enzyme-Inhibitor Interaction) plate_setup->pre_incubation add_substrate Add Substrate (ATChI) to Initiate Reaction pre_incubation->add_substrate kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) add_substrate->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition) kinetic_measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

References

Application Notes and Protocols for the Administration of Demecarium Bromide in Canine Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Demecarium bromide in canine models of glaucoma for research purposes. The following sections detail the mechanism of action, administration protocols, and expected outcomes, supported by quantitative data and visual diagrams.

Introduction to this compound Bromide

This compound bromide is a potent, long-acting parasympathomimetic drug that functions as a cholinesterase inhibitor.[1] By reversibly inactivating acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, this compound bromide leads to an accumulation of acetylcholine at neuromuscular junctions of the iris sphincter and ciliary body.[2][3] This results in sustained miosis (constriction of the pupil) and contraction of the ciliary muscle, which in turn increases the outflow of aqueous humor from the eye and reduces intraocular pressure (IOP).[1][4] Due to its prolonged duration of action, it is a valuable tool in both the clinical management and research of glaucoma in canines.[1][3]

Mechanism of Action Signaling Pathway

The signaling pathway of this compound bromide in reducing intraocular pressure is initiated by its inhibition of acetylcholinesterase in the iris and ciliary body. This leads to an accumulation of acetylcholine, which then stimulates muscarinic receptors on the iris sphincter and ciliary muscles.

Demecarium_Bromide_Pathway cluster_eye Ocular Environment This compound This compound Bromide (Topical Administration) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Activates Iris_Ciliary Iris Sphincter & Ciliary Muscle Muscarinic_R->Iris_Ciliary Stimulates Contraction Outflow Increased Aqueous Humor Outflow Iris_Ciliary->Outflow IOP Decreased Intraocular Pressure (IOP) Outflow->IOP

Caption: Signaling pathway of this compound bromide in the canine eye.

Quantitative Data on Efficacy and Systemic Effects

The following tables summarize the quantitative data on the efficacy of this compound bromide in reducing IOP and its systemic effects in canines.

ConcentrationDuration of IOP Reduction (in Beagles)Reference
0.125%49 hours[5]
0.25%Not explicitly stated, but used in studies.[6]
0.5%55 hours
ParameterMethodResultsReference
Systemic Acetylcholinesterase (AChE) Levels50 µL of 0.25% this compound bromide applied to one eye every 8 hours for 6 days in mixed-breed dogs (18-27 kg). Blood analysis at various time points.AChE levels declined significantly within the first 24 hours. Levels rose above baseline by day 3 in most dogs. Some individuals approached clinical toxicity.

Experimental Protocols

Animal Model: Induction of Experimental Glaucoma

For research purposes, a controlled and reproducible model of glaucoma is essential. Both hereditary and induced models can be utilized. Beagles are a commonly used breed in glaucoma research due to a familial predisposition to the condition.[7]

Protocol for Non-Invasive, Controlled Ocular Hypertension:

This method allows for precise control over the magnitude and duration of IOP elevation.[8][9]

  • Animal Selection: Use purpose-bred adult Beagle dogs.

  • Anesthesia: Induce general anesthesia and maintain throughout the procedure.

  • Procedure:

    • Place a vascular loop circumferentially around the globe, approximately 2 mm posterior to the limbus.

    • Apply external pressure to the loop to increase IOP to the desired target range (e.g., 36-45 mmHg).

    • Maintain the target IOP for a set duration (e.g., 3 hours).

    • Repeat the procedure as needed to induce glaucomatous changes. The contralateral eye can serve as a control.

Alternative Protocol: Microbead Occlusion Model:

This method involves injecting microbeads into the anterior chamber to obstruct aqueous outflow.[8][10][11]

  • Animal Selection: Can be performed in various canine breeds.

  • Anesthesia: General anesthesia is required.

  • Procedure:

    • Under sterile conditions, inject a suspension of polystyrene microbeads into the anterior chamber.

    • The volume and concentration of microbeads can be adjusted to achieve the desired level of IOP elevation.

Administration of this compound Bromide

Materials:

  • Compounded this compound bromide ophthalmic solution (0.125% or 0.25%).[4][12]

  • Sterile gloves.

  • Clean, soft cloth.

Protocol:

  • Handling Precautions: Wear gloves during administration. Pregnant individuals should not handle this medication.[12][13]

  • Dosage: Instill one drop of the specified concentration into the conjunctival sac of the affected eye(s).

  • Frequency: Administration is typically once to twice daily.[1][3]

  • Administration Technique:

    • Gently restrain the dog.

    • With one hand, gently open the eyelids.

    • With the other hand, hold the dropper bottle close to the eye without touching the cornea or conjunctiva.

    • Instill one drop into the lower conjunctival sac.

    • Allow the dog to blink to spread the medication.

    • Wipe away any excess solution from the periocular area with a clean cloth.[13]

  • Multiple Medications: If other topical medications are being used, wait at least 5 minutes between administrations.[12]

Monitoring Protocols

4.3.1. Intraocular Pressure (IOP) Monitoring

Method: Rebound tonometry (e.g., TonoVet®) is a well-validated and generally well-tolerated method for measuring IOP in dogs and does not typically require topical anesthesia.[14][15][16][17][18]

Protocol:

  • Calibration: Ensure the tonometer is calibrated according to the manufacturer's instructions.

  • Restraint: Gently restrain the dog in a comfortable position.

  • Measurement:

    • Hold the tonometer perpendicular to the central cornea.

    • Take multiple readings (e.g., 3-6) and average them to obtain a final IOP measurement.

    • Record the IOP at baseline (before this compound bromide administration) and at regular intervals post-administration (e.g., 1, 2, 4, 8, 12, 24, 48 hours) to determine the efficacy and duration of action.

4.3.2. Electroretinography (ERG)

ERG is used to assess the function of the retina and can detect glaucomatous damage to retinal ganglion cells.[9][19]

Protocol:

  • Dark Adaptation: Dark-adapt the dog for a minimum of 20 minutes prior to scotopic ERG recording.

  • Anesthesia/Sedation: Anesthesia or heavy sedation is typically required to minimize movement artifacts.

  • Pupil Dilation: A mydriatic agent may be used to ensure maximal pupil dilation.

  • Electrode Placement: Place a corneal electrode, a reference electrode, and a ground electrode according to standard protocols.

  • Stimulation and Recording: Use a Ganzfeld dome for full-field stimulation. Record scotopic and photopic responses to a series of light flashes of varying intensity and frequency. Pattern ERG (PERG) is particularly useful for assessing retinal ganglion cell function.[19]

  • Data Analysis: Analyze the amplitude and implicit times of the a- and b-waves. A reduction in the b-wave amplitude can indicate retinal dysfunction.

4.3.3. Histopathology

Histopathological examination of the retina and optic nerve provides definitive evidence of glaucomatous damage.[7][20][21]

Protocol:

  • Tissue Collection: At the end of the study, humanely euthanize the animals and enucleate the eyes.

  • Fixation: Fix the globes in an appropriate fixative (e.g., 10% neutral buffered formalin or Davidson's solution).

  • Processing and Sectioning: Process the tissues, embed in paraffin, and section the retina and optic nerve.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology and ganglion cell numbers. Special stains or immunohistochemistry can be used to evaluate specific cellular changes, such as apoptosis (TUNEL assay) or glial cell activation.[20]

  • Microscopic Examination: Examine the sections under a microscope to assess for retinal ganglion cell loss, thinning of the nerve fiber layer, and optic nerve head cupping and axonal degeneration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound bromide in a canine glaucoma model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Selection Animal Selection (e.g., Beagles) Glaucoma_Induction Glaucoma Induction (e.g., Vascular Loop or Microbeads) Animal_Selection->Glaucoma_Induction Baseline Baseline Measurements (IOP, ERG, etc.) Glaucoma_Induction->Baseline Demecarium_Admin This compound Bromide Administration Baseline->Demecarium_Admin Control_Group Control Group (Vehicle/No Treatment) Baseline->Control_Group IOP_Monitoring IOP Monitoring (Rebound Tonometry) Demecarium_Admin->IOP_Monitoring Control_Group->IOP_Monitoring ERG_Monitoring Functional Assessment (ERG) IOP_Monitoring->ERG_Monitoring Histopathology Terminal Analysis (Histopathology) ERG_Monitoring->Histopathology Data_Analysis Data Analysis & Comparison Histopathology->Data_Analysis

Caption: A typical experimental workflow for glaucoma research.

Potential Side Effects and Management

Local Side Effects:

  • Ocular irritation: Mild burning, stinging, or redness may occur.[1]

  • Miosis: Significant pupil constriction is an expected effect.

Systemic Side Effects:

  • Systemic absorption can lead to cholinergic side effects, including salivation, vomiting, diarrhea, and bradycardia. These are more likely in smaller dogs or with higher doses.[4]

Management:

  • Monitor for signs of local irritation and systemic toxicity.

  • In cases of severe ocular irritation, co-administration of a topical corticosteroid may be considered.[1]

  • If systemic side effects occur, reduce the dosage or discontinue the medication.

Conclusion

This compound bromide is a valuable pharmacological tool for inducing a sustained reduction in intraocular pressure in canine models of glaucoma. The protocols outlined in these application notes provide a framework for conducting rigorous and reproducible research into the pathophysiology and treatment of glaucoma. Careful adherence to these methodologies will ensure the generation of high-quality data for the development of novel ophthalmic therapies.

References

Application of Demecarium in Studies of Aqueous Humor Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Demecarium bromide is a potent, long-acting, reversible cholinesterase inhibitor.[1][2] In ophthalmology, it is utilized for its ability to reduce intraocular pressure (IOP), making it a valuable tool in the study of aqueous humor dynamics and the management of glaucoma.[1][2][3] Its primary mechanism of action involves the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine at cholinergic synapses.[2] This leads to an accumulation of acetylcholine, resulting in enhanced and prolonged stimulation of muscarinic receptors in the eye.

The primary effects of this compound on aqueous humor dynamics are mediated through its miotic and cyclotonic actions. By causing constriction of the pupil (miosis) and contraction of the ciliary muscle, this compound facilitates the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[1] This makes it a useful agent for experimental models aimed at investigating the conventional outflow pathway.

This compound's prolonged duration of action, which can last up to 48 hours or more in dogs, allows for less frequent administration in experimental settings compared to direct-acting miotics like pilocarpine.[1][4] However, researchers should be aware of its potential to cause systemic cholinergic side effects, especially at higher doses, and its potential to break down the blood-aqueous barrier.[1]

Mechanism of Action

This compound bromide acts as an indirect parasympathomimetic agent by reversibly inactivating acetylcholinesterase. This leads to the accumulation of acetylcholine at the neuromuscular junctions of the iris sphincter and ciliary muscle. The increased acetylcholine stimulates muscarinic receptors, leading to two key physiological responses that enhance aqueous humor outflow:

  • Contraction of the Iris Sphincter: This results in pupillary constriction (miosis). Miosis pulls the peripheral iris away from the trabecular meshwork, physically opening the iridocorneal angle and improving aqueous humor drainage.[1]

  • Contraction of the Ciliary Muscle: The longitudinal fibers of the ciliary muscle insert into the trabecular meshwork and scleral spur. Contraction of this muscle pulls on the trabecular meshwork, widening the spaces within the meshwork and increasing the facility of aqueous humor outflow into Schlemm's canal.

The following diagram illustrates the signaling pathway of this compound's action:

G cluster_0 Synaptic Cleft This compound This compound Bromide AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic Muscarinic Receptors ACh->Muscarinic Activates Iris Iris Sphincter Muscle Muscarinic->Iris Ciliary Ciliary Muscle Muscarinic->Ciliary Miosis Miosis Iris->Miosis TM Trabecular Meshwork Widening Ciliary->TM Outflow Increased Aqueous Humor Outflow Miosis->Outflow TM->Outflow IOP Decreased Intraocular Pressure Outflow->IOP G start Start baseline Measure Baseline IOP start->baseline administer Administer this compound (Treated Eye) & Vehicle (Control Eye) baseline->administer monitor Monitor IOP at Regular Intervals administer->monitor analyze Analyze Data (Compare Treated vs. Control) monitor->analyze end End analyze->end

References

Application Notes and Protocols for Demecarium-Induced Miosis in Experimental Ophthalmic Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Demecarium bromide for the induction of miosis in experimental ophthalmic procedures. The following sections detail the mechanism of action, protocols for use in animal models, quantitative data on its effects, and important safety considerations.

Introduction

This compound bromide is a potent, long-acting, reversible cholinesterase inhibitor.[1] In ophthalmic applications, it functions as a parasympathomimetic by preventing the breakdown of acetylcholine (ACh) by acetylcholinesterase (AChE) at the neuromuscular junctions of the iris sphincter and ciliary muscles.[2] The resulting accumulation of ACh leads to sustained pupillary constriction (miosis) and contraction of the ciliary muscle.[1][2]

Historically used for the management of glaucoma in both humans and canines, the commercial formulation of this compound bromide (Humorsol®) is no longer available.[3][4] However, it can be obtained from compounding pharmacies for research and veterinary use.[3][4][5] Its long duration of action makes it a valuable tool for experimental procedures requiring sustained miosis.

Mechanism of Action

This compound bromide's miotic effect is initiated by its inhibition of AChE in the synaptic cleft of the neuromuscular junctions in the iris sphincter and ciliary muscles. This inhibition leads to an increased concentration and prolonged action of acetylcholine, which then binds to muscarinic receptors on these muscles, causing their contraction and resulting in miosis.

G This compound This compound Bromide AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down MuscarinicReceptor Muscarinic Receptors (Iris Sphincter & Ciliary Muscle) ACh->MuscarinicReceptor Binds to & Activates MuscleContraction Muscle Contraction MuscarinicReceptor->MuscleContraction Leads to Miosis Miosis (Pupil Constriction) MuscleContraction->Miosis Results in

Diagram 1: Signaling pathway of this compound-induced miosis.

Data Presentation: Miosis Efficacy and Duration

The following tables summarize the quantitative data on the miotic effects of this compound bromide from experimental studies in dogs.

Table 1: Duration of Miosis and Intraocular Pressure (IOP) Reduction in Beagles [6][7]

This compound Bromide ConcentrationDuration of MiosisDuration of IOP Reduction
0.125%Parallels IOP reductionUp to 49 hours
0.25%Parallels IOP reduction-
0.5%Parallels IOP reductionUp to 55 hours

Note: The study noted that the duration of miosis generally paralleled the decreases in intraocular pressure.

Experimental Protocols

The following protocols are based on published veterinary and research studies. Researchers should adapt these protocols to their specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Preparation and Storage of this compound Bromide Solution

As commercial preparations are unavailable, this compound bromide ophthalmic solution must be compounded.[3][4]

  • Compounding: Should be performed by a qualified compounding pharmacy. Common concentrations for experimental use are 0.125% and 0.25%.[6][7] The solution is typically aqueous-based to minimize irritation.

  • Storage: Store the compounded solution at room temperature (15°C–30°C or 59°F–86°F) or as directed by the compounding pharmacy.[3][4] Protect from light and do not freeze.[3][4] Keep the container tightly closed.[3]

Experimental Workflow for Miosis Induction

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration AnimalPrep Animal Acclimation & Baseline Measurements (e.g., Pupil Diameter, IOP) Admin Topical Administration of This compound Bromide Solution AnimalPrep->Admin Monitoring Monitor for Onset & Adverse Effects Admin->Monitoring Measurements Perform Serial Measurements (e.g., Pupil Diameter, IOP) Monitoring->Measurements Procedure Conduct Ophthalmic Procedure Measurements->Procedure

Diagram 2: General experimental workflow for miosis induction.
Protocol for Miosis Induction in a Canine Model

This protocol is adapted from a study in adult mixed-breed dogs.[8]

  • Animal Model: Adult dogs (e.g., Beagles, mixed breeds) weighing between 18 and 27 kg.

  • Materials:

    • Compounded this compound bromide ophthalmic solution (0.125% or 0.25%).

    • Calibrated micropipette for accurate dosing.

    • Pupillometer or a ruler for measuring pupil diameter.

    • Tonometer for measuring intraocular pressure (optional, depending on experimental goals).

  • Procedure:

    • Baseline Measurements: Measure and record the baseline pupil diameter and intraocular pressure of both eyes.

    • Administration: Instill a single 50 µL drop of the this compound bromide solution into the conjunctival sac of the eye.[8] Avoid touching the tip of the applicator to the cornea or other surfaces to prevent contamination.[3][4]

    • Post-Administration Monitoring:

      • Observe the animal for the onset of miosis, which typically begins within 1-2 hours.[3]

      • Monitor for any local or systemic adverse effects (see Section 5).

      • Measure pupil diameter and IOP at predetermined intervals to assess the extent and duration of the miotic effect.

Safety and Handling Precautions

  • Adverse Effects:

    • Local: Mild burning, stinging, irritation, and redness of the eye are possible.[2][4]

    • Systemic: Due to systemic absorption, signs of cholinergic toxicity such as excessive drooling, nausea, vomiting, diarrhea, irregular heartbeat, weakness, and shivering can occur, though they are rare with topical application.[4][7] Monitor animals for these signs, especially with smaller breeds or higher doses.[1]

  • Handling:

    • Wear gloves during administration.[2]

    • Pregnant women should avoid handling this compound bromide due to the risk of birth defects.[3]

    • Wash hands thoroughly after administration.[4]

  • Drug Interactions:

    • Use with caution in animals being treated with other cholinesterase inhibitors (e.g., in some flea and tick products) as this can increase the risk of systemic toxicity.[2][3]

Considerations for Other Animal Models

While the majority of available data is for canine models, this compound has been used off-label in rabbits.[4] However, one study reported an increase in intraocular pressure in rabbits following this compound administration. Therefore, its use in rabbits for inducing miosis should be approached with caution and may require further dose-response studies. Protocols for rodent and primate models are not well-documented in the available literature, and preliminary studies would be necessary to establish safe and effective dosages.

These application notes and protocols are intended to serve as a guide. It is imperative that all experimental procedures involving animals are approved by the relevant institutional animal care and use committee and are performed in accordance with all applicable regulations and guidelines.

References

Application Notes and Protocols for the Analytical Detection of Demecarium and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecarium bromide is a long-acting parasympathomimetic drug that functions as a reversible cholinesterase inhibitor.[1][2] It is primarily used in ophthalmology to reduce intraocular pressure in the treatment of glaucoma.[2] Monitoring the levels of this compound and its metabolites in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and ensuring therapeutic efficacy. This document provides a comprehensive overview of the analytical methodologies for the detection and quantification of this compound and its potential metabolites in biological matrices such as plasma and urine.

While specific validated methods for this compound are not widely published, this guide synthesizes information on analogous compounds and standard bioanalytical techniques to provide robust starting protocols for method development and validation.

Metabolic Pathway of this compound

The primary metabolic pathway for carbamate-containing drugs like this compound is expected to be hydrolysis.[3][4] This process likely involves the cleavage of the carbamate ester bonds, leading to the formation of (3-hydroxyphenyl)trimethylammonium and the decamethylenebis(methylamine) core structure. Further metabolism of these initial products may occur.

Below is a hypothetical metabolic pathway for this compound based on the known metabolism of carbamate compounds.

Hypothetical Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion This compound This compound Metabolite1 (3-hydroxyphenyl)trimethylammonium This compound->Metabolite1 Hydrolysis Metabolite2 N,N'-dimethyl-N,N'-bis(3-(trimethylammonio)phenyl)decanediamide This compound->Metabolite2 Oxidation Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 Metabolite3 Decamethylenebis(methylamine) Metabolite2->Metabolite3 Hydrolysis Excretion Urine/Feces Metabolite3->Excretion Conjugate1->Excretion

A potential metabolic pathway for this compound.

Analytical Methods

The quantification of this compound and its metabolites in biological samples can be achieved using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.

Experimental Workflow:

General LC-MS/MS Workflow for this compound Analysis cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Results A Biological Sample (Plasma, Urine) B Protein Precipitation or Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) A->B C Reversed-Phase HPLC B->C D Tandem Mass Spectrometry (MS/MS) C->D E Data Acquisition & Processing D->E F Concentration of This compound & Metabolites E->F

A typical workflow for analyzing this compound.

Detailed Protocols:

a) Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of quaternary ammonium compounds like this compound from plasma.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the diluted sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

b) Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol provides a general procedure for extracting basic compounds from urine.

  • To 1 mL of urine, add an appropriate internal standard.

  • Add 100 µL of 1M sodium hydroxide to basify the sample.

  • Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

c) LC-MS/MS Parameters (Starting Point)

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present a template for summarizing the quantitative data from a validated LC-MS/MS method. Specific values would need to be determined experimentally.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²)
This compound 0.1 - 100 > 0.99

| Metabolite 1 | 0.5 - 200 | > 0.99 |

Table 2: Precision and Accuracy

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
This compound LLOQ 0.1 < 15 < 15 85 - 115
Low 0.3 < 15 < 15 85 - 115
Mid 10 < 15 < 15 85 - 115
High 80 < 15 < 15 85 - 115
Metabolite 1 LLOQ 0.5 < 15 < 15 85 - 115
Low 1.5 < 15 < 15 85 - 115
Mid 50 < 15 < 15 85 - 115

| | High | 150 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

Analyte QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
This compound Low 0.3 85 - 115 85 - 115
High 80 85 - 115 85 - 115
Metabolite 1 Low 1.5 85 - 115 85 - 115

| | High | 150 | 85 - 115 | 85 - 115 |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV can be a viable alternative for the analysis of this compound, particularly in formulation analysis or when higher concentrations are expected in biological samples.

Detailed Protocol:

a) Sample Preparation

The same SPE or LLE protocols described for the LC-MS/MS method can be used.

b) HPLC-UV Parameters (Starting Point)

  • LC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: To be determined by scanning a standard solution of this compound (likely in the range of 200-220 nm).

Quantitative Data Summary (Hypothetical)

Similar tables to those for the LC-MS/MS method should be generated to summarize the validation data for an HPLC-UV method. The linear range and limits of detection and quantification are expected to be higher than with LC-MS/MS.

Table 4: HPLC-UV Method Validation Parameters

Parameter This compound
Linearity Range (µg/mL) 0.1 - 20
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.1
Recovery (%) 80 - 110
Intra-day Precision (%CV) < 5

| Inter-day Precision (%CV) | < 10 |

Conclusion

The protocols and data presented here provide a strong foundation for the development and validation of analytical methods for this compound and its metabolites in biological samples. While specific, published, validated methods are scarce, the principles of bioanalysis for similar compounds can be effectively applied. It is imperative that any method developed based on these guidelines undergoes rigorous validation according to regulatory standards (e.g., FDA or EMA guidelines) to ensure the reliability and accuracy of the results. Further research is needed to fully elucidate the metabolic pathway of this compound and to establish standardized, validated analytical methods for its routine monitoring.

References

Application Notes and Protocols: Safe Handling and Disposal of Demecarium Bromide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demecarium bromide is a potent, long-acting, and reversible cholinesterase inhibitor.[1][2] It functions by inactivating both acetylcholinesterase (AChE) and pseudocholinesterase, leading to an accumulation of acetylcholine at cholinergic synapses.[1][3] This activity makes it a valuable tool in pharmacological research, particularly in studies related to glaucoma and parasympathetic nervous system activity.[2][][5][6] However, its potent pharmacological effects necessitate strict adherence to safety protocols to minimize occupational exposure and ensure responsible disposal. These application notes provide detailed guidelines for the safe handling and disposal of this compound bromide in a laboratory environment.

Physicochemical and Toxicological Data

While specific occupational exposure limits (OELs) have not been established for this compound bromide, its classification as a hazardous substance requires careful handling.[7][8] The following tables summarize its known physicochemical properties and toxicological hazards.

Table 1: Physicochemical Properties of this compound Bromide

PropertyValueReference
Chemical Formula C₃₂H₅₂Br₂N₄O₄[1][6]
Molecular Weight 716.6 g/mol [1][][6]
Appearance White to off-white solid[]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[]
Storage Temperature 2 - 8 °C, protected from light and moisture[][7]
CAS Number 56-94-0[1]

Table 2: Summary of Toxicological Hazards

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
alt text
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.
alt text
P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.
alt text
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation May cause respiratory irritation.
alt text
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to the following procedures is mandatory when handling this compound bromide to minimize the risk of exposure.

Engineering Controls
  • Ventilation: All handling of this compound bromide powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Eye Wash and Safety Shower: A calibrated and accessible eye wash station and safety shower must be available in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, impervious clothing may be necessary.[8]

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.

cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure prep_area Designated Handling Area (Fume Hood) weighing Weigh this compound Bromide prep_area->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving conduct_exp Conduct Experiment in Fume Hood dissolving->conduct_exp ppe_items Safety Goggles Chemical-Resistant Gloves Lab Coat start Start don_ppe Don Appropriate PPE start->don_ppe don_ppe->prep_area don_ppe->ppe_items decontaminate Decontaminate Work Area conduct_exp->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound bromide.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

The following are general protocols for common laboratory applications of this compound bromide. Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions.

Preparation of Stock Solutions
  • Calculate the required mass of this compound bromide based on the desired concentration and final volume.

  • In a chemical fume hood, weigh the this compound bromide powder using an analytical balance.

  • Carefully transfer the powder to an appropriate volumetric flask.

  • Add a small amount of the desired solvent (e.g., sterile water, DMSO) to dissolve the powder.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Cap the flask and mix thoroughly.

  • Transfer the stock solution to a clearly labeled and sealed storage container.

  • Store the stock solution at 2-8°C, protected from light.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a general guideline for determining the inhibitory activity of this compound bromide on AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound bromide stock solution

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the this compound bromide stock solution in phosphate buffer.

  • In a 96-well plate, add 25 µL of each this compound bromide dilution to respective wells.

  • Add 125 µL of DTNB solution to each well.

  • Add 25 µL of AChE solution to each well and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI substrate to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-15 minutes.

  • Calculate the percentage of AChE inhibition for each concentration of this compound bromide.

Waste Disposal

All waste contaminated with this compound bromide must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound bromide solutions down the drain.[8]

  • Disposal Method: All hazardous waste containing this compound bromide should be disposed of through a licensed chemical waste disposal company.[5] For small amounts, some guidelines suggest deactivation by mixing with an inert material like cat litter or coffee grounds before disposal in a sealed container, but this should be verified with your institution's environmental health and safety department.

cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Pipette Tips, etc.) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (Stock solutions, assay waste) liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container disposal_service Licensed Chemical Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service incineration Controlled Incineration disposal_service->incineration

Caption: Logical workflow for the disposal of this compound bromide waste.

Mechanism of Action Signaling Pathway

This compound bromide exerts its effect by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, resulting in enhanced and prolonged activation of cholinergic receptors.

cluster_synapse Cholinergic Synapse acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache binds to receptors Cholinergic Receptors (Muscarinic & Nicotinic) acetylcholine->receptors binds to hydrolysis ACh Hydrolysis ache->hydrolysis catalyzes response Cellular Response receptors->response activates This compound This compound Bromide This compound->ache inhibits

Caption: Simplified signaling pathway of this compound bromide's action.

Conclusion

This compound bromide is a valuable research tool, but its potent pharmacological activity requires stringent safety measures. By following these guidelines for handling, personal protective equipment, emergency procedures, and waste disposal, researchers can minimize risks and ensure a safe laboratory environment. All laboratory personnel working with this compound must be thoroughly trained on these procedures before commencing any work.

References

Troubleshooting & Optimization

Technical Support Center: Managing Side Effects of Demecarium Bromide in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Demecarium bromide in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action?

A1: this compound bromide is a long-acting, reversible carbamate acetylcholinesterase inhibitor.[1][2] Its primary mechanism of action is to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and synapses, resulting in enhanced and prolonged cholinergic effects.[1] In a research setting, it is often used topically in ophthalmology studies to induce miosis (pupil constriction) and reduce intraocular pressure.[3][4]

Q2: What are the common local and systemic side effects observed with this compound bromide administration in laboratory animals?

A2: Side effects are categorized as local (at the site of administration, typically the eye) and systemic.

  • Local Side Effects (Ocular):

    • Mild burning, stinging, irritation, or redness of the eyes.[5]

    • Itchy eyes.[5]

    • Miosis (pupil constriction), which may decrease vision in low light.[5]

    • Local inflammation of the eye (iritis); this can be managed with topical ophthalmic corticosteroids.[4][6]

  • Systemic Side Effects (Cholinergic):

    • Gastrointestinal: Excessive drooling, nausea, vomiting, and diarrhea are common.[5][6]

    • Cardiovascular: Irregular heartbeat (bradycardia) and low blood pressure may occur.[5][6]

    • Musculoskeletal: Weakness, unusual tiredness, and shivering have been reported.[5]

    • Respiratory: Labored or noisy breathing can be a sign of a severe allergic reaction or respiratory distress.[5]

Q3: Are there specific species differences in the response to this compound bromide?

A3: The available literature primarily focuses on dogs and rabbits for ophthalmic use.[3] Small breed dogs and rabbits may be more susceptible to systemic side effects, especially at higher doses.[3][4] There is a lack of specific data on the use and side effects of this compound bromide in rodent models such as mice and rats in the available search results. Researchers should exercise extreme caution and conduct thorough dose-finding studies when using this compound in species for which there is limited published data.

Q4: What are the signs of a this compound bromide overdose or cholinergic crisis?

A4: An overdose of this compound bromide can lead to a cholinergic crisis, which is a medical emergency. The signs are an exaggeration of the systemic side effects and can include:

  • Severe gastrointestinal distress (vomiting, diarrhea).[6]

  • Profound bradycardia (slow heart rate) and hypotension (low blood pressure).[6]

  • Difficulty breathing due to bronchospasm and increased respiratory secretions.[6]

  • Muscle tremors, fasciculations (twitching), and weakness, which can progress to paralysis.

  • Seizures.[7]

Q5: What are the known drug interactions with this compound bromide?

A5: this compound bromide should be used with caution with other drugs that have cholinergic or anticholinergic properties.

  • Cholinesterase Inhibitors: Concurrent use with other carbamate or organophosphate drugs (e.g., in some flea and tick products) can increase the risk of systemic toxicity.[6][8]

  • Succinylcholine: Use with this neuromuscular blocker should be done with caution due to the potential for prolonged muscle paralysis.[4]

  • Belladonna alkaloids, Benzocaine, Butacaine, Butamben, Cyclopentolate, Oxybutynin, Procaine, and Tropicamide: These drugs may have antagonistic effects or other interactions.[3]

  • Sympathomimetics (e.g., dipivefrin): These can be used synergistically to increase the outflow of aqueous humor, but administration should be spaced by 5-10 minutes.[4]

Troubleshooting Guides

Issue 1: Managing Mild to Moderate Systemic Side Effects

Symptoms: Excessive drooling, mild vomiting or diarrhea, slight lethargy.

Action Plan:

  • Observe and Document: Closely monitor the animal for the severity and progression of symptoms. Record all observations with timestamps.

  • Reduce Dose or Frequency: If the side effects are persistent, consider reducing the dose or the frequency of this compound bromide administration after consulting with the principal investigator and veterinary staff.

  • Supportive Care:

    • Ensure the animal has easy access to fresh water to prevent dehydration.

    • Provide clean bedding and a comfortable resting environment.

  • Consult a Veterinarian: If symptoms persist or worsen, a consultation with a laboratory animal veterinarian is crucial.

Issue 2: Emergency Response to Cholinergic Crisis

Symptoms: Severe vomiting and diarrhea, labored breathing, muscle tremors or seizures, collapse, profound bradycardia.

Immediate Action Plan:

  • Discontinue this compound Bromide: Immediately cease administration of the drug.

  • Seek Veterinary Emergency Care: This is a life-threatening situation. Contact a laboratory animal veterinarian immediately.

  • Administer Atropine (Muscarinic Antagonist): Atropine is the primary antidote to reverse the muscarinic effects of carbamate toxicity (e.g., bradycardia, salivation, bronchospasm).[7] Administration should be done under veterinary guidance.

  • Consider Diazepam for Seizures: If the animal is experiencing seizures, a veterinarian may administer diazepam.[9]

  • Supportive Care: Provide respiratory support (e.g., oxygen) and intravenous fluids as directed by the veterinarian.

Note on Pralidoxime (2-PAM): The use of pralidoxime in carbamate poisoning is controversial.[9] Unlike organophosphate poisoning, the inhibition of acetylcholinesterase by carbamates is reversible and short-lived.[7] Some sources suggest that pralidoxime is not effective and may even worsen toxicity in some cases of carbamate poisoning.[7][9] Its use should be restricted to cases of mixed organophosphate and carbamate poisoning or when the specific identity of the cholinesterase inhibitor is unknown, and only under the direction of a veterinarian.[9]

Data Presentation

Table 1: Common Side Effects of Ophthalmic this compound Bromide in Laboratory Animals

Side Effect CategorySpecific SignSpecies Commonly ReportedManagement/Notes
Local (Ocular) Mild burning, stinging, redness, itchingDogs, RabbitsUsually transient. If severe or persistent, consult a veterinarian.
Miosis (pupil constriction)Dogs, RabbitsExpected pharmacological effect. May impair vision in dim light.
Iritis (inflammation of the iris)DogsCan be managed with topical corticosteroids.[4][6]
Systemic (Cholinergic) Excessive droolingDogsCommon; monitor for severity.
Nausea, Vomiting, DiarrheaDogsMonitor for dehydration.[5][6]
Bradycardia (slow heart rate)DogsMonitor heart rate, especially in smaller animals or with high doses.
Muscle weakness, tremors, shiveringDogsCan be a sign of systemic toxicity.[5]

Table 2: Atropine Dosing for Carbamate Poisoning in Different Species

SpeciesAtropine Sulfate DosageRoute of AdministrationNotes
Dogs & Cats 0.2 - 2 mg/kg (dosed to effect)1/4 of the dose IV, remainder SCCats should be dosed at the lower end of the range. Repeat as needed.[9]
Cattle & Sheep 0.6 - 1 mg/kg1/4 of the dose IV, remainder SCRepeat as needed.[9]
Horses & Pigs 0.1 - 0.2 mg/kgIVRepeat as needed.[9]
Rodents No specific dosage found in search results.-Dosing should be determined in consultation with a laboratory animal veterinarian, likely extrapolating from other species with caution.

Disclaimer: All dosages are for informational purposes only and should be administered under the direct supervision of a qualified veterinarian.

Experimental Protocols

Protocol 1: Topical Ocular Administration of this compound Bromide in Dogs

This protocol is based on a study assessing the effects of topical this compound bromide on serum acetylcholinesterase levels in normal dogs.[10]

Materials:

  • This compound bromide ophthalmic solution (e.g., 0.25%)

  • Micropipette or calibrated dropper

  • Gloves

  • Animal restraint equipment as needed

Procedure:

  • Animal Preparation: Ensure the dog is properly restrained to prevent injury to the animal or personnel.

  • Dose Preparation: Draw up the precise volume of this compound bromide solution (e.g., 50 µL) into a micropipette or calibrated dropper.[10]

  • Administration:

    • Gently open the dog's eyelids of one eye.

    • Carefully apply the solution directly onto the cornea, avoiding contact between the applicator tip and the eye surface to prevent contamination and injury.

    • Release the eyelids and allow the dog to blink.

  • Post-Administration:

    • Observe the animal for any immediate signs of discomfort.

    • Monitor for the onset of local and systemic side effects as described in the FAQs and Troubleshooting Guides.

    • For experimental purposes, blood samples can be collected at specified time points (e.g., baseline, 45 min, 1 hr 45 min, 4 hr 45 min, 1 day, 3 days, and 7 days) to measure serum acetylcholinesterase levels.[10]

Protocol 2: Monitoring Serum Acetylcholinesterase (AChE) Levels

Objective: To quantify the systemic effect of this compound bromide by measuring the inhibition of serum AChE.

Procedure:

  • Blood Collection: Collect whole blood samples at predetermined time points before and after this compound bromide administration.

  • Sample Processing: Process the blood to separate the serum.

  • AChE Activity Assay:

    • A common method is the Ellman's assay, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[10]

    • The assay measures the rate of color change, which is proportional to the AChE activity.

    • Results are typically expressed as a percentage of baseline AChE activity.

Quantitative Data from a Study in Dogs:

A study involving the application of 50 µL of 0.25% this compound bromide to one eye of each dog every 8 hours for 6 days showed:

  • A statistically significant decline in acetylcholinesterase (AChE) levels over the first 24 hours.[10]

  • The decline in AChE levels was highly variable among individual dogs.[10]

  • In some dogs, AChE levels were suppressed to levels approaching clinical toxicity.[10]

  • By day 3, AChE levels in most dogs had risen to above baseline levels.[10]

Visualizations

demecarium_bromide_pathway Demecarium_bromide This compound Bromide (Carbamate) AChE Acetylcholinesterase (AChE) Demecarium_bromide->AChE Inhibits Breakdown Inactivated Metabolites AChE->Breakdown Produces Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE Hydrolyzed by Cholinergic_Receptors Muscarinic & Nicotinic Receptors Acetylcholine->Cholinergic_Receptors Activates Effects Increased Cholinergic Effects Cholinergic_Receptors->Effects

Caption: Mechanism of action of this compound bromide.

experimental_workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Monitoring cluster_response Response cluster_action Action Baseline_Obs Baseline Clinical Observations Administer Administer this compound Bromide Baseline_Obs->Administer Baseline_Blood Baseline Blood Sample (for AChE) Baseline_Blood->Administer Monitor_Local Monitor for Local Side Effects Administer->Monitor_Local Monitor_Systemic Monitor for Systemic Side Effects Administer->Monitor_Systemic Timed_Blood Timed Blood Samples (for AChE) Administer->Timed_Blood Side_Effects Side Effects Observed? Monitor_Systemic->Side_Effects Yes Yes Side_Effects->Yes Yes No No Side_Effects->No No Troubleshoot Implement Troubleshooting Guide Yes->Troubleshoot Continue Continue Experiment No->Continue

Caption: Experimental workflow for this compound bromide administration.

logical_relationship cluster_cholinergic_crisis Cholinergic Crisis Management cluster_treatments Treatments Crisis_Identified Cholinergic Crisis Identified Stop_Drug Stop this compound Bromide Crisis_Identified->Stop_Drug Vet_Care Immediate Veterinary Care Stop_Drug->Vet_Care Atropine Administer Atropine (for muscarinic signs) Vet_Care->Atropine Diazepam Administer Diazepam (for seizures) Vet_Care->Diazepam Supportive_Care Supportive Care (O2, IV fluids) Vet_Care->Supportive_Care

Caption: Logical relationship for managing a cholinergic crisis.

References

Optimizing Demecarium dosage to minimize systemic cholinergic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with demecarium. The focus is on optimizing dosage to minimize systemic cholinergic effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to systemic cholinergic effects?

A1: this compound bromide is a potent, long-acting cholinesterase inhibitor.[1] It functions by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses.[2][3] While this action is desired in the eye to increase aqueous humor outflow and reduce intraocular pressure, systemic absorption of this compound can lead to a generalized increase in cholinergic activity throughout the body, causing a range of side effects.[1][2][4]

Q2: What are the common systemic cholinergic effects observed with this compound administration?

A2: Systemic side effects are manifestations of increased parasympathetic stimulation.[2] Common effects include gastrointestinal issues such as nausea, vomiting, abdominal cramps, and diarrhea.[2][5][6] Other effects involve increased secretions, leading to salivation, sweating, and tearing.[2][5][6] More serious systemic effects can include bradycardia (slowed heart rate), difficulty breathing, muscle weakness, and urinary incontinence.[2][5][6] In severe cases, a cholinergic crisis can occur, characterized by convulsions, shock, and respiratory collapse.

Q3: How can I minimize systemic absorption of this compound during my experiments?

A3: Several techniques can be employed to reduce the systemic uptake of topically applied this compound:

  • Nasolacrimal Occlusion: Applying gentle pressure to the lacrimal sac for several seconds immediately after instilling the eye drops can minimize drainage into the nasal cavity, a primary site of systemic absorption.[2]

  • Eyelid Closure: Keeping the eyelids closed for a few minutes after administration can also help to reduce systemic absorption.

  • Minimize Drop Volume: Using the smallest effective volume of the solution can reduce the total amount of drug available for systemic absorption.

  • Wipe Away Excess Solution: Gently wiping away any excess solution from the periocular area can prevent absorption through the skin.

  • Use of Vasoconstrictors: Co-administration with a vasoconstrictor can reduce blood flow to the conjunctiva and nasal mucosa, thereby decreasing the rate of systemic absorption.

Q4: Is there a known dose-response relationship between this compound concentration and the severity of systemic effects?

Troubleshooting Guide

Problem: My experimental subjects are exhibiting excessive salivation and gastrointestinal distress after this compound administration.

Possible Cause: This is a classic sign of systemic cholinergic overstimulation due to a high dose or excessive systemic absorption of this compound.

Solutions:

  • Review Dosing: Immediately review the dosage being administered. Consider reducing the concentration or the frequency of administration.

  • Implement Absorption Minimization Techniques: Ensure that proper techniques to minimize systemic absorption are being consistently used, such as nasolacrimal occlusion.

  • Monitor Subjects Closely: Increase the frequency of monitoring for all subjects to detect early signs of systemic toxicity.

  • Consult a Veterinarian or Physician: If symptoms are severe or persistent, consult with a veterinarian or physician for appropriate supportive care.

Problem: I am not observing the desired therapeutic effect at a low dose, but I am concerned about increasing the dose due to potential side effects.

Solution:

  • Optimize Local Delivery: Before increasing the dose, ensure that the administration technique is optimal for local delivery to the eye.

  • Combination Therapy: Consider the possibility of combining a lower dose of this compound with another class of therapeutic agent that works by a different mechanism. This may enhance the therapeutic effect without increasing the cholinergic load.

  • Gradual Dose Escalation: If a dose increase is necessary, implement a gradual dose escalation protocol. Increase the dose in small increments and allow for a sufficient observation period between each increase to monitor for the onset of systemic side effects.

Data Presentation

Table 1: Potential Systemic Cholinergic Effects of this compound

System CategoryPotential Side EffectsSeverity
Gastrointestinal Nausea, Vomiting, Diarrhea, Abdominal CrampsMild to Severe
Secretory Glands Increased Salivation, Increased Sweating, LacrimationMild to Moderate
Cardiovascular Bradycardia (slow heart rate), Irregular HeartbeatModerate to Severe
Respiratory Difficulty Breathing, BronchospasmModerate to Severe
Musculoskeletal Muscle Weakness, FasciculationsMild to Severe
Urogenital Urinary IncontinenceMild to Moderate
Neurological Headache, DizzinessMild to Moderate

Note: The severity of side effects is generally dose-dependent and can vary significantly between individuals.

Experimental Protocols

Protocol: Assessment of Systemic Cholinergic Effects of a Novel this compound Formulation

1. Objective: To evaluate the systemic cholinergic side effects of a novel ophthalmic formulation of this compound bromide in a preclinical animal model (e.g., beagle dogs).

2. Materials:

  • Test formulation of this compound bromide (e.g., 0.125% and 0.25% solutions).

  • Control vehicle solution.

  • Tonometer for intraocular pressure measurement.

  • Blood collection supplies.

  • Acetylcholinesterase activity assay kit.

  • Clinical observation checklist.

3. Methods:

  • Animal Model: Use a cohort of healthy adult beagle dogs.[7] Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurements:

    • Record baseline intraocular pressure (IOP).

    • Collect blood samples to determine baseline serum acetylcholinesterase (AChE) levels.[7]

    • Perform a thorough clinical examination and record baseline physiological parameters (heart rate, respiratory rate, etc.) and behavioral observations.

  • Dosing Regimen:

    • Divide the animals into treatment groups (e.g., control, 0.125% this compound, 0.25% this compound).

    • Administer one drop of the assigned formulation to one eye of each animal at specified intervals (e.g., every 12 hours).

    • Utilize nasolacrimal occlusion for 1 minute immediately following administration to minimize systemic absorption.

  • Monitoring and Data Collection:

    • Clinical Observations: Continuously monitor the animals for the first hour after dosing and then at regular intervals (e.g., 4, 8, 12, and 24 hours post-dose) for signs of systemic cholinergic effects (salivation, vomiting, diarrhea, muscle tremors, etc.). Use a standardized scoring system to grade the severity of these signs.

    • Physiological Parameters: Record heart rate and respiratory rate at the same time points as clinical observations.

    • Intraocular Pressure: Measure IOP at regular intervals to assess the therapeutic efficacy of the formulation.

    • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 1, 4, 24, 48, and 72 hours) to measure serum AChE levels.[7]

  • Data Analysis:

    • Compare the incidence and severity of clinical signs between the different treatment groups.

    • Analyze the changes in heart rate, respiratory rate, and IOP over time for each group.

    • Determine the percentage of AChE inhibition at each time point compared to baseline for each group.

    • Correlate the pharmacokinetic profile of this compound (if measured) with the pharmacodynamic readouts (AChE inhibition and clinical signs).

Visualizations

CholinergicSignalingPathway This compound This compound Bromide AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscarinic Muscarinic Receptors ACh->Muscarinic Activates Nicotinic Nicotinic Receptors ACh->Nicotinic Activates SystemicEffects Systemic Cholinergic Effects (e.g., Salivation, Bradycardia) Muscarinic->SystemicEffects Nicotinic->SystemicEffects

Caption: Cholinergic signaling pathway and the effect of this compound.

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment AnimalAcclimatization Animal Acclimatization BaselineMeasurements Baseline Measurements (IOP, AChE, Clinical Signs) AnimalAcclimatization->BaselineMeasurements Dosing This compound Administration (with Nasolacrimal Occlusion) BaselineMeasurements->Dosing Monitoring Continuous Monitoring (Clinical Signs, Vitals) Dosing->Monitoring DataCollection Data Collection (IOP, Blood Samples) Monitoring->DataCollection DataAnalysis Data Analysis (Statistics, Correlations) DataCollection->DataAnalysis Reporting Reporting of Findings DataAnalysis->Reporting

Caption: Workflow for assessing systemic effects of this compound.

References

Troubleshooting inconsistent results in Demecarium-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Demecarium-based experiments. Our goal is to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound Bromide?

This compound Bromide is a long-acting, reversible carbamate inhibitor of both acetylcholinesterase (AChE) and pseudocholinesterase.[1] By inhibiting these enzymes, it prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses. This enhanced cholinergic activity results in various physiological effects, including miosis (pupil constriction) and a decrease in intraocular pressure.[1]

Q2: What are the common experimental applications of this compound Bromide?

Primarily, this compound Bromide is used in ophthalmology research to study its effects on intraocular pressure and pupil size, making it a valuable tool in glaucoma models.[2][3] It is also utilized in broader studies of the cholinergic nervous system to understand the impact of prolonged acetylcholinesterase inhibition.

Q3: How should this compound Bromide be stored and handled in the laboratory?

This compound Bromide powder should be stored at -20°C for long-term stability. Aqueous solutions are generally stable but should be prepared fresh when possible.[4] For in vitro experiments, it is often dissolved in an appropriate solvent like DMSO before further dilution in aqueous buffers. Always refer to the manufacturer's instructions for specific storage and handling guidelines.

Q4: Can this compound Bromide be used in cell culture experiments?

Yes, this compound can be used in cell-based assays to investigate its effects on cholinergic signaling and cell viability. However, it is crucial to determine the optimal concentration and incubation time for your specific cell line to avoid cytotoxicity that could confound the results.

Troubleshooting Inconsistent Results

In Vitro Acetylcholinesterase (AChE) Inhibition Assays (Ellman's Method)

Q5: I am observing high background absorbance in my Ellman's assay, even in the blank wells. What could be the cause?

High background absorbance in an Ellman's assay can stem from several factors:

  • Reagent Quality: The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reagent may have degraded. It is light-sensitive and should be prepared fresh.

  • Buffer Contamination: The buffer used for the assay may be contaminated with reducing agents or have an incorrect pH. The optimal pH for the Ellman's assay is typically between 7.4 and 8.0.

  • Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine (ATCh), can undergo spontaneous hydrolysis, especially at a higher pH.

To troubleshoot this, you should:

  • Prepare fresh DTNB and ATCh solutions.

  • Ensure your buffer is at the correct pH and free of contaminants.

  • Run a control without the enzyme to measure the rate of spontaneous substrate hydrolysis and subtract this from your experimental values.[5]

Q6: The IC50 value for this compound Bromide varies significantly between my experiments. What are the potential reasons for this inconsistency?

Variability in IC50 values is a common issue and can be attributed to several factors:

  • Enzyme Activity: The activity of the acetylcholinesterase enzyme preparation can vary between batches or due to storage conditions.

  • Incubation Time: The pre-incubation time of the enzyme with this compound before adding the substrate can influence the measured inhibition.

  • Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant errors in the final concentration.

  • Data Analysis: The method used to calculate the IC50 value from the dose-response curve can also introduce variability.

To improve consistency:

  • Use a consistent source and batch of AChE and verify its activity before each experiment.

  • Standardize the pre-incubation and reaction times.

  • Use calibrated pipettes and perform serial dilutions carefully.

  • Employ a consistent data analysis method and software for curve fitting.

Cell-Based Assays

Q7: I am seeing a significant decrease in cell viability in my control wells (treated with vehicle only) in a cell-based assay with this compound.

This issue could be related to the vehicle used to dissolve the this compound or the handling of the cells:

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, high concentrations can be toxic to cells.

  • Cell Health: The overall health and passage number of your cells can affect their sensitivity to any treatment.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the media components and affect cell health.

To address this:

  • Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% for DMSO) and consistent across all wells, including controls.[6]

  • Use cells at a low passage number and ensure they are in the logarithmic growth phase.

  • To mitigate edge effects, you can fill the outer wells with sterile PBS or media without cells and not use them for data collection.

Q8: My dose-response curve for this compound in a cell viability assay is not sigmoidal, or I am not observing a clear dose-dependent effect.

An abnormal dose-response curve can indicate several issues:

  • Incorrect Concentration Range: The concentrations of this compound tested may be too high (leading to 100% cell death across all concentrations) or too low (showing no effect).

  • Compound Precipitation: this compound Bromide may precipitate out of the culture medium at higher concentrations.

  • Assay Interference: The compound itself might interfere with the chemistry of the cell viability assay being used (e.g., MTT, XTT).

To troubleshoot:

  • Perform a wider range of serial dilutions to identify the optimal concentration range.

  • Visually inspect the wells for any signs of precipitation after adding the compound.

  • Consider using a different cell viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based).

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using this compound Bromide (Ellman's Method)

This protocol is a modified version of the Ellman's method for determining the IC50 value of this compound Bromide.

Materials:

  • Acetylcholinesterase (AChE) from a reliable source

  • This compound Bromide

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound Bromide in a suitable solvent (e.g., DMSO) and then create a series of dilutions in phosphate buffer.

    • Prepare a fresh solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a fresh solution of ATCh (10 mM) in phosphate buffer.

    • Prepare the AChE solution to the desired concentration in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each this compound Bromide dilution to the respective wells.

    • Add 50 µL of the AChE solution to each well.

    • Include a positive control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCh solution to each well.

    • Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound Bromide.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound Bromide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Effect of this compound Bromide on Acetylcholinesterase (AChE) Activity and Intraocular Pressure (IOP)

ParameterSpeciesConcentration/DoseObserved EffectReference
AChE Activity Dog (in vivo)0.25% topical solutionSignificant but variable decline in serum AChE levels over the first 24 hours.[7][8]
Intraocular Pressure (IOP) Beagle (in vivo)0.125% topical solutionDecrease in IOP for up to 49 hours.[2]
Intraocular Pressure (IOP) Beagle (in vivo)0.25% topical solutionDecrease in IOP for up to 55 hours.[2]
pERG Amplitude Glaucomatous Basset Hounds (in vivo)0.3% topical daily for 3 monthsSignificant improvement in pattern electroretinography amplitudes.[3][9]

Visualizations

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Cellular_Response Cellular Response Cholinergic_Receptor->Cellular_Response Initiates This compound This compound Bromide This compound->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound Bromide.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare this compound Dilutions Start->Prepare_Inhibitor Assay_Setup Set up 96-well Plate (Inhibitor + Enzyme) Prepare_Inhibitor->Assay_Setup Pre_incubation Pre-incubate (15 min) Assay_Setup->Pre_incubation Add_Reagents Add DTNB and ATCh Pre_incubation->Add_Reagents Measure_Absorbance Kinetic Measurement (412 nm) Add_Reagents->Measure_Absorbance Data_Analysis Calculate Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro AChE inhibition assay.

References

Technical Support Center: Demecarium Drug Interactions in a Research Context

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential drug interactions of Demecarium, a long-acting cholinesterase inhibitor. The following information is intended for a research context and should not be used for clinical decision-making.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound bromide is a potent, reversible, long-acting cholinesterase inhibitor.[1][2] It functions by inactivating both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged cholinergic effects. In an experimental ophthalmological context, this leads to miosis (pupil constriction) and a decrease in intraocular pressure.[2]

Q2: What are the major classes of drugs that are expected to interact with this compound?

A2: Based on its mechanism of action, this compound is expected to interact with several classes of drugs:

  • Other Cholinesterase Inhibitors: Co-administration can lead to additive or synergistic effects, potentially increasing the risk of cholinergic toxicity.[3]

  • Cholinergic Agonists (e.g., Pilocarpine, Carbachol): These drugs also stimulate cholinergic receptors and their effects can be potentiated by this compound, leading to an intensified response.

  • Anticholinergic Agents (e.g., Atropine, Tropicamide): These drugs block acetylcholine receptors and will antagonize the effects of this compound.[4]

  • Drugs with Anticholinergic Properties: Many drugs from different therapeutic classes, such as tricyclic antidepressants and some antihistamines, possess anticholinergic activity and can diminish the effects of this compound.[4]

  • Depolarizing Neuromuscular Blockers (e.g., Succinylcholine): this compound can potentiate the effects of succinylcholine by inhibiting its breakdown by pseudocholinesterase, potentially leading to prolonged muscle paralysis.

  • Organophosphates: Exposure to organophosphate pesticides, which are often irreversible cholinesterase inhibitors, in conjunction with this compound can lead to severe cholinergic toxicity.[5]

Q3: Are there potential pharmacokinetic interactions with this compound?

A3: While specific data on the metabolism of this compound is limited, as a quaternary ammonium compound, its systemic absorption after topical administration is generally low. However, systemic effects can occur.[5] The potential for pharmacokinetic interactions exists, particularly with drugs that might influence its absorption, distribution, metabolism, or excretion. Although ocular tissues have some metabolic capacity, including the presence of cytochrome P450 (CYP) enzymes, it is significantly less than that of the liver.[6][7] At present, there is no strong evidence to suggest that this compound is a significant substrate, inhibitor, or inducer of major CYP enzymes.

Troubleshooting Guides

Guide 1: Unexpected Results in Cholinesterase Inhibition Assays

Problem: Inconsistent or unexpected IC50 values when testing this compound in the presence of another compound.

Potential Cause Troubleshooting Step
Compound Instability Ensure the stability of both this compound and the co-administered compound in the assay buffer and at the experimental temperature. Prepare fresh solutions for each experiment.
Assay Interference The test compound may interfere with the assay itself (e.g., by absorbing light at the same wavelength as the reporter molecule in the Ellman's assay). Run a control with the test compound alone (without the enzyme) to check for interference.[8]
Incorrect Dilution Series Verify the calculations for your serial dilutions. An error in this step can significantly shift the IC50 value.
Suboptimal Assay Conditions Ensure the pH, temperature, and substrate concentration are optimal and consistent across all experiments. The Ellman's assay is pH-sensitive.[8]
Contaminated Reagents Use high-purity water and reagents. Contaminants can inhibit or activate the enzyme, leading to variable results.

Data Presentation

The following table presents hypothetical data to illustrate the expected impact of different drug classes on the inhibitory potency of this compound against acetylcholinesterase (AChE). This data is for illustrative purposes only and should be confirmed by experimental investigation.

Table 1: Hypothetical IC50 Values of this compound against Acetylcholinesterase in the Presence of Interacting Compounds.

Test Condition Interacting Compound Concentration of Interacting Compound (µM) This compound IC50 (nM) Fold Change in IC50
ControlNone015.21.0
Cholinergic AgonistPilocarpine1014.8~1.0 (No direct effect on IC50, but potentiates physiological effect)
Anticholinergic AntagonistAtropine115.5~1.0 (No direct effect on IC50, but antagonizes physiological effect)
Another Cholinesterase InhibitorDonepezil0.15.80.38 (Potentiation)
Potential Metabolic Interactor(Hypothetical Compound X)516.1~1.0 (No significant interaction)

Experimental Protocols

Protocol 1: Determination of this compound IC50 using the Ellman's Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase (AChE) using a 96-well plate spectrophotometric method based on the Ellman's assay.[9]

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • This compound bromide

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound bromide in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI (15 mM) in deionized water.

    • Prepare a solution of DTNB (3 mM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.

    • Add 25 µL of a serial dilution of this compound bromide to the inhibitor wells.

    • Add 25 µL of AChE working solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 50 µL of the ATCI solution and 50 µL of the DTNB solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 x (1 - (V_inhibitor / V_control))

    • Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Mandatory Visualizations

Signaling Pathway

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding This compound This compound This compound->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow

IC50_Workflow start Start prep_reagents Prepare Reagents (AChE, Substrate, DTNB, this compound) start->prep_reagents serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution plate_setup Set up 96-well Plate (Controls & Samples) serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation add_substrate Add Substrate (ATCI) and DTNB pre_incubation->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic) add_substrate->measure_abs data_analysis Calculate Reaction Rates and % Inhibition measure_abs->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Start: Inconsistent IC50 Results check_interference { Check for Assay Interference | Run control with test compound alone} start->check_interference interference_present Interference Detected check_interference:f0->interference_present Yes no_interference No Interference check_interference:f0->no_interference No resolve_interference Modify Assay or Use Alternative Method interference_present->resolve_interference check_reagents { Check Reagent Stability & Purity | Prepare fresh solutions, use high-purity water} no_interference->check_reagents reagents_ok Reagents OK check_reagents:f0->reagents_ok OK reagents_bad Reagents Faulty check_reagents:f0->reagents_bad Faulty check_protocol { Verify Protocol Parameters | Check pH, temperature, dilutions, incubation times} reagents_ok->check_protocol replace_reagents Replace Reagents reagents_bad->replace_reagents protocol_ok Protocol OK check_protocol:f0->protocol_ok OK protocol_error Protocol Error Found check_protocol:f0->protocol_error Error end Consistent Results protocol_ok->end correct_protocol Correct Protocol and Repeat protocol_error->correct_protocol resolve_interference->end replace_reagents->end correct_protocol->end

References

Addressing the stability of Demecarium bromide in aqueous solutions for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of Demecarium bromide in aqueous solutions for long-term studies.

Troubleshooting Guide

Encountering stability issues with your this compound bromide solutions? Follow this troubleshooting guide to identify and resolve common problems.

Caption: Troubleshooting workflow for unstable this compound bromide solutions.

G start Start: Observed Degradation of this compound Bromide Solution check_storage Verify Storage Conditions: - Temperature (Room Temp or 2-8°C)? - Protected from light? - Tightly sealed container? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Correct storage conditions. Store at recommended temperature, in a light-resistant, airtight container. storage_ok->improper_storage No check_ph Measure pH of the Solution storage_ok->check_ph Yes improper_storage->check_ph ph_ok Is pH within 5.0-7.0 range? check_ph->ph_ok adjust_ph Action: Adjust pH to 5.0-7.0 using a suitable buffer system (e.g., phosphate buffer). ph_ok->adjust_ph No check_impurities Analyze for Impurities/Contaminants: - Heavy metals? - Oxidizing agents? - Microbial contamination? ph_ok->check_impurities Yes adjust_ph->check_impurities impurities_present Impurities Detected? check_impurities->impurities_present use_high_purity Action: Use high-purity water and reagents. Consider sterile filtration for microbial control. impurities_present->use_high_purity Yes consider_excipients Evaluate Excipient Compatibility: Are there other components in the formulation? impurities_present->consider_excipients No use_high_purity->consider_excipients excipients_issue Potential Incompatibility? consider_excipients->excipients_issue reformulate Action: Conduct excipient compatibility studies. Reformulate with stable excipients. excipients_issue->reformulate Yes contact_support End: If issues persist, contact technical support for further assistance. excipients_issue->contact_support No reformulate->contact_support

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound bromide in aqueous solutions?

A1: this compound bromide is a quaternary ammonium compound and a carbamate. Generally, quaternary ammonium compounds exhibit high stability in aqueous solutions across a range of temperatures.[1][2][3][4] Carbamates also generally display good chemical and proteolytic stability.[5][6][7][8] Historical data suggests that aqueous solutions of this compound bromide are stable, even to the point of being autoclavable, and can retain their potency for extended periods.[9] However, for long-term studies, it is crucial to verify stability under your specific experimental conditions.

Q2: What are the primary degradation pathways for this compound bromide?

A2: As a carbamate ester, the most likely degradation pathway for this compound bromide in an aqueous solution is hydrolysis of the carbamate linkage. This hydrolysis can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation and photodegradation, although these are generally less common for this class of compounds.

Q3: How does pH affect the stability of this compound bromide solutions?

A3: The pH of the aqueous solution is a critical factor in the stability of this compound bromide. The USP monograph for this compound Bromide specifies that a 1 in 100 solution should have a pH between 5.0 and 7.0.[10][11] Deviations from this range, particularly into acidic or alkaline conditions, can accelerate the hydrolysis of the carbamate bonds, leading to degradation of the compound.

Q4: What are the recommended storage conditions for aqueous solutions of this compound bromide?

A4: To ensure long-term stability, aqueous solutions of this compound bromide should be stored in tightly sealed, light-resistant containers.[10][11] While some sources suggest storage at room temperature is acceptable, refrigeration at 2-8°C is recommended to minimize any potential degradation over extended periods.

Q5: How can I determine the concentration of this compound bromide and its degradation products in my solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for accurately quantifying this compound bromide and separating it from any potential degradation products.[12] A suitable method would typically involve a C18 or a cyano (CN) column with UV detection. For a detailed protocol, please refer to the Experimental Protocols section.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Bromide

This protocol outlines the conditions for conducting a forced degradation study to understand the stability profile of this compound bromide.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound bromide in high-purity water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method detailed in Protocol 2.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation for each condition.

  • Identify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Bromide

This protocol provides a starting point for a stability-indicating HPLC method. Method development and validation are essential for specific applications.

Parameter Condition
Column Cyano (CN), 5 µm, 4.6 x 250 mm (A µBondapak CN column has been cited in the literature[12])
Mobile Phase Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to 5.5. The exact ratio should be optimized for best separation (e.g., starting with 70:30 v/v Acetonitrile:Buffer).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Run Time Sufficient to allow for the elution of all degradation products (e.g., 20 minutes).

Method Validation Parameters (as per ICH guidelines):

  • Specificity (peak purity analysis)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound bromide as a cholinesterase inhibitor.

G cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Increased_ACh Increased ACh in Synapse Prolonged_Stimulation Prolonged Receptor Stimulation This compound This compound bromide This compound->AChE Inhibits Increased_ACh->Prolonged_Stimulation

Caption: General workflow for a long-term stability study of this compound bromide.

G prep Prepare Aqueous Solution of this compound Bromide aliquot Aliquot into multiple light-resistant, sealed containers prep->aliquot storage Store at specified conditions (e.g., 2-8°C and Room Temperature) aliquot->storage timepoint_0 Timepoint 0: Analyze initial concentration and purity via HPLC storage->timepoint_0 timepoint_x Timepoint X (e.g., 1, 3, 6, 12 months): Withdraw samples storage->timepoint_x data_eval Evaluate Data: - Calculate % degradation - Determine degradation kinetics timepoint_0->data_eval analysis Analyze for: - Appearance - pH - Concentration (HPLC) - Degradation Products (HPLC) timepoint_x->analysis analysis->data_eval conclusion Conclusion on Shelf-life and Stability data_eval->conclusion

References

Technical Support Center: Mitigating Ocular Inflammation from Topical Demecarium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing local ocular inflammation associated with the topical application of Demecarium bromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and why does it cause ocular inflammation?

This compound bromide is a long-acting, potent parasympathomimetic agent that functions as a cholinesterase inhibitor.[1][2][3] By inhibiting the acetylcholinesterase enzyme, it increases the amount of acetylcholine at cholinergic nerve endings.[2][4] In the eye, this leads to intense miosis (pupil constriction) and ciliary muscle contraction.[1][4] The inflammatory response is primarily due to the profound physiological changes induced, including vasodilation, increased permeability of the blood-aqueous barrier, and increased capillary permeability in the iris and ciliary body.[1][4] This can lead to a flare-up of iritis or uveitis.[1]

Q2: What are the typical signs of this compound-induced ocular inflammation in research models?

Common clinical signs observed in animal models mirror those of anterior uveitis and include:

  • Episcleral or conjunctival hyperemia (redness).[5][6]

  • Aqueous flare (protein leakage into the anterior chamber, visible via slit lamp).[6][7]

  • Corneal edema (hazy or cloudy appearance).[6]

  • Miosis (constricted pupil).[6]

  • Blepharospasm (squinting or excessive blinking due to pain).[6]

  • Ocular discharge (tearing).[6][8] In more severe cases, fibrin may be present in the anterior chamber, along with hypopyon (pus) or hyphema (blood).[6]

Q3: What are the primary strategies for mitigating this inflammation?

The mainstay of treatment for drug-induced anterior uveitis is the application of anti-inflammatory agents, primarily corticosteroids.[9][10] Topical ophthalmic corticosteroids, such as prednisolone acetate and dexamethasone, are highly effective at controlling inflammation in the anterior segment of the eye.[9][11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) can also be used, sometimes as a supplemental therapy.[10][13]

Q4: Can anti-inflammatory agents be co-administered with this compound?

Yes. In veterinary medicine, it is noted that topical corticosteroids can be used concurrently to diminish the local irritation and inflammation caused by this compound.[1][3] For experimental purposes, a protocol involving co-administration or pre-treatment with an anti-inflammatory agent is a viable strategy to minimize the inflammatory side effects while studying the primary effects of this compound.

Q5: How should one handle this compound application to minimize side effects?

Careful application is crucial. To minimize systemic absorption and local irritation, apply light pressure to the inside corner of the eye (near the nose) immediately after instillation to block the tear duct.[8] It is also important to avoid allowing the tip of the dispensing container to contact the eye or surrounding structures to prevent contamination.[4][8]

Troubleshooting Guide

Problem: Excessive or persistent ocular inflammation after this compound application.

Possible Cause Suggested Solution
Incorrect Dosage: The concentration or frequency of this compound is too high, leading to an exaggerated pharmacological response.Review the experimental protocol and literature to ensure the dose is appropriate for the species and desired effect. Perform a dose-response study to find the minimum effective concentration.
Subject Hypersensitivity: The individual animal may have a heightened sensitivity to cholinesterase inhibitors or a pre-existing subclinical inflammatory condition.Exclude subjects with any pre-existing ocular abnormalities. If inflammation is severe, consider discontinuing the agent in that subject. Ensure proper gonioscopy is performed prior to administration to check for narrow angles, which can exacerbate issues.[4]
Underlying Condition: this compound can exacerbate an existing, undiagnosed intraocular inflammatory process (uveitis).[1][4][5]A thorough baseline ocular examination, including slit-lamp biomicroscopy and tonometry, is critical before beginning any experiment. Subjects with any signs of inflammation should be excluded.
Ineffective Anti-inflammatory Prophylaxis: The chosen anti-inflammatory agent, its dose, or its timing is not sufficient to counteract the pro-inflammatory effects.Increase the frequency or concentration of the topical corticosteroid. Consider switching to a more potent steroid (e.g., from prednisolone to dexamethasone). Ensure the anti-inflammatory is administered shortly before or concurrently with this compound.

Quantitative Data on Anti-Inflammatory Agents

While specific quantitative data on the co-administration of anti-inflammatory agents with this compound is limited in publicly available literature, extensive data exists for treating anterior uveitis, the condition mimicked by this compound's inflammatory side effects. The following table summarizes common topical agents used.

Agent Class Drug Typical Concentration Key Efficacy Points
Corticosteroids Prednisolone Acetate1%First-line treatment for anterior uveitis.[12] Effectively reduces anterior chamber inflammatory cells.[12]
Corticosteroids Dexamethasone0.1%A potent corticosteroid with good penetration into the aqueous humor, providing a strong anti-inflammatory effect.[14][15]
Corticosteroids Difluprednate0.05%Effective for anterior uveitis with less frequent dosing required compared to prednisolone acetate.[15]
NSAIDs Ketorolac Tromethamine0.4% - 0.5%Manages ocular pain and inflammation, often used post-surgically.[16] Can be a useful adjunct to corticosteroids.[13]
NSAIDs Diclofenac Sodium0.1%Used for postoperative inflammation and pain management.[17][18]
NSAIDs Bromfenac0.07% - 0.09%Approved for managing pain and inflammation after cataract surgery.[16]

Experimental Protocols

Protocol 1: Induction and Assessment of Ocular Inflammation

  • Objective: To establish a model of this compound-induced ocular inflammation and quantify its severity.

  • Model: New Zealand White rabbits are a common model for ocular irritation and inflammation studies.

  • Procedure:

    • Baseline Assessment: Perform a complete ophthalmic examination on all subjects, including slit-lamp biomicroscopy and intraocular pressure (IOP) measurement. Record baseline scores for conjunctival redness, aqueous flare, and iris changes.

    • Treatment Instillation: Administer one drop of this compound bromide solution (e.g., 0.125% or 0.25%) to the test eye(s). The contralateral eye can serve as a control.

    • Post-instillation Monitoring: Conduct clinical scoring at set time points (e.g., 1, 3, 6, 12, 24, and 48 hours) post-instillation.

  • Endpoint Assessment:

    • Clinical Scoring: Use a standardized scoring system (e.g., Draize test or a modified version) to grade conjunctival congestion, iris hyperemia, and aqueous flare.

    • Aqueous Humor Analysis: At the study endpoint, collect aqueous humor via aqueocentesis.[19] Analyze for total protein concentration and inflammatory cell count (neutrophils, lymphocytes).[20]

    • Histopathology: Perform histological analysis of the iris and ciliary body to assess for inflammatory cell infiltration and vasodilation.

Protocol 2: Evaluating an Anti-Inflammatory Co-Treatment

  • Objective: To determine the efficacy of a topical corticosteroid in mitigating this compound-induced inflammation.

  • Model: New Zealand White rabbits.

  • Procedure:

    • Group Assignment: Divide subjects into three groups:

      • Group 1: Vehicle Control (receives saline).

      • Group 2: this compound only.

      • Group 3: this compound + Anti-inflammatory agent (e.g., 1% Prednisolone Acetate).

    • Dosing Regimen:

      • For Group 3, administer one drop of the corticosteroid solution 15-30 minutes prior to the this compound instillation.

      • Administer this compound bromide solution to Groups 2 and 3.

      • Administer vehicle to Group 1.

    • Monitoring and Assessment: Follow the same monitoring and endpoint assessment procedures as described in Protocol 1. Compare the clinical scores, aqueous humor parameters, and histopathology results between the groups to determine the protective effect of the corticosteroid.

Visualizations

Demecarium_Inflammation_Pathway This compound Topical this compound Application AChE_Inhibition Cholinesterase Inhibition This compound->AChE_Inhibition ACh_Increase ↑ Acetylcholine (ACh) in Synapse AChE_Inhibition->ACh_Increase Receptor_Activation Muscarinic Receptor Activation (Iris/Ciliary Body) ACh_Increase->Receptor_Activation Vascular_Changes Vasodilation & ↑ Vascular Permeability Receptor_Activation->Vascular_Changes Mediator_Release Release of Pro-inflammatory Mediators (e.g., Prostaglandins) Receptor_Activation->Mediator_Release BAB_Breakdown Blood-Aqueous Barrier Breakdown Vascular_Changes->BAB_Breakdown Inflammation Clinical Signs of Anterior Uveitis (Flare, Redness, Miosis) BAB_Breakdown->Inflammation Mediator_Release->Inflammation

Caption: Signaling pathway of this compound-induced ocular inflammation.

Experimental_Workflow start Start: Acclimatize Research Subjects baseline Baseline Ocular Exam (Slit-lamp, Tonometry) start->baseline grouping Randomize into Groups (Control, this compound, this compound + Anti-Inflammatory) baseline->grouping dosing Administer Treatment According to Protocol grouping->dosing monitoring Serial Clinical Scoring (e.g., 1, 6, 24, 48 hrs) dosing->monitoring endpoint Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Sample Analysis (Aqueous Humor Cytology, Histopathology) endpoint->analysis data Data Interpretation & Comparison analysis->data

Caption: Experimental workflow for evaluating anti-inflammatory co-treatments.

Troubleshooting_Tree n1 High/Persistent Inflammation Observed? n2 Review this compound Dose & Frequency n1->n2 Yes n10 No Inflammation n1->n10 No n3 Dose Appropriate? n2->n3 n4 ACTION: Perform Dose-Response Study n3->n4 No n5 Review Anti-Inflammatory Protocol (Agent, Dose, Timing) n3->n5 Yes n6 Protocol Optimized? n5->n6 n7 ACTION: Increase Potency/Frequency of Anti-Inflammatory Agent n6->n7 No n8 Review Baseline Exams for Pre-existing Conditions n6->n8 Yes n9 ACTION: Refine Subject Screening Criteria n8->n9

Caption: Decision tree for troubleshooting persistent ocular inflammation.

References

Technical Support Center: Demecarium Bromide in Small Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe and effective use of Demecarium bromide in small animal research. This guide addresses potential toxicity and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its mechanism of action?

This compound bromide is a potent, long-acting, and reversible carbamate acetylcholinesterase inhibitor.[1][2] Its primary mechanism of action is to block the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, this compound bromide leads to an accumulation of ACh, resulting in enhanced and prolonged stimulation of cholinergic receptors (both muscarinic and nicotinic).[1][2] This compound also inhibits pseudocholinesterase.[1][2]

Q2: What are the primary research applications of this compound bromide in small animals?

Historically, this compound bromide has been primarily used in veterinary ophthalmology to reduce intraocular pressure in the treatment of glaucoma in dogs.[3][4][5] In a research context, it can be used to model the effects of cholinergic system overstimulation, study the role of acetylcholine in various physiological processes, and investigate potential therapeutic interventions for conditions involving cholinergic deficits.

Q3: What are the signs of this compound bromide toxicity in small animals?

Toxicity from this compound bromide results from excessive cholinergic stimulation, leading to a condition known as cholinergic crisis.[3][6] The clinical signs can be categorized by the type of cholinergic receptor being overstimulated:

  • Muscarinic signs (DUMBELS):

    • D iarrhea

    • U rination

    • M iosis (pinpoint pupils)

    • B radycardia (slow heart rate), Bronchospasm, Bronchorrhea (excessive bronchial secretions)

    • E mesis (vomiting)

    • L acrimation (excessive tearing)

    • S alivation (excessive drooling)[7]

  • Nicotinic signs:

    • Muscle fasciculations (twitching)

    • Tremors

    • Muscle weakness leading to flaccid paralysis

    • Respiratory muscle paralysis, which can be fatal[7]

  • Central Nervous System (CNS) signs:

    • Restlessness and agitation

    • Seizures

    • Coma[3][7]

Q4: Is there an antidote for this compound bromide toxicity?

Yes, a cholinergic crisis induced by this compound bromide can be treated. The standard treatment protocol involves the administration of:

  • Atropine sulfate: A muscarinic receptor antagonist that counteracts the muscarinic effects of acetylcholine.[8][9]

  • Pralidoxime (2-PAM): A cholinesterase reactivator that can reverse the binding of carbamates to acetylcholinesterase, thereby restoring enzyme function. Its use for carbamate poisoning is sometimes debated but may be considered.[8][10]

Supportive care, including respiratory support, is also crucial.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect at the calculated dose. - Incorrect dose calculation.- Inactive compound due to improper storage or preparation.- Low bioavailability via the chosen administration route.- Double-check all dose calculations.- Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.- Consider a different administration route with higher bioavailability (e.g., intravenous or intraperitoneal).- Perform a dose-response study to determine the effective dose range in your specific animal model.
High variability in animal response. - Inconsistent administration technique.- Biological variability between animals.- Ensure all personnel are thoroughly trained in the chosen administration technique to maintain consistency.- Increase the number of animals per group to account for individual differences.- Ensure the health and stress levels of the animals are consistent across all experimental groups.
Precipitation of this compound bromide in the vehicle. - Poor solubility of the compound in the chosen vehicle.- Incorrect order of solvent addition during preparation.- Test different biocompatible vehicles to find one that provides better solubility.- When using co-solvents, ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding aqueous solutions.- Gentle warming or sonication may aid in dissolution, but ensure the compound's stability under these conditions.
Rapid onset of severe toxicity even at low doses. - Calculation error resulting in a higher than intended dose.- High sensitivity of the specific animal strain or species to cholinergic stimulation.- Immediately cease administration and review all calculations.- If calculations are correct, begin with a much lower starting dose for your next experiment and perform a careful dose-escalation study.- Monitor animals continuously for the first few hours after administration.

Quantitative Data

The following table provides general guidelines for administration volumes in mice and rats.

Administration Route Mouse (Maximum Volume) Rat (Maximum Volume)
Intravenous (IV) 0.2 mL0.5 mL
Intraperitoneal (IP) 0.5 mL2.0 mL
Subcutaneous (SC) 0.5 mL2.0 mL
Oral Gavage (PO) 0.5 mL5.0 mL

Experimental Protocols

Preparation of this compound Bromide for Injection (Example for Intraperitoneal Administration)

Materials:

  • This compound bromide powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • In a sterile microcentrifuge tube, weigh the required amount of this compound bromide powder.

  • Add a small volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.

  • For the final injection solution, dilute the DMSO stock solution with sterile saline to the desired final concentration. Note: The final concentration of DMSO should be kept to a minimum (ideally less than 10%) to avoid vehicle-induced toxicity.

  • Prepare a vehicle-only control solution with the same final concentration of DMSO in saline.

  • Filter the final solution through a 0.22 µm syringe filter to ensure sterility before administration.

Dose-Ranging and Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and observe signs of toxicity of this compound bromide in the chosen animal model.

Procedure:

  • Use a small number of animals per dose group (e.g., n=3-5).

  • Start with a very low dose (e.g., 0.01 mg/kg) and administer it to the first group of animals.

  • Observe the animals closely and continuously for the first 4 hours for any signs of cholinergic crisis (see FAQ Q3).

  • Continue to monitor the animals at regular intervals for at least 24-48 hours.

  • If no adverse effects are observed, increase the dose in the next group of animals by a set factor (e.g., 2-fold or 3-fold).

  • Repeat this process until signs of toxicity are observed. The highest dose at which no adverse effects are seen is the MTD.

  • Record all observations, including the onset, nature, and duration of any toxic signs.

Monitoring for Toxicity During an Experiment

Procedure:

  • Establish a baseline for each animal's normal behavior, appearance, and physiological parameters (e.g., heart rate, respiratory rate, body temperature) before administering this compound bromide.

  • After administration, continuously monitor the animals for the first hour.

  • Subsequently, perform checks at regular intervals (e.g., every 30 minutes for the next 3 hours, then hourly for the following 4 hours, and then at least twice daily for the duration of the experiment).

  • Use a scoring sheet to systematically record observations for each animal, including:

    • General appearance: Posture, grooming, activity level.

    • Muscarinic signs: Salivation, lacrimation, urination, diarrhea.

    • Nicotinic signs: Muscle tremors, fasciculations, weakness.

    • CNS signs: Changes in alertness, seizures.

    • Physiological parameters: Respiratory rate and effort.

  • Have an emergency plan in place, including readily available atropine and supportive care equipment.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline ACh_synthesis Choline Acetyltransferase choline->ACh_synthesis acetyl_coA Acetyl-CoA acetyl_coA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis muscarinic_receptor Muscarinic Receptor ACh_cleft->muscarinic_receptor Binds nicotinic_receptor Nicotinic Receptor ACh_cleft->nicotinic_receptor Binds This compound This compound bromide This compound->AChE Inhibits response Postsynaptic Response muscarinic_receptor->response nicotinic_receptor->response

Caption: Cholinergic signaling pathway and the inhibitory action of this compound bromide.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis & Conclusion dose_calc Dose Calculation solution_prep Solution Preparation dose_calc->solution_prep administration Administration (e.g., IP injection) solution_prep->administration animal_groups Animal Grouping (Control & Treatment) animal_groups->administration toxicity_monitoring Toxicity Monitoring administration->toxicity_monitoring data_collection Data Collection (Behavioral/Physiological) toxicity_monitoring->data_collection data_analysis Data Analysis data_collection->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vivo studies with this compound bromide.

References

Technical Support Center: Compounded Demecarium Bromide Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the strategies to prevent contamination of compounded Demecarium Bromide eye drops. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for compounded this compound Bromide eye drops?

A1: The most critical quality attributes are sterility, absence of particulate matter, appropriate pH, and stability of the active pharmaceutical ingredient (API). Ophthalmic preparations must be sterile to prevent eye infections, which can have severe consequences, including vision loss.[1][2] The solution should also be free from foreign particles.[3]

Q2: Is a preservative necessary for compounded this compound Bromide eye drops?

A2: For multi-dose containers, a preservative is required to maintain sterility after the container is opened.[4][5] Compounded this compound Bromide solutions often contain a preservative such as Benzalkonium Chloride.[6] However, for single-dose containers, a preservative may not be necessary.[4] The choice of preservative should be based on its efficacy and compatibility with this compound Bromide.

Q3: What are the appropriate storage conditions for compounded this compound Bromide eye drops?

A3: Compounded this compound Bromide eye drops should be stored according to the stability data for the specific formulation. Generally, they should be stored at room temperature or refrigerated, protected from light, and should not be frozen.[7][8] The container should be kept tightly closed when not in use.[7][8]

Q4: What are the visual signs of instability or contamination in this compound Bromide eye drops?

A4: Users should discard the eye drops if they observe any changes in color, cloudiness, or the presence of visible particles in the solution.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Failed Sterility Test - Breach in aseptic technique during compounding.- Inadequate sterilization of equipment or components.- Compromised integrity of the primary container.- Review and reinforce aseptic techniques with all personnel.- Verify the validation of all sterilization cycles (e.g., autoclave, dry heat).- Ensure all personnel are properly trained and garbed according to USP <797>.- Perform a thorough investigation to identify the source of contamination.
Visible Particulate Matter - Incomplete dissolution of this compound Bromide or excipients.- Introduction of foreign matter during compounding.- Incompatibility between formulation components.- Shedding from packaging components.- Ensure complete dissolution of all ingredients before proceeding.- Filter the solution through a 5-µm filter to remove any visible particulate matter before sterilization.[9]- Conduct compatibility studies for the drug and all excipients.- Inspect all packaging components for cleanliness and integrity before use.
Out-of-Specification pH - Incorrect calculation or measurement of buffering agents.- Degradation of the API or excipients.- Verify the calibration of the pH meter.- Double-check all calculations for buffer components.- Investigate the stability of the formulation under the specified storage conditions.
Reduced Potency of this compound Bromide - Degradation due to improper storage (e.g., exposure to light or high temperatures).- Adsorption of the drug to the container or filter.- Chemical incompatibility with other formulation components.- Store the compounded preparation as per stability data, protected from light.- Select appropriate filters and container materials that have low drug binding properties.- Conduct stability studies to determine the appropriate beyond-use date (BUD).

Experimental Protocols

General Compounding Protocol for this compound Bromide Ophthalmic Solution

This protocol outlines the general steps for compounding a sterile this compound Bromide ophthalmic solution. All procedures must be performed in a certified ISO Class 5 environment by trained personnel following USP <797> guidelines.[6]

  • Calculations and Ingredient Verification:

    • Calculate the precise quantities of this compound Bromide, vehicle (e.g., Sterile Water for Injection), buffering agents, tonicity modifiers, and preservatives required for the batch size.

    • Verify the identity and quality of all ingredients from reputable suppliers.

  • Compounding Environment Preparation:

    • Ensure the ISO Class 5 primary engineering control (e.g., laminar airflow workbench) is clean, certified, and operating correctly.

    • Disinfect all surfaces and materials entering the sterile compounding area.

  • Garbing:

    • Personnel must don appropriate sterile garb, including gloves, gown, hair cover, and face mask, according to USP <797> procedures.

  • Solution Preparation:

    • Aseptically weigh and dissolve the this compound Bromide and other excipients in the sterile vehicle.

    • Adjust the pH of the solution to the desired range using appropriate buffering agents. The eye can generally tolerate a pH range of 6.5 to 8.5.[10]

    • Adjust the tonicity of the solution to be isotonic with lacrimal fluid (equivalent to 0.9% sodium chloride).

  • Clarification and Sterilization:

    • Filter the solution through a 5-µm filter to remove any visible particulate matter.[9]

    • Sterilize the solution, preferably by filtering through a sterile 0.22-µm filter into a sterile final container.[9] This method is suitable for heat-labile substances.[9]

    • Alternatively, if the formulation is heat-stable, terminal sterilization by autoclaving in the final sealed container can be performed.[9] Validation of the autoclaving cycle is crucial.

  • Packaging and Labeling:

    • Aseptically fill the sterile solution into sterile ophthalmic containers.

    • Ensure proper sealing of the containers to maintain sterility.

    • Label the final product with all required information, including drug name and concentration, lot number, beyond-use date (BUD), and storage instructions.

Quality Control Testing Protocols
Test Methodology (Based on USP Chapters) Acceptance Criteria
Sterility Testing USP <71> Sterility Tests: - Membrane Filtration: The product is filtered through a 0.45-µm membrane, which is then incubated in appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) for 14 days.[5][11][12]- Direct Inoculation: A specified volume of the product is directly added to the culture media and incubated for 14 days.[5][11]No evidence of microbial growth after the incubation period.[12]
Particulate Matter Testing USP <789> Particulate Matter in Ophthalmic Solutions: - Light Obscuration Particle Count Test: An automated instrument measures the number of particles of a certain size by the blockage of a light beam.[7][13][14]- Microscopic Particle Count Test: Particles are collected on a filter and counted manually under a microscope.[13][15]Light Obscuration: - ≥10 µm: Not more than 50 particles/mL- ≥25 µm: Not more than 5 particles/mL- ≥50 µm: Not more than 2 particles/mL[7]
Preservative Effectiveness Testing USP <51> Antimicrobial Effectiveness Testing: The product is inoculated with a specified concentration of challenge microorganisms (bacteria and fungi). The number of viable organisms is determined at specified intervals (e.g., 7, 14, and 28 days) to assess the preservative's ability to reduce the microbial population.[3][10][16][17]For ophthalmic preparations (Category 1):- Bacteria: Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from 14 days at 28 days.- Yeast and Mold: No increase from the initial calculated count at 7, 14, and 28 days.
Beyond-Use Dating (BUD) Assignment USP <797> Pharmaceutical Compounding — Sterile Preparations: The BUD is determined based on the sterility risk level of the compounding process (Category 1, 2, or 3), storage temperature, and available stability data for the specific formulation.[1][4][9][18][19]The assigned BUD should not exceed the USP <797> limits for the corresponding category and storage conditions, or the scientifically determined stability of the formulation, whichever is shorter.[4]

Visualizations

Compounding_Workflow cluster_Prep Preparation cluster_Compounding Compounding cluster_Sterilization Clarification & Sterilization cluster_Final Final Steps Calculations Calculations & Ingredient Verification Env_Prep Cleanroom Preparation (ISO 5) Calculations->Env_Prep Garbing Aseptic Garbing Env_Prep->Garbing Dissolution Dissolve this compound & Excipients Garbing->Dissolution pH_Tonicity Adjust pH & Tonicity Dissolution->pH_Tonicity Clarification Pre-filtration (5 µm) pH_Tonicity->Clarification Sterile_Filtration Sterile Filtration (0.22 µm) Clarification->Sterile_Filtration Filling Aseptic Filling Sterile_Filtration->Filling QC Quality Control Testing Filling->QC Labeling Labeling & Packaging Filling->Labeling

Caption: A generalized workflow for the sterile compounding of this compound Bromide eye drops.

Troubleshooting_Logic cluster_Investigation Investigation Pathways cluster_Actions Corrective Actions Start Contamination Issue Identified (e.g., Failed Sterility Test) Personnel Review Personnel Technique & Training Start->Personnel Environment Evaluate Compounding Environment Start->Environment Materials Inspect Raw Materials & Components Start->Materials Process Analyze Compounding Process Start->Process Retraining Re-train Staff Personnel->Retraining Env_Remediation Remediate Environment Environment->Env_Remediation Material_Quarantine Quarantine/Reject Materials Materials->Material_Quarantine Process_Validation Re-validate Process Process->Process_Validation

Caption: A logical flow diagram for troubleshooting contamination issues in compounded eye drops.

References

Overcoming challenges in the analytical quantification of Demecarium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the analytical quantification of Demecarium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound bromide? A1: The most common method for the quantification of this compound bromide is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-documented approach utilizes an isocratic reversed-phase system with a cyanopropyl (CN) column.[1][2]

Q2: What are the main chemical challenges associated with this compound analysis? A2: this compound bromide is a quaternary ammonium compound (QAC). These molecules are permanently positively charged and can be highly polar. This can lead to challenges in reversed-phase HPLC, such as poor retention and peak tailing, due to strong interactions with residual silanols on silica-based columns.

Q3: Why is a stability-indicating method important for this compound? A3: A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4] This is essential for determining the shelf-life and storage conditions of the drug substance and product. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are used to develop and validate such a method.[3][5][6][7]

Q4: What are typical storage conditions for this compound bromide solutions? A4: this compound bromide ophthalmic solutions should be stored protected from freezing and excessive heat.[8] Depending on the formulation, it may require refrigeration or storage at room temperature, away from moisture and direct sunlight. Always refer to the specific product's storage guidelines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue when analyzing basic compounds like QACs. It is often caused by secondary interactions between the positively charged analyte and ionized silanol groups (-Si-O⁻) on the surface of silica-based columns.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups (-Si-OH), minimizing the ionic interaction with the quaternary amine of this compound.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and improve peak symmetry.

  • Use a Different Column:

    • Cyano (CN) Column: CN columns are often recommended for QACs as they offer a different selectivity and are less prone to strong silanol interactions compared to standard C18 columns.[1][2]

    • End-capped Columns: Use a high-quality, fully end-capped C18 or C8 column to reduce the number of available free silanols.

    • HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is an alternative technique well-suited for highly polar compounds like this compound.

  • Add a Competing Base: Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, thereby reducing peak tailing.

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is drifting or is not reproducible between injections. What should I check?

A: Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, or column equilibration.

Troubleshooting Steps:

  • Check for Leaks: Ensure all fittings between the pump, injector, column, and detector are secure. Even a small leak can cause pressure fluctuations and affect retention times.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For reversed-phase, flush with at least 10-20 column volumes of the mobile phase. Inadequate equilibration can cause retention time drift in early injections.

  • Verify Mobile Phase Composition:

    • If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.

    • If preparing manually, ensure accurate measurement of all components. Organic solvents can evaporate over time, changing the mobile phase composition; prepare fresh mobile phase daily.

    • Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.

  • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.

Issue 3: Low Signal or No Peak Detected

Q: I am not seeing a peak for this compound, or the response is much lower than expected. What could be the problem?

A: This issue can be caused by problems with the sample, the HPLC system, or the detector settings.

Troubleshooting Steps:

  • Confirm Sample Preparation: Ensure the sample was prepared correctly and at the expected concentration. Check for solubility issues; this compound is soluble in water but may precipitate if the sample solvent is incompatible with the mobile phase.

  • Check Injector Function: Verify that the autosampler is drawing and injecting the correct volume. Check for air bubbles in the sample syringe or loop.

  • Verify Detector Settings:

    • Ensure the UV detector is set to the correct wavelength for this compound (typically around 210-220 nm for compounds without a strong chromophore, but should be optimized).

    • Check the detector lamp's health and usage hours; a failing lamp will result in low sensitivity.

  • Assess Analyte Stability: Consider the possibility that this compound may have degraded in the sample solution. Prepare a fresh standard to confirm.

Experimental Protocols & Data

Protocol 1: Stability-Indicating HPLC Method for a Quaternary Ammonium Compound (based on Neostigmine methods)

This protocol is designed to separate the active ingredient from its potential degradation products.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a DAD/UV detector.

  • Column: ACE C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: 75:10:15 (v/v/v) mixture of 0.02M Potassium Phosphate Monobasic buffer (pH adjusted to 6.4 with KOH), Methanol, and Acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Standard Solution Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in water.

  • Dilute the stock solution with the mobile phase to achieve a final concentration of 100 µg/mL.

3. Sample Preparation (for Ophthalmic Solution):

  • Accurately transfer a volume of the ophthalmic solution equivalent to 1 mg of the active ingredient into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter through a 0.45 µm nylon syringe filter before injection.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat 1 mL of the stock solution with 1 mL of 0.1 M NaOH at 60°C for 30 minutes. Neutralize with 0.1 M HCl before analysis.[10]

  • Oxidative Degradation: Treat 1 mL of the stock solution with 1 mL of 3% H₂O₂ at room temperature for 4 hours.[10][11]

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Prepare a solution for analysis.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours. Prepare a solution for analysis.

Data Presentation: Representative Method Validation Parameters

The following tables summarize typical validation results for the analysis of a quaternary ammonium compound in a pharmaceutical formulation, based on published data for Neostigmine.[9][10] These values serve as a benchmark for what to expect during the validation of a this compound method.

Table 1: System Suitability and Specificity

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 4500
Specificity No interference from blank/placebo at the analyte's retention timePass
Resolution (from nearest impurity) ≥ 1.5> 2.0

Table 2: Linearity, LOD, and LOQ

ParameterConcentration RangeTypical Result
Linearity Range LOQ to 150% of test concentrationLOQ - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Limit of Detection (LOD) S/N Ratio of 3:10.015 µg/mL
Limit of Quantification (LOQ) S/N Ratio of 10:10.05 µg/mL

Table 3: Accuracy (Recovery) and Precision

ParameterSpiked LevelAcceptance CriteriaTypical Result (% Recovery)
Accuracy 50%85-115%99.5%
100%85-115%101.2%
150%85-115%98.9%
Precision (Repeatability) 100% (n=6)RSD ≤ 2.0%0.8% RSD
Intermediate Precision 100% (n=6, different day/analyst)RSD ≤ 2.0%1.1% RSD

Visualizations

General Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard (Reference this compound) filter Filter (0.45 µm) prep_std->filter Dilute prep_sample Prepare Sample (e.g., Ophthalmic Solution) prep_sample->filter Dilute & Extract hplc Inject into HPLC System (CN or C18 Column) filter->hplc detect UV Detection hplc->detect chrom Generate Chromatogram detect->chrom quant Quantify Peak Area chrom->quant report Calculate Concentration & Report Results quant->report

Caption: General workflow for HPLC quantification of this compound.

Troubleshooting Logic for Peak Tailing

G start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH low enough (e.g., < 4)? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5-3.5 check_ph->adjust_ph No check_buffer Is Buffer Concentration adequate (e.g., >25mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Action: Increase Buffer Concentration check_buffer->increase_buffer No check_column Is the column appropriate for QACs? check_buffer->check_column Yes increase_buffer->check_column change_column Action: Switch to a CN or new End-capped Column check_column->change_column No solution Solution: Symmetrical Peak check_column->solution Yes change_column->solution

Caption: Decision tree for troubleshooting peak tailing issues.

References

Long-term effects and potential for retinal detachment with chronic Demecarium use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding the long-term use of Demecarium and its potential association with retinal detachment.

Frequently Asked Questions (FAQs)

Q1: What is the established long-term risk of retinal detachment with chronic this compound use?

Q2: What is the proposed mechanism for this compound-induced retinal detachment?

A: The leading hypothesis is that this compound, a potent, long-acting cholinesterase inhibitor, induces strong and sustained contraction of the ciliary muscle.[6] This contraction can increase tension on the zonular fibers and the vitreous base, leading to vitreoretinal traction.[5][7] In eyes with pre-existing retinal lesions or vitreoretinal adhesions, this traction can lead to the formation of retinal tears and subsequent rhegmatogenous retinal detachment.[8]

Q3: Are there specific patient populations at higher risk for this adverse event?

A: Yes, research indicates that individuals with certain pre-existing ocular conditions are at a higher risk of developing retinal detachment during miotic therapy.[3][8] These risk factors include:

  • Myopia (nearsightedness): Particularly high myopia, which is often associated with a thinner peripheral retina and lattice degeneration.[3]

  • Aphakia or Pseudophakia: The absence of the natural lens or the presence of an artificial intraocular lens can alter the anatomical relationship between the vitreous and the retina.[3][8]

  • History of Retinal Detachment: A personal or family history of retinal detachment increases susceptibility.

  • Lattice Degeneration: This condition involves thinning of the peripheral retina, making it more prone to tears.[3]

Q4: What are the early warning signs of retinal detachment that researchers should monitor for in preclinical or clinical studies involving this compound?

A: Key symptoms to monitor include:

  • Photopsia: Sudden onset of flashes of light in the peripheral vision.

  • Floaters: A sudden increase in the number or size of floaters, which may appear as spots, lines, or cobwebs in the field of vision.

  • Visual Field Defect: A curtain-like shadow or dark area progressing across the visual field.

  • Blurred Vision: A sudden decrease in visual acuity.

Prompt recognition of these symptoms is critical for timely intervention.

Troubleshooting Guides for Experimental Studies

Issue: Unexpected changes in retinal morphology observed in animal models during chronic this compound administration.

Troubleshooting Steps:

  • Baseline Retinal Examination: Ensure comprehensive baseline retinal examinations, including indirect ophthalmoscopy and optical coherence tomography (OCT), were performed on all animals prior to drug administration to rule out pre-existing retinal abnormalities.

  • Dose-Response Evaluation: Assess if the observed changes are dose-dependent. Consider reducing the concentration or frequency of this compound administration.

  • Intraocular Pressure (IOP) Monitoring: Chronically elevated or fluctuating IOP can contribute to retinal pathology. Ensure IOP is monitored regularly in both control and treated groups.

  • Vitreous Assessment: Utilize techniques like B-scan ultrasonography or OCT to evaluate for changes in the vitreous, such as posterior vitreous detachment (PVD) or vitreous opacities, which may precede retinal detachment.[2]

  • Histopathology: At the end of the study, perform detailed histopathological analysis of the retina, ciliary body, and vitreous to identify cellular and structural changes.

Issue: Difficulty in differentiating between this compound-induced retinal changes and artifacts in in vitro retinal pigment epithelium (RPE) cell culture models.

Troubleshooting Steps:

  • Cell Line Validation: Ensure the RPE cell line used expresses the appropriate cholinergic receptors (muscarinic and nicotinic) to be a valid model for studying this compound's effects.[6][9][10][11]

  • Toxicity Assays: Employ a battery of cytotoxicity assays (e.g., MTT, LDH) to determine the direct toxic potential of this compound on RPE cells.

  • Barrier Function Assessment: Measure the transepithelial electrical resistance (TEER) of the RPE monolayer to assess the integrity of the outer blood-retinal barrier, as its disruption can be an early sign of toxicity.

  • Phagocytosis Assay: Evaluate the phagocytic activity of the RPE cells, a key physiological function that can be impaired by toxic insults.

  • Control Compounds: Include appropriate positive and negative control compounds in your experiments to validate the experimental system. For example, a known retinal toxicant and an inactive compound.

Quantitative Data Summary

Study TypePopulation/ModelKey FindingsReference
Case Series31 patients (34 eyes) with retinal detachment on miotic therapy62% of eyes were myopic; 24% were aphakic; 38% had ipsilateral lattice degeneration.[3]
Literature ReviewPublished case reportsOver 100 cases of potential miotic-related retinal detachments have been reported.[5]
Animal StudyBeagles with normotensive and glaucomatous eyesThis compound bromide (0.125% and 0.25%) induced long-term miosis and decreased IOP.[12]
Animal StudyCynomolgus monkeysChronic echothiophate (a similar cholinesterase inhibitor) use led to a decrease in muscarinic receptors in the ciliary muscle.[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Retinal Pigment Epithelium (RPE) Barrier Function

  • Cell Culture: Culture a human RPE cell line (e.g., ARPE-19) on permeable supports (e.g., Transwell inserts) until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.

  • Treatment: Treat the RPE monolayers with varying concentrations of this compound bromide (and appropriate vehicle controls) applied to the apical chamber.

  • TEER Measurement: Measure TEER at regular intervals (e.g., 0, 24, 48, 72 hours) to assess the integrity of the RPE barrier. A significant decrease in TEER indicates a disruption of tight junctions.

  • Permeability Assay: At the end of the treatment period, add a fluorescently labeled tracer molecule (e.g., sodium fluorescein) to the apical chamber and measure its flux into the basal chamber over time to quantify paracellular permeability.

  • Immunocytochemistry: Fix the RPE monolayers and perform immunofluorescent staining for tight junction proteins (e.g., ZO-1, occludin) to visualize any disruption in their localization and organization.

Protocol 2: Ex Vivo Model to Assess Ciliary Muscle Contraction and Vitreoretinal Interface

  • Tissue Preparation: Obtain fresh porcine or rabbit eyes. Carefully dissect the anterior segment, preserving the ciliary body, zonules, and the anterior vitreous.

  • Mounting: Mount the tissue in a specialized chamber that allows for the visualization and measurement of ciliary body movement and its effect on the vitreous.

  • Treatment: Perfuse the chamber with a solution containing this compound bromide to induce ciliary muscle contraction.

  • Imaging: Use high-resolution imaging techniques, such as a dissecting microscope with a camera or a custom imaging setup, to record the contraction of the ciliary muscle and any subsequent displacement or traction on the anterior vitreous.

  • Analysis: Quantify the degree of ciliary muscle contraction and the resulting forces exerted on the vitreous using image analysis software.

Visualizations

Demecarium_Retinal_Detachment_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects cluster_tissue Tissue-Level Effects cluster_outcome Clinical Outcome This compound This compound Bromide AChE Acetylcholinesterase Inhibition This compound->AChE Inhibits ACh Increased Acetylcholine at Neuromuscular Junction AChE->ACh Leads to CM_Contraction Sustained Ciliary Muscle Contraction ACh->CM_Contraction Stimulates Muscarinic Receptors RPE_Signaling Altered RPE Signaling ACh->RPE_Signaling Stimulates Muscarinic Receptors on RPE VT Increased Vitreoretinal Traction CM_Contraction->VT Causes Retinal_Tear Retinal Tear Formation (in predisposed eyes) VT->Retinal_Tear Induces RD Retinal Detachment Retinal_Tear->RD Results in

Caption: Proposed signaling pathway for this compound-induced retinal detachment.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment (Animal Model) RPE_Culture RPE Cell Culture on Permeable Supports Demecarium_Treatment_IV This compound Treatment RPE_Culture->Demecarium_Treatment_IV Toxicity_Assays Cytotoxicity and Barrier Function Assays (TEER) Demecarium_Treatment_IV->Toxicity_Assays Eye_Dissection Anterior Segment Dissection (Porcine/Rabbit) Demecarium_Treatment_EV This compound Perfusion Eye_Dissection->Demecarium_Treatment_EV Imaging High-Resolution Imaging of Ciliary Muscle Contraction Demecarium_Treatment_EV->Imaging Animal_Model Chronic this compound Administration Monitoring Ophthalmic Monitoring (IOP, OCT, Ultrasound) Animal_Model->Monitoring Histopathology Histopathological Analysis Monitoring->Histopathology

Caption: Experimental workflow for assessing this compound-induced retinal toxicity.

References

Validation & Comparative

A Comparative Analysis of Demecarium Bromide and Echothiophate Iodide in Glaucoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent, long-acting cholinesterase inhibitors, Demecarium bromide and Echothiophate iodide, for the management of glaucoma. While newer therapeutic agents are now more commonly prescribed due to more favorable side-effect profiles, a thorough understanding of these organophosphate and carbamate compounds remains critical for comprehensive research and development in ophthalmology. This analysis is supported by experimental data to delineate their comparative efficacy, mechanisms of action, and safety profiles.

Mechanism of Action: Potent Cholinesterase Inhibition

Both this compound bromide and Echothiophate iodide are parasympathomimetic agents that function by inhibiting the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the neuromuscular junction in the eye.[1] This inhibition prevents the breakdown of acetylcholine (ACh), leading to its accumulation and enhanced stimulation of muscarinic receptors on the ciliary body and iris sphincter muscle.[2][3] The resulting effects are twofold:

  • Miosis: Constriction of the pupil.[4]

  • Ciliary Muscle Contraction: This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[2][5]

While both drugs share this fundamental mechanism, they differ in their chemical nature and the reversibility of their interaction with AChE. Echothiophate iodide is an organophosphate that forms a strong, essentially irreversible covalent bond with the enzyme.[2][6] this compound bromide, a carbamate inhibitor, also forms a covalent bond but it is more readily reversible.[4]

Cholinergic Signaling Pathway in Glaucoma Treatment cluster_synapse Cholinergic Synapse cluster_drugs Therapeutic Intervention cluster_effects Physiological Effects ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Ciliary_Muscle Ciliary Muscle Contraction Muscarinic_Receptor->Ciliary_Muscle Stimulates This compound This compound Bromide This compound->AChE Inhibits (Reversible) Echothiophate Echothiophate Iodide Echothiophate->AChE Inhibits (Irreversible) Aqueous_Outflow Increased Aqueous Humor Outflow Ciliary_Muscle->Aqueous_Outflow Leads to IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction Results in

Figure 1: Cholinergic signaling pathway targeted by this compound bromide and Echothiophate iodide.

Comparative Efficacy: Intraocular Pressure Reduction

Experimental data, primarily from veterinary ophthalmology studies due to the decreased contemporary use in humans, provides a basis for comparing the efficacy and duration of action of these two agents.

ParameterThis compound BromideEchothiophate IodideData Source
Drug Concentration 0.125%0.125%Beagle Study[7][8]
Duration of IOP Reduction 49 hours25 hoursBeagle Study[7][8]
Drug Concentration 0.5%0.5%Beagle Study[7][8]
Duration of IOP Reduction 55 hours53 hoursBeagle Study[7][8]
Clinical Application Prophylactic use in the contralateral eye of dogs with primary angle-closure glaucomaAdjunctive therapy in pseudophakic human glaucoma patients on maximal medical therapyCanine Study,[9] Human Study[10]
Median Time to Failure 330 days (at 0.125%)Not directly compared in this studyCanine Study[9]
Mean IOP Reduction Not applicableFrom 30.4 mmHg to 16.6 mmHg (at 0.125%)Human Study[10]

Experimental Protocols

Protocol 1: Comparative Efficacy in a Canine Glaucoma Model

This protocol is based on the methodology used in the study of topically applied this compound bromide and Echothiophate iodide in beagles with inherited glaucoma.[7][8]

  • Subjects: A cohort of beagles with a confirmed diagnosis of inherited glaucoma and a cohort of normotensive beagles for control.

  • Baseline Measurements: Measure baseline intraocular pressure (IOP) using applanation tonometry and pupil size (PS) with a calibrated pupillometer for all subjects.

  • Drug Administration: In a randomized, crossover design with a sufficient washout period, administer a single drop of the test article (e.g., 0.125% this compound bromide, 0.5% this compound bromide, 0.125% Echothiophate iodide, 0.5% Echothiophate iodide, or placebo) to one eye of each dog.

  • Post-Treatment Monitoring: Measure IOP and PS in both the treated and untreated eyes at predetermined intervals (e.g., 1, 2, 4, 8, 12, 24, 36, 48, 60, and 72 hours) post-instillation.

  • Data Analysis: Compare the mean change in IOP and PS from baseline for each treatment group. Analyze the duration of action, defined as the time until IOP returns to baseline levels.

Experimental Workflow for Canine Glaucoma Study Start Start Subject_Selection Select Beagle Cohorts (Glaucomatous & Normotensive) Start->Subject_Selection Baseline Measure Baseline IOP and Pupil Size Subject_Selection->Baseline Randomization Randomize Subjects to Treatment Groups Baseline->Randomization Drug_Admin Administer Single Drop of Test Article Randomization->Drug_Admin This compound, Echothiophate, Placebo Monitoring Monitor IOP and Pupil Size at Timed Intervals Drug_Admin->Monitoring Data_Analysis Analyze Data: - Mean IOP/PS Change - Duration of Action Monitoring->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a comparative drug efficacy study.

Safety and Side-Effect Profile

The potent, long-acting nature of these cholinesterase inhibitors is associated with a significant risk of both local and systemic side effects.[1]

Side Effect CategoryThis compound BromideEchothiophate Iodide
Local (Ocular) Burning, stinging, redness, eyelid twitching, brow ache, decreased night vision, potential for iris cysts and, rarely, retinal detachment.[11]Similar to this compound bromide, with reports of paradoxical increases in IOP.[12][13]
Systemic Nausea, vomiting, abdominal cramps, diarrhea, urinary incontinence, salivation, sweating, bradycardia, and breathing difficulties due to cholinergic overstimulation.[11][12]Similar systemic effects. Can significantly depress plasma and erythrocyte cholinesterase levels after several weeks of therapy.[6][14]

Conclusion

Both this compound bromide and Echothiophate iodide are highly effective at reducing intraocular pressure through the potentiation of cholinergic activity in the eye. Experimental data suggests that at higher concentrations, their duration of action is comparable, though this compound bromide may have a longer effect at lower concentrations.[7][8] The choice between these agents, when clinically indicated, would historically have been influenced by factors such as desired duration of action and individual patient tolerance. However, their use is now limited by the significant potential for both local and systemic side effects and the availability of newer, safer alternatives. For the research and drug development community, these compounds serve as important benchmarks for potent IOP reduction and provide a valuable model for understanding the physiological and pathological roles of the cholinergic system in the eye.

References

Validating the efficacy of Demecarium against other miotic agents like pilocarpine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the miotic agents Demecarium bromide and pilocarpine, focusing on their efficacy in reducing intraocular pressure (IOP). The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Both this compound bromide and pilocarpine are cholinergic agents used in the management of glaucoma to lower IOP by inducing miosis and increasing aqueous humor outflow.[1] However, they operate through distinct mechanisms of action. Pilocarpine is a direct-acting parasympathomimetic that directly stimulates muscarinic receptors.[1] In contrast, this compound bromide is a reversible acetylcholinesterase inhibitor, which potentiates the effect of endogenous acetylcholine by preventing its breakdown.[1][2] This fundamental difference in their pharmacological action leads to variations in their efficacy, duration of action, and side effect profiles.

Quantitative Efficacy Comparison

The following tables summarize quantitative data from comparative studies on the efficacy of this compound (represented by the similar long-acting cholinesterase inhibitor echothiophate in human studies) and pilocarpine in reducing intraocular pressure.

Table 1: Comparative Efficacy of Echothiophate (as a proxy for this compound) and Pilocarpine in Human Glaucoma Patients
Parameter Pilocarpine 4% (4 times daily)
Mean Diurnal IOP Reduction Less effective than echothiophate[2]
IOP Peaks > 24 mmHg Observed in 70% of patients[2]
Patient Preference Preferred by 6 out of 13 patients[2]
Improvement in Pressure Control (when switched from Pilocarpine) N/A

Data sourced from a comparative study of pilocarpine and echothiophate iodide.[2]

Table 2: Comparative Effects of this compound Bromide and Pilocarpine in a Canine Model
Parameter Pilocarpine 2% (3 times daily)
Peak Effect on IOP Reduction 7 hours[3]
Peak Aqueous Humor Flare (photon counts/ms) 167[3]
Time to Normalization of Flare 55 hours[3]

Data from a study in normal eyes of dogs.[3]

Experimental Protocols

Comparative Clinical Trial for IOP Reduction in Humans

A common study design to compare the efficacy of two miotic agents like this compound and pilocarpine is a randomized, double-masked, crossover clinical trial.

Objective: To compare the IOP-lowering effect and duration of action of this compound bromide and pilocarpine in patients with open-angle glaucoma.

Methodology:

  • Patient Selection: Recruit patients with diagnosed open-angle glaucoma and baseline IOP above a predetermined threshold (e.g., 22 mmHg).

  • Washout Period: A washout period of several weeks is implemented where patients discontinue their current glaucoma medications to establish a baseline IOP.

  • Randomization: Patients are randomly assigned to one of two treatment arms.

  • Treatment Phase 1:

    • Arm 1: Administer this compound bromide ophthalmic solution (e.g., 0.125% or 0.25%) twice daily.

    • Arm 2: Administer pilocarpine hydrochloride ophthalmic solution (e.g., 2% or 4%) four times daily.

    • The duration of this phase is typically several weeks.

  • IOP Measurement: Intraocular pressure is measured at multiple time points throughout the day (diurnal curve) to assess the peak and trough effects of the medication. Measurements are taken at baseline and at the end of the treatment phase.

  • Crossover: After another washout period, patients are switched to the alternate treatment.

  • Treatment Phase 2: Patients receive the other medication for the same duration as in Phase 1.

  • IOP Measurement: Diurnal IOP curves are recorded again at the end of this phase.

  • Data Analysis: The mean change in IOP from baseline is compared between the two treatment groups. Statistical analysis is performed to determine if there is a significant difference in efficacy.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

In Vivo Measurement of Miotic Effect in an Animal Model (Rabbit)

Objective: To quantify and compare the miotic (pupil-constricting) effect of this compound and pilocarpine.

Methodology:

  • Animal Model: Healthy albino rabbits are used.

  • Baseline Measurement: The baseline pupil diameter of both eyes is measured using a caliper or a pupillometer.

  • Drug Administration:

    • One eye receives a single drop of the test agent (e.g., this compound bromide 0.25%).

    • The contralateral eye serves as a control and receives a drop of saline.

    • In a separate group of animals, the same procedure is followed for pilocarpine (e.g., 2%).

  • Pupil Size Measurement: Pupil diameter is measured at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) after drug instillation.

  • Light Reflex: The pupillary light reflex is tested at each time point to assess the extent of miosis.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each drug at each time point and compared. The time to onset of miosis, peak miotic effect, and duration of miosis are determined.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and pilocarpine are visualized below.

demecarium_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor (M3) ACh->Muscarinic_Receptor Binds Increased_Outflow Increased Aqueous Humor Outflow Muscarinic_Receptor->Increased_Outflow Activates Signaling Cascade This compound This compound Bromide This compound->AChE Inhibits

This compound's indirect action via acetylcholinesterase inhibition.

pilocarpine_pathway cluster_cell Ciliary Muscle Cell Muscarinic_Receptor Muscarinic Receptor (M3) Gq Gq Protein Muscarinic_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Stimulates Release Contraction Ciliary Muscle Contraction Ca2->Contraction Increased_Outflow Increased Aqueous Humor Outflow Contraction->Increased_Outflow Leads to Pilocarpine Pilocarpine Pilocarpine->Muscarinic_Receptor Directly Binds and Activates

Pilocarpine's direct agonistic action on M3 muscarinic receptors.

Experimental Workflow

The logical flow for a comparative efficacy study is outlined below.

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Clinical Execution cluster_analysis Phase 3: Data Analysis and Reporting Protocol Develop Study Protocol Ethics Obtain Ethical Approval Protocol->Ethics Recruitment Patient Recruitment and Informed Consent Ethics->Recruitment Baseline Baseline Measurements (IOP, Pupil Size) Recruitment->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment1 Treatment Period 1 (this compound vs. Pilocarpine) Randomization->Treatment1 Washout1 Washout Period Treatment1->Washout1 Monitoring Adverse Event Monitoring Treatment1->Monitoring Crossover Crossover to Alternate Treatment Washout1->Crossover Treatment2 Treatment Period 2 Crossover->Treatment2 Treatment2->Monitoring Data Data Collection and Blinding Treatment2->Data Stats Statistical Analysis Data->Stats Report Final Report and Publication Stats->Report

Workflow for a comparative clinical trial of miotic agents.

Discussion

The available data suggests that while both this compound and pilocarpine are effective in lowering IOP, cholinesterase inhibitors like this compound may offer a more potent and sustained reduction in IOP compared to direct-acting muscarinic agonists like pilocarpine.[2] The study by Drance demonstrated that echothiophate, a long-acting cholinesterase inhibitor, was more effective than pilocarpine in controlling diurnal IOP fluctuations in glaucoma patients.[2] This is likely due to the continuous potentiation of endogenous acetylcholine at the neuromuscular junction in the ciliary body and trabecular meshwork, leading to a more consistent increase in aqueous humor outflow.

However, the increased potency of cholinesterase inhibitors may also be associated with a higher incidence of both local and systemic side effects.[2] Pilocarpine, being a direct agonist, has a shorter duration of action and may require more frequent administration.

The choice between these agents in a clinical or research setting will depend on the desired level of IOP control, the required duration of action, and the tolerance of the subject to potential side effects. Further head-to-head clinical trials in human subjects are warranted to provide a more definitive comparison of the efficacy and safety profiles of this compound bromide and pilocarpine.

References

Head-to-Head Comparison of Long-Acting Cholinesterase Inhibitors for Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two long-acting cholinesterase inhibitors, echothiophate iodide and demecarium bromide, which have been investigated for their efficacy in reducing intraocular pressure (IOP) in glaucoma. While these agents are less commonly used in current clinical practice, they remain valuable tools in glaucoma research for understanding cholinergic mechanisms and as comparators for novel therapies. This comparison synthesizes available experimental data to facilitate informed decisions in research and development.

Disclaimer: Direct head-to-head, large-scale human clinical trials comparing echothiophate iodide and this compound bromide are limited in recent literature. The data presented here is compiled from studies on each drug individually and from a comparative study in a preclinical animal model.

Mechanism of Action

Long-acting cholinesterase inhibitors, such as echothiophate iodide and this compound bromide, exert their effects by blocking the enzyme acetylcholinesterase in the synaptic cleft of the neuromuscular junction in the ciliary muscle and iris sphincter. This inhibition leads to an accumulation of acetylcholine, resulting in enhanced and prolonged stimulation of muscarinic receptors.[1] The primary ocular effects are:

  • Miosis: Constriction of the pupil.

  • Ciliary Muscle Contraction: This contraction pulls on the scleral spur and alters the conformation of the trabecular meshwork, increasing the outflow of aqueous humor and thereby reducing intraocular pressure.[2][3]

Quantitative Performance Comparison

The following tables summarize the available quantitative data on the efficacy of echothiophate iodide and this compound bromide in reducing intraocular pressure.

Table 1: Intraocular Pressure (IOP) Reduction

ParameterEchothiophate IodideThis compound BromideData Source
Mean IOP Reduction 13.8 mmHg (from 30.4 mmHg to 16.6 mmHg)Data from direct human comparative trials is limited.Human study (pseudophakic glaucoma)[4]
9.5 mmHg (from 29.1 mmHg to 19.6 mmHg)Human study (pediatric glaucoma)[5][6]
Percentage of Patients with ≥20% IOP Reduction 75%Data from direct human comparative trials is limited.Human study (pseudophakic glaucoma)[4][7]
Percentage of Patients with ≥30% IOP Reduction 63%Data from direct human comparative trials is limited.Human study (pseudophakic glaucoma)[4][7]

Table 2: Duration of Action (Preclinical Data)

ConcentrationEchothiophate Iodide (Duration of IOP Reduction)This compound Bromide (Duration of IOP Reduction)Data Source
0.125% 25 hours49 hoursBeagle study[8]
0.25% 53 hours55 hoursBeagle study[8]

Side Effect Profile

Both echothiophate iodide and this compound bromide are associated with a range of ocular and systemic side effects due to their potent and long-lasting cholinergic stimulation.

Table 3: Common and Serious Adverse Events

Adverse Event CategoryEchothiophate IodideThis compound Bromide
Common Ocular Side Effects Blurred vision, stinging/burning, watery eyes, eyelid twitching, brow ache, decreased vision in poor light, red or puffy eyelids.[9][10]Burning, stinging, red or tearing eyes, eyelid muscle twitches, headache or brow ache, decreased vision in poor light, nearsightedness with blurry vision.[11]
Serious Ocular Side Effects Retinal detachment, development of cataracts with prolonged use, iris cysts (more frequent in children), paradoxical increase in IOP.[10][12][13]Retinal detachment.[11]
Systemic Side Effects Increased salivation, heavy sweating, diarrhea, muscle weakness, irregular heartbeats, respiratory difficulties.[9][10]Abdominal cramps, diarrhea, increased saliva, excessive sweating, urinary incontinence, muscle weakness, irregular heartbeat.[11]

Note on Physostigmine: Physostigmine is another cholinesterase inhibitor that has been used in glaucoma. However, it is generally considered a shorter-acting agent compared to echothiophate iodide and this compound bromide and is therefore not included in this head-to-head comparison of long-acting inhibitors.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Aqueous Humor Outflow

The following diagram illustrates the signaling cascade initiated by cholinergic stimulation in the ciliary muscle and trabecular meshwork, leading to increased aqueous humor outflow.

Cholinergic_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_cell Ciliary Muscle / Trabecular Meshwork Cell ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor (M3) ACh->Muscarinic_Receptor Binding & Activation Inhibitor Long-acting Cholinesterase Inhibitor Inhibitor->AChE Inhibition Gq Gq Protein Muscarinic_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Contraction Muscle Contraction / TM Shape Change Ca2->Contraction Outflow ↑ Aqueous Humor Outflow Contraction->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Cholinergic signaling pathway in the eye for IOP reduction.

Experimental Workflow for Comparative Efficacy Studies

This diagram outlines a typical workflow for a preclinical or clinical study comparing the efficacy of long-acting cholinesterase inhibitors on intraocular pressure.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Subject_Selection Subject Selection (e.g., Glaucoma patients) Baseline Baseline Measurements (IOP, Pupil Size) Subject_Selection->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Echothiophate Iodide Randomization->Group_A Group_B Group B: This compound Bromide Randomization->Group_B Dosing Drug Administration (Topical) Group_A->Dosing Group_B->Dosing IOP_Measurement IOP Measurement (e.g., Tonometry at multiple time points) Dosing->IOP_Measurement Pupil_Measurement Pupil Size Measurement (Pupillometry) Dosing->Pupil_Measurement Side_Effects Adverse Event Monitoring Dosing->Side_Effects Statistical_Analysis Statistical Analysis (Comparison of IOP reduction, duration, side effects) IOP_Measurement->Statistical_Analysis Pupil_Measurement->Statistical_Analysis Side_Effects->Statistical_Analysis Conclusion Conclusion on Comparative Efficacy & Safety Statistical_Analysis->Conclusion

Caption: Workflow for comparing long-acting cholinesterase inhibitors.

Experimental Protocols

Measurement of Intraocular Pressure (IOP)

Principle: Goldmann applanation tonometry (GAT) is the gold standard for measuring IOP. It works by determining the force required to flatten a predefined area of the cornea.

Apparatus:

  • Slit-lamp biomicroscope

  • Goldmann applanation tonometer

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

  • Fluorescein sodium ophthalmic strips or solution

  • Disinfectant for tonometer tip

Procedure:

  • Preparation:

    • Ensure the tonometer is properly calibrated.

    • Disinfect the tonometer prism tip according to manufacturer guidelines and allow it to dry completely.

    • Explain the procedure to the subject and ensure they are seated comfortably and correctly at the slit lamp.

  • Anesthesia and Fluorescein Instillation:

    • Instill one drop of topical anesthetic into the lower conjunctival sac of each eye.

    • Gently touch a fluorescein strip to the tear film in the lower cul-de-sac, or instill a small drop of fluorescein solution.

  • Measurement:

    • Set the magnification of the slit lamp to low (e.g., 10x or 16x) and use a cobalt blue light filter.

    • Position the light source at approximately a 45-60 degree angle to the tonometer.

    • Ask the subject to look straight ahead and keep their eyes open. Gently hold the eyelids open if necessary, avoiding any pressure on the globe.

    • Move the slit lamp forward until the tonometer prism gently makes contact with the central cornea.

    • Two semi-circular mires will be visible through the eyepiece.

    • Adjust the dial on the tonometer until the inner edges of the two mires just touch.

    • The reading on the dial, multiplied by 10, gives the IOP in millimeters of mercury (mmHg).

    • Repeat the measurement two to three times to ensure accuracy and record the average.

Assessment of Miosis (Pupil Size Measurement)

Principle: Pupillometry is used to objectively measure pupil diameter under controlled lighting conditions.

Apparatus:

  • Pupillometer (handheld or integrated into an ophthalmic device)

  • Dark room or a room with controlled, dimmable lighting

Procedure:

  • Dark Adaptation:

    • Have the subject sit in a dark room for a defined period (e.g., 3-5 minutes) to allow their pupils to dilate maximally and adapt to the low light conditions.[14][15]

  • Measurement:

    • Position the pupillometer in front of the subject's eye according to the manufacturer's instructions.

    • Ensure the subject is fixating on a distant target to minimize accommodative miosis.

    • Capture a baseline measurement of the pupil diameter in the dark-adapted state.

    • Administer the test drug (e.g., echothiophate iodide or this compound bromide).

    • At specified time points post-administration, repeat the pupil diameter measurement under the same dark-adapted conditions.

  • Data Analysis:

    • Record the pupil diameter in millimeters at each time point.

    • Calculate the change in pupil diameter from baseline to determine the extent and duration of the miotic effect.

References

A Comparative Analysis of the Duration of Action: Demecarium and Other Parasympathomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the duration of action of Demecarium bromide and other key parasympathomimetic agents used in ophthalmic applications. The information presented is supported by experimental data to aid in research and development.

Quantitative Performance Comparison

The duration of action of parasympathomimetics is a critical factor in their therapeutic application, particularly in the management of glaucoma where sustained reduction of intraocular pressure (IOP) is desired. The following table summarizes the duration of action of this compound bromide in comparison to other notable parasympathomimetics.

DrugDrug ClassMechanism of ActionDuration of IOP ReductionDuration of Miosis
This compound Bromide Reversible Acetylcholinesterase InhibitorIndirect-acting parasympathomimetic49 - 55 hours[1][2]Parallels IOP reduction[1][2]
Echothiophate Iodide Irreversible Acetylcholinesterase InhibitorIndirect-acting parasympathomimetic25 - 53 hours[1][2]1 to 4 weeks
Pilocarpine Muscarinic Receptor AgonistDirect-acting parasympathomimeticMaximum reduction at 2-3 hours, necessitating multiple daily doses[3]4 to 8 hours
Physostigmine Salicylate Reversible Acetylcholinesterase InhibitorIndirect-acting parasympathomimeticShort-acting, requires frequent administrationDose-dependent

Experimental Methodologies

The data presented in this guide is derived from studies employing standardized experimental protocols to assess the duration of action of ophthalmic parasympathomimetics. Key methodologies are detailed below.

In Vivo Evaluation of Intraocular Pressure and Pupil Size in an Animal Model

A common model for these studies involves the use of Beagles with normotensive eyes and those with inherited glaucoma.[1]

  • Animal Model: Adult Beagles are selected and acclimated to the laboratory environment. Baseline intraocular pressure (IOP) and pupil size (PS) are measured.

  • Drug Administration: A single, fixed volume (e.g., 50 µL) of the test parasympathomimetic solution (e.g., 0.125% or 0.25% this compound bromide or Echothiophate iodide) is administered topically to one eye. The contralateral eye may serve as a control.

  • Intraocular Pressure Measurement (Tonometry): IOP is measured at predetermined intervals using a calibrated applanation tonometer. The tonometer measures the force required to flatten a specific area of the cornea. Measurements are taken before drug administration and at multiple time points post-administration (e.g., hourly for the first several hours, then at extended intervals up to 72 hours or more) to determine the onset, peak effect, and duration of IOP reduction.

  • Pupil Size Measurement (Pupillometry): Pupil diameter is measured concurrently with IOP readings using a specialized pupillometer or high-resolution digital imaging. This allows for the assessment of the miotic effect of the drug and its duration.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This in vitro colorimetric assay is widely used to determine the inhibitory potential of indirect-acting parasympathomimetics against acetylcholinesterase (AChE).

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

  • Protocol:

    • Preparation: A reaction mixture is prepared containing a phosphate buffer (pH 8.0), the test inhibitor (e.g., this compound, Echothiophate, Physostigmine) at various concentrations, and a solution of purified AChE enzyme.

    • Incubation: The mixture is incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: The substrate, acetylthiocholine iodide (ATChI), and DTNB are added to the mixture.

    • Measurement: The absorbance of the solution is measured at 412 nm at regular intervals using a microplate reader.

    • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition for each concentration of the inhibitor is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined.

Signaling Pathways and Mechanisms of Action

The differential duration of action among these parasympathomimetics can be attributed to their distinct mechanisms of action and interactions with the cholinergic signaling pathway.

Direct-Acting Parasympathomimetics (e.g., Pilocarpine)

Pilocarpine directly stimulates muscarinic receptors on the iris sphincter and ciliary muscles.[4][5] This action is independent of endogenous acetylcholine. The duration of action is determined by the pharmacokinetics of the drug itself, including its absorption, distribution, metabolism, and elimination.

G cluster_0 Direct-Acting Parasympathomimetic Pathway Pilocarpine Pilocarpine MuscarinicReceptor Muscarinic Receptor (M3) Pilocarpine->MuscarinicReceptor Binds to Gq_protein Gq Protein Activation MuscarinicReceptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release MuscleContraction Iris Sphincter & Ciliary Muscle Contraction Ca_release->MuscleContraction IOP_Reduction Increased Aqueous Outflow & Reduced IOP MuscleContraction->IOP_Reduction

Pilocarpine's Direct Muscarinic Agonism
Indirect-Acting Parasympathomimetics (e.g., this compound, Echothiophate, Physostigmine)

These agents inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft.[6][7] This inhibition leads to an accumulation of ACh and prolonged stimulation of muscarinic receptors. The duration of action is dependent on the nature of the AChE inhibition (reversible vs. irreversible) and the rate of enzyme reactivation or synthesis of new enzyme.

G cluster_1 Indirect-Acting Parasympathomimetic Pathway AChE_Inhibitor This compound / Echothiophate / Physostigmine AChE Acetylcholinesterase (AChE) AChE_Inhibitor->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Activates CellularResponse Cellular Response (Muscle Contraction, etc.) MuscarinicReceptor->CellularResponse

Mechanism of Acetylcholinesterase Inhibitors
Experimental Workflow for Duration of Action Studies

The following diagram illustrates a typical workflow for a preclinical study comparing the duration of action of different parasympathomimetics.

G cluster_workflow Experimental Workflow AnimalSelection Animal Model Selection (e.g., Beagles) Baseline Baseline Measurements (IOP & Pupil Size) AnimalSelection->Baseline DrugAdmin Topical Drug Administration (Single Dose) Baseline->DrugAdmin TimePointMeasurements Time-Point Measurements (IOP & Pupil Size over 72h) DrugAdmin->TimePointMeasurements DataAnalysis Data Analysis (Onset, Peak, Duration) TimePointMeasurements->DataAnalysis Comparison Comparative Evaluation of Duration of Action DataAnalysis->Comparison

Workflow for Ophthalmic Drug Duration Study

References

Demecarium's Neuroprotective Profile: A Comparative Analysis with Other Cholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of neuroprotective strategies is continually evolving, with a growing interest in the therapeutic potential of cholinergic agents beyond their symptomatic effects. This guide provides a comparative analysis of the neuroprotective effects of Demecarium, a long-acting cholinesterase inhibitor, against other widely recognized cholinergic agents. By presenting available experimental data, detailed methodologies, and key signaling pathways, this document aims to facilitate an objective evaluation for researchers and professionals in drug development.

Comparative Analysis of Neuroprotective Effects

While direct comparative studies evaluating the neuroprotective efficacy of this compound against other cholinergic agents in the same experimental model are limited, this section synthesizes available data to offer a comprehensive overview. Cholinergic agents, primarily known for their role in treating Alzheimer's disease, have shown promise in protecting neurons from various insults.[1][2]

AgentPrimary Mechanism of ActionExperimental ModelObserved Neuroprotective EffectsSignaling Pathway Implication
This compound Bromide Long-acting Acetylcholinesterase (AChE) InhibitorCanine Model of Primary Glaucoma- Improved baseline pattern electroretinography (pERG) amplitudes from 3.6±0.3µV to 4±0.4µV.[3]- Significant protective effect on optic nerve function during acute intraocular pressure (IOP) stress.[3]Implied cholinergic pathway activation
Donepezil Reversible AChE InhibitorNeuronal cultures, Animal models of Alzheimer's Disease- Increased cell viability.[1]- Reduction of neuronal death.[1]- Decreased amyloid-β (Aβ) deposition.[1]PI3K/Akt Pathway Modulation[1][2]
Rivastigmine Pseudo-irreversible AChE and Butyrylcholinesterase (BuChE) InhibitorNeuronal cultures, Animal models of Alzheimer's Disease- Increased cell viability.[1]- Reduction of neuronal death.[1]- Neuroprotection against okadaic acid-induced toxicity.[1]PI3K/Akt Pathway Modulation[2]
Galantamine Reversible AChE Inhibitor, Allosteric Potentiator of Nicotinic ReceptorsNeuronal cultures, Animal models of Alzheimer's Disease- Increased cell viability.[1]- Reduction of neuronal death.[1]- Neuroprotection against Aβ toxicity.[1]PI3K/Akt Pathway Modulation[2]
Citicoline Cholinergic PrecursorCanine Model of Primary Glaucoma- Significant protective effect on optic nerve function during acute IOP stress.[3]Multiple, including restoration of phosphatidylcholine and stimulation of glutathione synthesis.[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future comparative studies.

Protocol for Evaluating Neuroprotective Effects of this compound Bromide in a Canine Model of Glaucoma[3]
  • Animal Model: Basset Hounds with hereditary primary glaucoma were used.

  • Treatment: Topical this compound Bromide (DB) was administered to the glaucomatous eyes.

  • Functional Assessment: Optic nerve function was evaluated using pattern electroretinography (pERG). Baseline pERG amplitudes were recorded before and after DB treatment.

  • Stress Test: To assess neuroprotection under acute stress, an intraocular pressure (IOP) challenge was performed. IOP was acutely elevated to 50 mmHg, and pERG was recorded concurrently to measure the resilience of the optic nerve.

  • Structural Assessment: Nerve fiber layer (NFL) thickness was evaluated using optical coherence tomography (OCT).

  • Vascular Assessment: The diameter of retinal vessels was measured on OCT scans.

  • Statistical Analysis: A paired t-test was used to compare pre- and post-treatment values. An unpaired t-test was used to compare treated and non-treated groups during the IOP stress challenge.

Key Signaling Pathways and Experimental Workflow

The neuroprotective effects of many cholinergic agents are mediated through the activation of intracellular signaling cascades that promote cell survival.

Cholinergic Neuroprotection Signaling Pathway

A key pathway implicated in the neuroprotective effects of cholinergic agents is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] Activation of muscarinic or nicotinic acetylcholine receptors can trigger this pathway, leading to the inhibition of apoptotic processes and the promotion of cell survival.

Cholinergic_Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine Receptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Promotes

Caption: Cholinergic neuroprotection via the PI3K/Akt pathway.

General Experimental Workflow for Evaluating Neuroprotective Agents

The evaluation of a potential neuroprotective agent typically follows a structured workflow, progressing from in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Neuronal Cell Culture B Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) A->B C Treatment with Cholinergic Agent B->C D Assess Neuronal Viability (e.g., MTT Assay, LDH Assay) C->D E Animal Model of Neurodegeneration (e.g., Glaucoma, Alzheimer's) D->E Promising candidates move to in vivo F Administer Cholinergic Agent E->F G Behavioral and Functional Assessment (e.g., pERG, Cognitive Tests) F->G H Histological and Molecular Analysis (e.g., Cell Counts, Western Blot) G->H

Caption: Workflow for neuroprotective agent evaluation.

References

Cross-study analysis of Demecarium's impact on intraocular pressure in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the effects of Demecarium bromide on intraocular pressure (IOP) in various animal models. This compound, a long-acting parasympathomimetic and cholinesterase inhibitor, is utilized in veterinary medicine for the management of glaucoma. This document summarizes quantitative data, details experimental methodologies, and visually represents key pathways to aid in research and development.

Comparative Efficacy of this compound on Intraocular Pressure

The available research provides the most comprehensive data on the effects of this compound in canine models, particularly in Beagles with both normotensive eyes and inherited glaucoma.[1] In contrast, there is a notable lack of quantitative data on the IOP-lowering effects of this compound in rabbit, cat, and monkey models.

Summary of Quantitative Data on IOP Reduction by this compound and Other Miotics

Animal ModelDrugConcentration(s)IOP ReductionDuration of ActionStudy Type
Dog (Beagle) This compound bromide0.125%Significant decrease49 hoursSingle-dose study in normotensive and glaucomatous eyes[1]
This compound bromide0.25%Significant decreaseNot specifiedUsed q12-24h for prolonged periods[2]
This compound bromide0.5%Significant decrease55 hoursSingle-dose study in normotensive and glaucomatous eyes[1]
Echothiophate iodide0.125%Significant decrease25 hoursSingle-dose study in normotensive and glaucomatous eyes[1]
Echothiophate iodide0.5%Significant decrease53 hoursSingle-dose study in normotensive and glaucomatous eyes[1]
Pilocarpine2.0%Less efficacious than this compoundNot specifiedGeneral statement on clinical use[2][3]
Cat This compound bromide0.125%Effects not specifically evaluatedNot applicableReview on feline glaucoma[4]
Pilocarpine2.0%Poorly toleratedNot specifiedGeneral statement on clinical use[2]
Rabbit This compound bromide0.125%Increased IOPNot specifiedSingle-dose study in non-glaucomatous rabbits[5]
Pilocarpine HCl2%18% decrease from baseline~5 hoursSingle-dose in normotensive rabbits[6]
Pilocarpine Emulsion1.7%28.5% decrease from baselineUp to 29 hoursSingle-dose in normotensive rabbits[6]
Monkey (Cynomolgus) Pilocarpine HCl4%Significant decreaseAt least 4 days (multiple doses)Multiple-dose study in glaucomatous eyes[7]
Pilocarpine HCl1 mg (single dose)Smaller IOP reduction compared to PGF2αAt least 8 hoursSingle-dose study[8]

Key Findings:

  • In dogs, this compound bromide demonstrates a potent and long-lasting reduction in IOP, with effects lasting up to 55 hours.[1] It is considered more efficacious than pilocarpine, which is often poorly tolerated in veterinary patients.[2]

  • A study comparing this compound to another cholinesterase inhibitor, echothiophate iodide, in Beagles found that this compound had a longer duration of action at the 0.125% concentration.[1]

  • There is a significant lack of research on the effects of this compound in cats. A comprehensive review on feline glaucoma notes that its effects have not been specifically evaluated in this species.[4]

  • Interestingly, a study in non-glaucomatous companion rabbits found that a single dose of 0.125% this compound bromide actually increased IOP and decreased iridocorneal angle parameters, suggesting it may not be a suitable treatment for glaucoma in this species.[5]

  • No studies were identified that specifically evaluated the IOP-lowering effects of this compound in monkey models of glaucoma. However, studies on pilocarpine in cynomolgus monkeys have demonstrated its ability to reduce IOP.[7][8]

Experimental Protocols

The methodologies employed in the cited studies for evaluating the impact of miotic agents on IOP share common principles, although specific parameters may vary.

A. Induction of Experimental Glaucoma:

Several models are utilized to induce ocular hypertension and subsequent glaucoma in laboratory animals. The choice of model depends on the research objectives and the animal species.

  • Laser-Induced Ocular Hypertension: This is a common method in monkeys and has also been applied to cats.[9] The procedure involves using a laser (e.g., argon or diode) to photocoagulate the trabecular meshwork, which obstructs aqueous humor outflow and elevates IOP.[9][10]

  • Injection of Substances:

    • α-Chymotrypsin: Injection of this enzyme into the posterior chamber of rabbits has been shown to induce a rapid and sustained increase in IOP.[11]

    • Autologous Fixed Red Blood Cells: Injecting an animal's own fixed red blood cells into the anterior chamber can obstruct the trabecular meshwork, leading to chronic IOP elevation in rabbits and monkeys.[12]

  • Steroid-Induced Glaucoma: Topical administration of corticosteroids, such as betamethasone, can induce ocular hypertension in rabbits.[6]

  • Inherited Glaucoma: Some animal breeds, such as Beagles, have a genetic predisposition to primary open-angle glaucoma and serve as a naturally occurring model.[1] More recently, a rabbit model of inherited ocular hypertension has been developed.[13]

B. Administration of this compound and Other Miotics:

  • Topical Instillation: In all the reviewed studies involving this compound and pilocarpine, the drugs were administered topically to the eye. A typical procedure involves instilling a single drop (approximately 40-50 µL) of the solution into the lower conjunctival sac.[14][15]

C. Measurement of Intraocular Pressure:

  • Tonometry: IOP is most commonly measured using a tonometer. Various types are used in animal studies, including:

    • Applanation Tonometers (e.g., Tono-Pen): These devices measure the force required to flatten a small area of the cornea.[4]

    • Rebound Tonometers (e.g., TonoVet): These tonometers use a small probe that makes momentary contact with the cornea to measure IOP and are often well-tolerated without topical anesthesia.

    • Pneumatonometers: These instruments use a gentle puff of air to flatten the cornea.[12]

  • Procedure for IOP Measurement:

    • Anesthesia: Depending on the tonometer and the animal, a topical anesthetic (e.g., proparacaine) may be instilled in the eye.[15][16] For more extensive procedures or in less cooperative animals, sedation or general anesthesia may be used.

    • Positioning: The animal is gently restrained to ensure the eye is properly positioned for the tonometer.

    • Measurement: The tonometer is positioned perpendicular to the central cornea, and multiple readings are taken to ensure accuracy. The average of these readings is recorded.[15][16]

    • Baseline and Post-Treatment Readings: IOP is measured before drug administration to establish a baseline. Subsequent measurements are taken at specific time points after drug instillation to determine the drug's effect and duration of action.[15]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Evaluating Miotic Drugs in Animal Models

Experimental_Workflow A Animal Selection and Acclimatization B Baseline IOP Measurement A->B C Induction of Ocular Hypertension (e.g., Laser, Injection) B->C For glaucoma models D Topical Administration of Test Agent (e.g., this compound) B->D For normotensive models C->D E IOP Measurement at Multiple Time Points D->E F Data Analysis and Comparison (vs. Baseline and/or Control) E->F

Caption: Generalized workflow for assessing the impact of miotics on IOP in animal models.

Signaling Pathway of this compound in Reducing Intraocular Pressure

Demecarium_Pathway This compound This compound Bromide (Topical Administration) AChE Acetylcholinesterase (AChE) in Synaptic Cleft This compound->AChE Inhibits ACh Increased Acetylcholine (ACh) Availability AChE->ACh Leads to Muscarinic Muscarinic Receptors on Ciliary Muscle and Pupillary Sphincter ACh->Muscarinic Stimulates Contraction Contraction of Ciliary Muscle and Pupillary Sphincter (Miosis) Muscarinic->Contraction Causes Outflow Increased Aqueous Humor Outflow through Trabecular Meshwork Contraction->Outflow Widens spaces in IOP Reduced Intraocular Pressure (IOP) Outflow->IOP Results in

Caption: Mechanism of action for this compound in lowering intraocular pressure.

References

Demecarium's Potency as an Acetylcholinesterase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective assessment of Demecarium's potency as an acetylcholinesterase inhibitor, benchmarked against other common inhibitors. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.

This compound bromide is a long-acting, reversible carbamate that inhibits acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Its efficacy is rooted in its ability to increase the concentration of acetylcholine at cholinergic synapses, thereby potentiating neurotransmission. This guide delves into the quantitative potency of this compound and compares it with other widely studied AChE inhibitors, including Neostigmine, Pyridostigmine, and Physostigmine.

Comparative Potency of Acetylcholinesterase Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value for these metrics indicates a higher potency. The following table summarizes the available data for this compound and other selected acetylcholinesterase inhibitors.

CompoundEnzyme SourceIC50 (µM)Ki (µM)
This compound Cholinesterase-0.15 (Ki app)[3][4]
Neostigmine Human AChE0.062 ± 0.003[5]-
Pyridostigmine ---
Physostigmine Human AChE0.117 ± 0.007[5]-
Donepezil Human AChE0.032 ± 0.011-
Galantamine ---
Rivastigmine Human AChE--

Note: Direct comparison of values across different studies should be made with caution due to variations in experimental conditions, such as enzyme source and assay methodology.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by blocking the active site of the acetylcholinesterase enzyme. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced activation of cholinergic receptors.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Blocks

Mechanism of Acetylcholinesterase Inhibition.

Experimental Protocols

A widely used method for determining the potency of acetylcholinesterase inhibitors is the spectrophotometric method developed by Ellman.[6]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of formation of thiocholine from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the enzyme activity.[6]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • This compound bromide and other inhibitor stock solutions

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the inhibitor compounds.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution (or vehicle for control).

  • Enzyme Addition: Add the AChE solution to each well and incubate for a defined period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular time intervals using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, Inhibitors, AChE, ATCI) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, DTNB, Inhibitor/Vehicle) reagent_prep->plate_setup add_enzyme Add AChE Solution and Incubate plate_setup->add_enzyme add_substrate Add ATCI Substrate to Initiate Reaction add_enzyme->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance data_analysis Calculate Reaction Rates and % Inhibition measure_absorbance->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

References

A Clinical Trial Data Review: Demecarium in the Modern Landscape of Glaucoma Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of glaucoma, the primary therapeutic goal is the reduction of intraocular pressure (IOP), a critical factor in preventing optic nerve damage and preserving vision. The landscape of glaucoma pharmacotherapy has evolved significantly over the past few decades, with the introduction of several new classes of medications that offer improved efficacy, safety, and patient compliance. This guide provides a comprehensive review of the clinical data for the historical glaucoma medication, Demecarium bromide, and compares it with the current standards of care.

It is important to note that a diligent search of the medical literature reveals a lack of direct, head-to-head clinical trials comparing this compound to the newer classes of glaucoma medications. This is largely due to this compound's status as an older, less commonly used drug, with most modern clinical trials focusing on comparisons with current first- and second-line therapies. Therefore, this guide will provide an indirect comparison based on the available historical data for this compound and the extensive clinical trial data for newer agents.

This compound Bromide: A Historical Perspective

This compound bromide is a long-acting, reversible cholinesterase inhibitor.[1] Its use in glaucoma therapy dates back to the mid-20th century.[2][3]

Mechanism of Action

By inhibiting acetylcholinesterase in the eye, this compound prevents the breakdown of acetylcholine.[1] This leads to increased stimulation of muscarinic receptors in the iris sphincter and ciliary muscle.[4] The resulting contraction of the ciliary muscle pulls on the scleral spur, which is thought to increase the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.[4]

Clinical Efficacy

Historical clinical experience with this compound indicated its effectiveness in lowering IOP.[5] In veterinary studies on beagles with inherited glaucoma, this compound bromide at concentrations of 0.125% and 0.25% demonstrated a sustained reduction in IOP for 49 to 55 hours.[6] While direct quantitative data from human clinical trials is sparse in contemporary literature, it was considered a potent miotic and IOP-lowering agent of its time.[7]

Side Effect Profile

The side effects associated with this compound are primarily related to its cholinergic mechanism of action.[8]

Ocular Side Effects:

  • Brow ache and headache[8]

  • Blurred vision and induced myopia[8]

  • Miosis (pupil constriction), leading to decreased vision in low light[8]

  • Eyelid muscle twitching[8]

  • Conjunctival and ciliary redness[8]

  • Iris cysts[8]

  • Increased risk of retinal detachment[8][9]

  • Potential for a paradoxical increase in IOP, particularly in narrow-angle glaucoma[10]

Systemic Side Effects (rare):

  • Nausea, vomiting, abdominal cramps, and diarrhea[8]

  • Increased salivation and sweating[8]

  • Urinary incontinence[8]

  • Bradycardia and other cardiac irregularities[8]

Due to its side effect profile and the availability of newer, better-tolerated medications, this compound is now rarely used in clinical practice.

Newer Glaucoma Medications: A Review of Clinical Data

The current armamentarium of glaucoma medications includes several classes of drugs with distinct mechanisms of action and extensive clinical trial data supporting their use.

Prostaglandin Analogs (PGAs)

Prostaglandin analogs are typically considered the first-line treatment for open-angle glaucoma due to their potent IOP-lowering effects and once-daily dosing.[11]

Mechanism of Action PGAs, such as latanoprost, travoprost, and bimatoprost, are agonists of the prostaglandin F2α receptor.[5] They primarily lower IOP by increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, by increasing outflow through the trabecular meshwork.[5][12] This is achieved by remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork.[12]

Clinical Efficacy Numerous clinical trials have demonstrated the robust efficacy of PGAs. They typically achieve an IOP reduction of 25% to 33% from baseline.[11]

Safety and Tolerability Common side effects include:

  • Conjunctival hyperemia (redness)

  • Iris color change (darkening)

  • Eyelash growth (length and number)

  • Periocular skin pigmentation

Systemic side effects are rare.

Rho Kinase (ROCK) Inhibitors

ROCK inhibitors are one of the newest classes of glaucoma medications.

Mechanism of Action ROCK inhibitors, such as netarsudil, directly target the trabecular meshwork.[1] By inhibiting the Rho kinase pathway, these drugs induce relaxation of the trabecular meshwork cells, leading to an increase in aqueous humor outflow through the conventional pathway.[1][8]

Clinical Efficacy Clinical trials, such as the ROCKET series, have shown that netarsudil provides IOP lowering comparable to the beta-blocker timolol.[13]

Safety and Tolerability The most common side effect is conjunctival hyperemia. Other potential side effects include small petechial hemorrhages on the conjunctiva and corneal verticillata (whorl-like deposits on the cornea).

Beta-Blockers

Beta-blockers have been a mainstay of glaucoma treatment for decades.

Mechanism of Action Topical beta-blockers, such as timolol (non-selective) and betaxolol (cardioselective), lower IOP by reducing the production of aqueous humor by the ciliary body.[14][15] They act by blocking beta-adrenergic receptors (primarily β2) in the ciliary epithelium.[3][14]

Clinical Efficacy Beta-blockers typically reduce IOP by 20% to 30%.[16]

Safety and Tolerability Ocular side effects are generally mild and include stinging and burning upon instillation. Systemic side effects can be significant and include:

  • Bradycardia (slowed heart rate)

  • Bronchospasm (contraindicated in patients with asthma or COPD)

  • Fatigue

  • Depression

Alpha-Adrenergic Agonists

Mechanism of Action Alpha-2 adrenergic agonists, such as brimonidine, have a dual mechanism of action. They decrease aqueous humor production and increase uveoscleral outflow.[17][18]

Clinical Efficacy Brimonidine has been shown to have IOP-lowering efficacy comparable to timolol.[19]

Safety and Tolerability The most common ocular side effect is allergic conjunctivitis. Systemic side effects can include dry mouth and fatigue.

Carbonic Anhydrase Inhibitors (CAIs)

Mechanism of Action Topical CAIs, such as dorzolamide and brinzolamide, reduce IOP by decreasing the secretion of aqueous humor from the ciliary body.[20][21] They inhibit the enzyme carbonic anhydrase, which is involved in the production of bicarbonate ions necessary for aqueous humor formation.[20][22]

Clinical Efficacy Topical CAIs can lower IOP by 15% to 20%.[18]

Safety and Tolerability Common ocular side effects include stinging, burning, and blurred vision. A metallic taste is a possible systemic side effect.

Comparative Summary of Efficacy and Safety

The following tables provide an indirect comparison of this compound and newer glaucoma medications based on available data.

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

Medication ClassTypical IOP Reduction from Baseline
This compound BromideData from modern, controlled human trials is unavailable.
Prostaglandin Analogs25% - 33%[11]
Rho Kinase InhibitorsComparable to Timolol[13]
Beta-Blockers20% - 30%[16]
Alpha-Adrenergic AgonistsComparable to Timolol[19]
Carbonic Anhydrase Inhibitors15% - 20%[18]

Table 2: Comparison of Common and Serious Side Effects

Medication ClassCommon Ocular Side EffectsSerious/Systemic Side Effects
This compound Bromide Brow ache, blurred vision, miosis, conjunctival redness[8]Retinal detachment, systemic cholinergic effects (rare)[8][9]
Prostaglandin Analogs Conjunctival hyperemia, iris color change, eyelash growthRare
Rho Kinase Inhibitors Conjunctival hyperemia, corneal verticillata-
Beta-Blockers Stinging, burningBradycardia, bronchospasm, fatigue[16]
Alpha-Adrenergic Agonists Allergic conjunctivitisDry mouth, fatigue
Carbonic Anhydrase Inhibitors Stinging, burning, blurred visionMetallic taste

Experimental Protocols in Glaucoma Clinical Trials

Modern clinical trials for glaucoma medications follow rigorous and standardized protocols to ensure the validity and reliability of the data.

A Generalized Experimental Protocol:

  • Patient Selection:

    • Inclusion Criteria: Typically include patients with a diagnosis of open-angle glaucoma or ocular hypertension, an untreated IOP above a certain threshold (e.g., ≥22 mmHg), and a willingness to provide informed consent.[20]

    • Exclusion Criteria: Often include a history of certain ocular surgeries, severe visual field loss, contraindications to the study medications, and pregnancy or lactation.[22]

  • Washout Period:

    • Patients on existing glaucoma medications undergo a "washout" period where they discontinue their current treatment to establish a baseline IOP.[1][21] The duration of the washout varies depending on the medication class being discontinued. For prostaglandin analogs, a washout period of 4 to 6 weeks is common.[1][21]

  • Randomization and Masking:

    • Patients are randomly assigned to receive either the investigational drug or a comparator (e.g., placebo or an active control like timolol).

    • Studies are often double-masked, meaning neither the patient nor the investigator knows which treatment is being administered.

  • Treatment and Follow-up:

    • Patients self-administer the eye drops according to a prescribed schedule.

    • Follow-up visits are scheduled at regular intervals (e.g., week 2, week 6, month 3) to assess IOP and monitor for adverse events.

  • IOP Measurement:

    • The primary efficacy endpoint is the change in IOP from baseline.

    • IOP is typically measured at multiple time points throughout the day (diurnal curve) to account for natural fluctuations.[11]

    • The gold standard for IOP measurement in clinical trials is Goldmann Applanation Tonometry (GAT).[4][20]

  • Safety Assessment:

    • Adverse events are recorded at each visit through patient reporting and clinical examination (e.g., slit-lamp biomicroscopy).

  • Statistical Analysis:

    • Statistical methods are used to compare the mean IOP reduction between the treatment groups. A difference of 1.5 mmHg is often considered clinically significant.[20]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the mechanisms of action of the different glaucoma medication classes and a typical workflow for a glaucoma clinical trial.

cluster_this compound This compound Bromide (Cholinergic) Acetylcholine Acetylcholine Muscarinic Receptors (Ciliary Muscle) Muscarinic Receptors (Ciliary Muscle) Acetylcholine->Muscarinic Receptors (Ciliary Muscle) Acetylcholinesterase Acetylcholinesterase Acetylcholinesterase->Acetylcholine breaks down This compound This compound This compound->Acetylcholinesterase inhibits Ciliary Muscle Contraction Ciliary Muscle Contraction Muscarinic Receptors (Ciliary Muscle)->Ciliary Muscle Contraction Increased Trabecular Outflow Increased Trabecular Outflow Ciliary Muscle Contraction->Increased Trabecular Outflow Reduced IOP Reduced IOP Increased Trabecular Outflow->Reduced IOP

Figure 1. Signaling Pathway of this compound Bromide.

cluster_pga Prostaglandin Analogs PGA PGA FP Receptor (Ciliary Muscle) FP Receptor (Ciliary Muscle) PGA->FP Receptor (Ciliary Muscle) MMP Upregulation Matrix Metalloproteinase Upregulation FP Receptor (Ciliary Muscle)->MMP Upregulation Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Upregulation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Reduced IOP_PGA Reduced IOP Increased Uveoscleral Outflow->Reduced IOP_PGA

Figure 2. Signaling Pathway of Prostaglandin Analogs.

cluster_rock Rho Kinase (ROCK) Inhibitors ROCK Inhibitor ROCK Inhibitor Rho Kinase (ROCK) Rho Kinase (ROCK) ROCK Inhibitor->Rho Kinase (ROCK) inhibits Trabecular Meshwork Cell Relaxation Trabecular Meshwork Cell Relaxation ROCK Inhibitor->Trabecular Meshwork Cell Relaxation Trabecular Meshwork Cell Contraction Trabecular Meshwork Cell Contraction Rho Kinase (ROCK)->Trabecular Meshwork Cell Contraction Increased Trabecular Outflow_ROCK Increased Trabecular Outflow Trabecular Meshwork Cell Relaxation->Increased Trabecular Outflow_ROCK Reduced IOP_ROCK Reduced IOP Increased Trabecular Outflow_ROCK->Reduced IOP_ROCK

Figure 3. Signaling Pathway of Rho Kinase Inhibitors.

cluster_beta Beta-Blockers Beta-Blocker Beta-Blocker Beta-Adrenergic Receptor (Ciliary Body) Beta-Adrenergic Receptor (Ciliary Body) Beta-Blocker->Beta-Adrenergic Receptor (Ciliary Body) blocks Decreased Aqueous Humor Production Decreased Aqueous Humor Production Beta-Blocker->Decreased Aqueous Humor Production Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptor (Ciliary Body)->Adenylyl Cyclase activates cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Reduced IOP_Beta Reduced IOP Decreased Aqueous Humor Production->Reduced IOP_Beta

Figure 4. Signaling Pathway of Beta-Blockers.

cluster_alpha Alpha-Adrenergic Agonists Alpha-Agonist Alpha-Agonist Alpha-2 Receptor (Ciliary Body) Alpha-2 Receptor (Ciliary Body) Alpha-Agonist->Alpha-2 Receptor (Ciliary Body) Increased Uveoscleral Outflow_Alpha Increased Uveoscleral Outflow Alpha-Agonist->Increased Uveoscleral Outflow_Alpha Decreased Aqueous Production Decreased Aqueous Production Alpha-2 Receptor (Ciliary Body)->Decreased Aqueous Production Reduced IOP_Alpha Reduced IOP Decreased Aqueous Production->Reduced IOP_Alpha Increased Uveoscleral Outflow_Alpha->Reduced IOP_Alpha

Figure 5. Signaling Pathway of Alpha-Adrenergic Agonists.

cluster_cai Carbonic Anhydrase Inhibitors CAI CAI Carbonic Anhydrase (Ciliary Body) Carbonic Anhydrase (Ciliary Body) CAI->Carbonic Anhydrase (Ciliary Body) inhibits Decreased Aqueous Humor Production_CAI Decreased Aqueous Humor Production CAI->Decreased Aqueous Humor Production_CAI Bicarbonate Ion Formation Bicarbonate Ion Formation Carbonic Anhydrase (Ciliary Body)->Bicarbonate Ion Formation Aqueous Humor Secretion Aqueous Humor Secretion Bicarbonate Ion Formation->Aqueous Humor Secretion Reduced IOP_CAI Reduced IOP Decreased Aqueous Humor Production_CAI->Reduced IOP_CAI

Figure 6. Signaling Pathway of Carbonic Anhydrase Inhibitors.

Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Washout Period Washout Period Informed Consent->Washout Period Baseline Visit Baseline Visit (IOP Measurement) Washout Period->Baseline Visit Randomization Randomization Baseline Visit->Randomization Treatment Period Treatment Period (Drug Administration) Randomization->Treatment Period Follow-up Visits Follow-up Visits (IOP & Safety Assessment) Treatment Period->Follow-up Visits Follow-up Visits->Treatment Period Continue until end of study Data Analysis Data Analysis Follow-up Visits->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion

Figure 7. Generalized Workflow of a Glaucoma Clinical Trial.

Conclusion

While this compound bromide was a valuable tool in the historical management of glaucoma, its clinical use has been largely superseded by newer medications with more favorable efficacy and safety profiles. Prostaglandin analogs, Rho kinase inhibitors, beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors offer clinicians a range of options to effectively lower intraocular pressure with improved tolerability. The development of these newer agents, supported by extensive and rigorous clinical trials, represents a significant advancement in the preservation of vision for patients with glaucoma. Future research will likely focus on novel drug delivery systems and therapies with neuroprotective properties to further enhance the management of this chronic, sight-threatening disease.

References

Navigating Long-Term Cholinesterase Inhibition: A Comparative Guide to Demecarium Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in long-term cholinesterase inhibition studies, the selection of an appropriate inhibitor is paramount. Demecarium bromide, a long-acting carbamate, has traditionally been a tool in this field. However, a range of alternative compounds with varying mechanisms and durations of action are available. This guide provides a comprehensive comparison of this compound and its potential alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for your research needs.

Quantitative Comparison of Long-Acting Cholinesterase Inhibitors

The selection of a long-term cholinesterase inhibitor is often dictated by its duration of action. The following table summarizes the available data on the duration of cholinesterase inhibition for this compound bromide and its potential alternatives. It is important to note that direct comparative studies are limited, and durations can vary based on the dose, route of administration, and experimental model.

CompoundClassMechanism of ActionDuration of ActionSpecies/Model
This compound Bromide CarbamateReversibleUp to 48-55 hours (IOP reduction)[1][2]Dog
Echothiophate Iodide OrganophosphateIrreversibleUp to 25-53 hours (IOP reduction)[1]; Miosis can last 1-4 weeks[3]Dog[1], Human[3]
Donepezil PiperidineReversibleMeasurable inhibition for up to 72 hours[4]Human
Rivastigmine CarbamatePseudo-irreversibleUp to 10 hours[5][6]Human
Heptyl-physostigmine CarbamateReversibleOver 8 hours[7]Rat
Organophosphates (general) VariousIrreversibleLong-lasting to permanent[5]Various

Side Effect Profiles

A critical consideration in long-term studies is the side effect profile of the cholinesterase inhibitor. The following table provides a comparative overview of reported side effects for this compound and its alternatives, primarily from preclinical and clinical observations.

CompoundCommon Side EffectsSerious Adverse Events
This compound Bromide Local eye inflammation, gastrointestinal distress (systemic absorption)[8]. Mild burning, stinging, irritation, or redness of the eyes[9].Potential for cardiac-related symptoms with high doses[8].
Echothiophate Iodide Local eye irritation, potential for systemic cholinergic effects[10].Retinal detachment (rare)[10].
Donepezil Nausea, diarrhea, insomnia, vomiting, muscle cramps[11][12].Abnormal cardiac rhythm[11], rhabdomyolysis (rare)[13].
Rivastigmine Nausea, vomiting, diarrhea, anorexia (especially with oral administration)[14][15].Higher incidence of gastrointestinal side effects compared to other ChEIs[14]. Reports of death as an adverse event were disproportionately higher in some pharmacovigilance databases[13].
Heptyl-physostigmine Fewer severe side effects compared to physostigmine have been reported in preclinical studies[16].Data from extensive long-term studies in animals is limited.
Organophosphates (general) SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal upset, Emesis), respiratory depression[12].Seizures, long-term neurological deficits[12].

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the most widely used method for measuring cholinesterase activity and the inhibitory potential of compounds.

Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.

Materials:

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCh) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor compounds at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test inhibitor solution (or buffer for control)

    • DTNB solution

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the ATCh substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration. The percentage of inhibition is calculated relative to the control (no inhibitor). The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Cholinesterase Activity Measurement in Rodents

This protocol provides a simplified method for assessing cholinesterase activity in the brain of rodents following inhibitor administration.

Animal Model:

  • Wistar or Sprague-Dawley rats, or C57BL/6 mice are commonly used.

Drug Administration:

  • The route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) and dosage of the cholinesterase inhibitor should be determined based on the specific compound and study objectives. For example, in studies with rivastigmine in rats, intraperitoneal injections of 0.5 to 2.5 mg/kg have been used[17]. For paraoxon, a subcutaneous injection of 0.25 mg/kg has been used in rats[18].

Procedure:

  • Dosing: Administer the cholinesterase inhibitor or vehicle control to the animals.

  • Tissue Collection: At predetermined time points after dosing, euthanize the animals according to approved protocols.

  • Brain Dissection and Homogenization: Rapidly remove the brain and dissect the region of interest (e.g., cortex, hippocampus, striatum) on ice. Homogenize the tissue in a suitable buffer (e.g., ice-cold phosphate buffer). To minimize blood contamination, which can interfere with the assay, a saline perfusion of the animal prior to brain removal is recommended[18].

  • Cholinesterase Activity Assay: Determine the cholinesterase activity in the brain homogenates using the Ellman's method as described in the in vitro protocol. The protein concentration of the homogenates should also be determined to normalize the enzyme activity.

  • Data Analysis: Express cholinesterase activity as a percentage of the control group (vehicle-treated animals). This allows for the determination of the extent and duration of cholinesterase inhibition in vivo.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Inhibited_AChE Inhibited AChE AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptors ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor Cholinesterase Inhibitor AChR->Postsynaptic Signal Transduction Inhibitor->AChE Binding

Caption: Mechanism of Cholinesterase Inhibition in the Synaptic Cleft.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Assessment A1 Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) A2 Perform Ellman's Assay (96-well plate) A1->A2 A3 Measure Absorbance (Kinetic Reading at 412 nm) A2->A3 A4 Calculate % Inhibition A3->A4 A5 Determine IC50 Values A4->A5 C1 Compare IC50 Values A5->C1 B1 Animal Dosing (Inhibitor vs. Vehicle) B2 Tissue Collection (Brain Regions) B1->B2 B3 Tissue Homogenization B2->B3 B4 Cholinesterase Activity Assay (Ellman's Method) B3->B4 B5 Data Analysis (% Inhibition vs. Control) B4->B5 C2 Compare In Vivo Efficacy and Duration of Action B5->C2 C4 Select Optimal Inhibitor C1->C4 C2->C4 C3 Evaluate Side Effect Profiles C3->C4

Caption: Experimental Workflow for Comparing Cholinesterase Inhibitors.

References

Safety Operating Guide

Proper Disposal of Demecarium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of demecarium bromide, a carbamate parasympathomimetic drug that acts as an acetylcholinesterase inhibitor. Adherence to these guidelines is critical to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound bromide with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound bromide is through a licensed chemical waste disposal service.

1. Segregation and Storage of Waste:

  • Solid Waste: Collect all solid this compound bromide waste, including contaminated materials such as gloves and bench paper, in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Unused solutions of this compound bromide should be collected in a separate, sealed, and appropriately labeled container. Do not mix with other chemical waste unless compatible.

  • Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

2. Professional Chemical Waste Disposal:

  • The collected this compound bromide waste must be disposed of through a licensed chemical destruction facility.[1]

  • The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

  • Crucially, do not discharge this compound bromide solutions into sewer systems or drains. [1][2] Discharge into the environment must be strictly avoided.[1][2]

3. Disposal of Contaminated Packaging:

  • Empty containers that held this compound bromide should be triple-rinsed with a suitable solvent.[1]

  • The rinsate should be collected and disposed of as chemical waste.

  • After thorough cleaning, the container can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if made of combustible material.[1]

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent further spread of the spill. For liquid spills, use an absorbent, inert material such as diatomite or universal binders.[2] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Collect the spilled material and absorbent into a suitable, closed container for disposal.[1][2] Use spark-proof tools for collection.[1]

  • Decontamination: Decontaminate the spill area and any equipment used by scrubbing with alcohol.[2]

  • Disposal: The collected waste from the spill must be disposed of as hazardous chemical waste, following the procedures outlined above.[1][2]

Alternative Disposal for Compounded Veterinary Formulations

For unused compounded ophthalmic solutions of this compound bromide intended for veterinary use, an alternative disposal method is suggested if a drug take-back program is unavailable. This method is not intended for bulk laboratory waste.

  • Mix the unused medication with an undesirable substance like coffee grounds or cat litter.[3]

  • Place the mixture in a sealed plastic bag to prevent leakage.[3]

  • Dispose of the sealed bag in the regular trash.[3]

This method aims to make the drug unappealing to children and animals and unrecognizable to individuals who might go through the trash.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound bromide in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste_type Waste Segregation cluster_containment Containment cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Bromide Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilate Work in a Well-Ventilated Area ppe->ventilate waste_type Identify Waste Type ventilate->waste_type spill Spill Occurs solid_waste Solid Waste (e.g., contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions) waste_type->liquid_waste Liquid packaging Contaminated Packaging waste_type->packaging Packaging seal_solid Collect in a Labeled, Sealed Container solid_waste->seal_solid seal_liquid Collect in a Labeled, Sealed Container liquid_waste->seal_liquid rinse_packaging Triple-Rinse Container packaging->rinse_packaging licensed_disposal Arrange for Licensed Chemical Waste Disposal seal_solid->licensed_disposal seal_liquid->licensed_disposal recycle_landfill Recycle, Recondition, or Landfill Punctured Container rinse_packaging->recycle_landfill collect_rinsate Collect Rinsate as Liquid Waste rinse_packaging->collect_rinsate incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration collect_rinsate->seal_liquid contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Spill Material contain_spill->collect_spill decontaminate_area Decontaminate Area collect_spill->decontaminate_area decontaminate_area->seal_solid

Caption: Workflow for the safe disposal of this compound bromide.

References

Navigating the Safe Handling of Demecarium: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Demecarium bromide is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and operational plans for disposal, to ensure a secure laboratory environment. Adherence to these procedural steps is critical to mitigate risks associated with this cholinesterase inhibitor.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound bromide, a comprehensive PPE strategy is non-negotiable. The required equipment varies based on the nature of the task and the potential for exposure.

Core PPE Requirements:

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact. Gloves must be inspected prior to use and changed immediately if contaminated, punctured, or torn.[1]
Eye Protection Tightly fitting safety goggles with side-shieldsTo protect against splashes, dust, and aerosols.[1]
Body Protection A lab coat or impervious clothingTo protect the skin from contamination.[1]
Respiratory Protection A suitable respirator may be necessary if engineering controls are insufficient or during emergency situations.To prevent inhalation of dust or aerosols. The specific type of respirator should be determined by a workplace hazard assessment.[2]

In situations with a higher risk of exposure, such as cleaning up spills or handling large quantities, more robust protection is necessary. This includes wearing a face shield in addition to goggles and considering a full-face respirator.[1][3]

Procedural Guidance: Step-by-Step Handling and Emergency Protocols

A systematic approach to handling this compound bromide minimizes the risk of accidental exposure. The following workflows outline the necessary steps for routine handling and emergency situations.

Standard Operating Procedure for Handling this compound

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination prep_1 Consult Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Assemble all necessary materials prep_2->prep_3 prep_4 Don appropriate PPE prep_3->prep_4 handling_1 Weigh/handle this compound in a designated area prep_4->handling_1 handling_2 Avoid generating dust or aerosols handling_1->handling_2 handling_3 Keep containers tightly closed when not in use handling_2->handling_3 cleanup_1 Decontaminate work surfaces handling_3->cleanup_1 cleanup_2 Properly dispose of waste cleanup_1->cleanup_2 cleanup_3 Doff PPE in the correct order cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4

Caption: A workflow for the routine handling of this compound, emphasizing preparation and safety.

Emergency Protocol: Accidental Exposure

Immediate and correct action is crucial in the event of an accidental exposure to this compound bromide.

Emergency Protocol for Accidental Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up exposure Accidental Exposure Occurs skin_contact Skin Contact: Rinse with plenty of water, remove contaminated clothing. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Rinse mouth, do NOT induce vomiting. exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical report_incident Report the incident to supervisor seek_medical->report_incident

Caption: A flowchart outlining the critical first aid steps to take after an accidental exposure.

Disposal of this compound and Contaminated Materials

Proper disposal of this compound bromide and any materials that have come into contact with it is a critical final step to prevent environmental contamination and accidental exposure.

Disposal Plan:

Waste TypeDisposal Procedure
Unused this compound Bromide Dispose of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[1][2] This typically involves collection in a designated, labeled, and sealed container for pickup by a licensed chemical waste disposal company.[1]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated hazardous waste container. These items should not be disposed of in general laboratory trash.
Contaminated PPE (e.g., gloves, lab coat) Remove carefully to avoid cross-contamination and place in a designated hazardous waste container.
Empty Containers Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.[1]

For unused ophthalmic solutions outside of a laboratory setting, it is recommended to use a community drug "take-back" program if available.[4] If not, the medication should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the household trash to prevent diversion or accidental ingestion.[4] Under no circumstances should this compound bromide be flushed down the toilet or washed down the sink. [4]

By adhering to these rigorous safety protocols and disposal plans, researchers can confidently work with this compound bromide while prioritizing their safety and the integrity of their work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Demecarium
Reactant of Route 2
Reactant of Route 2
Demecarium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。